3-Methyl-2,3'-bipyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-methyl-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-4-2-7-13-11(9)10-5-3-6-12-8-10/h2-8H,1H3 |
InChI Key |
CUFOFERURLMOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 3-Methyl-2,3'-bipyridine
An In-depth Technical Guide to 3-Methyl-2,3'-bipyridine: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in synthetic chemistry, materials science, and drug discovery. Due to its nature as a less-common unsymmetrical bipyridine isomer, this document synthesizes information from established chemical principles and data on closely related analogues to present a robust profile. The insights herein are intended to explain the causality behind experimental choices and to provide a self-validating framework for professionals working with this molecular scaffold.
Core Molecular Identity and Structure
This compound is an aromatic heterocyclic compound consisting of a 3-methylpyridine ring linked to a pyridine ring at the 2 and 3' positions, respectively. The introduction of a methyl group at the 3-position, adjacent to one of the nitrogen atoms and the inter-ring bond, introduces significant steric and electronic asymmetry. This distinguishes it from more common, symmetric bipyridine ligands like 2,2'-bipyridine or 4,4'-bipyridine and profoundly influences its chemical behavior.
Key Identifiers:
-
IUPAC Name: 3-methyl-2-(pyridin-3-yl)pyridine
-
Molecular Formula: C₁₁H₁₀N₂
-
CAS Number: Specific CAS number not readily found in major databases, indicating its status as a niche research chemical.
The structure imposes a notable steric hindrance around the nitrogen atom of the methylated ring, which can affect its coordination properties.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
Experimental data for this compound is not extensively published. The following table summarizes its computed properties and provides experimental data for related compounds to serve as a benchmark.
| Property | Value / Expected Value | Source / Justification |
| Molecular Weight | 170.21 g/mol | Calculated from formula C₁₁H₁₀N₂ |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Based on parent 2,3'-bipyridine and methylpyridines[1][2] |
| Melting Point | Data not available | For reference, 2,3'-bipyridine melts at 61-64 °C[3] |
| Boiling Point | Data not available | For reference, 3-methylpyridine boils at 144 °C[1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Alcohols); slightly soluble in water | General property of bipyridines[2] |
| ¹H NMR | Complex aromatic region (7.0-9.0 ppm); singlet for the methyl group (~2.5 ppm) | Inferred from structure and data for related compounds[4] |
| ¹³C NMR | ~11 unique signals in the aromatic region (120-160 ppm); one aliphatic signal for the methyl group (~20 ppm) | Inferred from structure |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 170 | Calculated molecular weight |
| IR Spectroscopy | C=C and C=N stretching (1400-1600 cm⁻¹); C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹) | Based on functional groups present[3] |
Synthesis and Reactivity
The construction of the C-C bond between the two pyridine rings is the key step in synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this transformation.[5] The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly effective due to the high functional group tolerance and the commercial availability of the necessary building blocks.[6]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The chosen strategy involves the coupling of 2-chloro-3-methylpyridine with 3-pyridinylboronic acid. The chloro-substituent at the 2-position of pyridine is sufficiently reactive for oxidative addition to the palladium catalyst.
Caption: Workflow for the synthesis of this compound via Suzuki Coupling.
Detailed Experimental Protocol (Adapted from Standard Suzuki Methodologies)
Causality: This protocol is designed for high efficiency and purity. The choice of a phosphine-ligated palladium catalyst ensures efficient oxidative addition. A carbonate base is used to activate the boronic acid for transmetalation.[6] The biphasic solvent system (dioxane/water) aids in dissolving both the organic substrates and the inorganic base.[7]
-
Reaction Setup: To a dry Schlenk flask, add 2-chloro-3-methylpyridine (1.0 eq.), 3-pyridinylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[8]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable scaffold for various applications, from coordination chemistry to drug discovery.
Coordination Chemistry and Catalysis
As an unsymmetrical bidentate ligand, this compound can form stable complexes with a wide range of transition metals.[9] The methyl group at the 3-position provides steric bulk that can influence the geometry and reactivity of the resulting metal complex. Unlike 2,2'-bipyridine, which typically forms planar, chelated structures, the steric clash in this compound might favor monodentate coordination or lead to distorted geometries in a chelated state. This structural modulation can be exploited to tune the catalytic activity and photophysical properties of metal complexes.[10][11]
Caption: Hypothetical octahedral metal complex with this compound.
Drug Development and Medicinal Chemistry
Pyridine and bipyridine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[] The 2,3'-bipyridine core, in particular, has been investigated for developing inhibitors of enzymes like COX-2 and for activity against Alzheimer's disease.[13]
The this compound scaffold serves as an excellent starting point for structure-activity relationship (SAR) studies. The methyl group provides a vector for exploring steric interactions within a target's binding pocket. Furthermore, the bipyridine core can act as a hydrogen bond acceptor and participate in π-stacking interactions. Many kinase inhibitors, for example, utilize a heterocyclic core to bind to the hinge region of the ATP-binding pocket. Bipyridine derivatives have been specifically designed as c-Met kinase inhibitors.
Caption: Proposed mechanism of a bipyridine-based kinase inhibitor.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, handling should be based on a conservative assessment of the hazards associated with its structural components, such as 3-methylpyridine.
-
Hazard Profile: 3-methylpyridine is flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[14] It is prudent to assume this compound possesses similar hazards.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of this compound for research and development professionals. By combining theoretical principles with practical, adapted protocols, it aims to empower scientists to explore the full potential of this versatile chemical scaffold.
References
[13] Al-Ghorbani, M. et al. (2023). Anti-Alzheimer and Anti-COX 2 Activities of the Newly Synthesized 2,3'-Bipyridine Derivatives(I). ResearchGate. Available at: [Link]
[9] Summers, H. et al. (2021). Regioselective Functionalization of 2,2'Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry. ResearchGate. Available at: [Link]
[10] Balch, A. L. et al. (2020). Unsymmetrical Coordination of Bipyridine in Three-Coordinate Gold(I) Complexes. Inorganic Chemistry, 59(6), 4005-4016. Available at: [Link]
[15] PubChem. Methyl 3-[2,3'-bipyridin]-5-yl-D-alaninate. Available at: [Link]
[16] Yin, J. et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available at: [Link]
[17] Fraser, C. L. & Liu, T. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. Available at: [Link]
[18] Wikipedia. Negishi coupling. Available at: [Link]
[19] ResearchGate. (2025). ChemInform Abstract: Regioselective Functionalization of 2,2′-Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry. Available at: [Link]
[5] Lee, S. H. et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 548. Available at: [Link]
[14] The Good Scents Company. 3-methyl pyridine. Available at: [Link]
[20] Cheméo. Chemical Properties of Pyridine, 3-methyl- (CAS 108-99-6). Available at: [Link]
[21] Taylor & Francis. Bipyridine – Knowledge and References. Available at: [Link]
[3] PubChem. 2,3'-Bipyridine. Available at: [Link]
[22] Organic Syntheses. 5-methyl-2,2'-bipyridine. Available at: [Link]
[6] Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
[1] Wikipedia. 3-Methylpyridine. Available at: [Link]
[23] MSU chemistry. (2011). Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). Available at: [Link]
[11] PubMed. (2020). Unsymmetrical Coordination of Bipyridine in Three-Coordinate Gold(I) Complexes. Available at: [Link]
[24] Frontiers. (2025). Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Available at: [Link]
[25] ACS Publications. (2015). Supporting Information Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes. Available at: [Link]
[7] Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]
[26] Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (2020). Studies of carbon monoxide release from ruthenium(II) bipyridine carbonyl complexes. Available at: [Link]
[27] NIST. Pyridine, 3-methyl-. Available at: [Link]
[28] ResearchGate. (2011). Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II) | Request PDF. Available at: [Link]
[29] ACS Publications. Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. Available at: [Link]
[30] Wikipedia. Transition metal complexes of 2,2'-bipyridine. Available at: [Link]
[31] PrepChem.com. (d) Preparation of 3-methyl-6-hydroxymethyl-2,2'-bipyridine. Available at: [Link]
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
[32] PubChem. 3,3'-Bipyridine. Available at: [Link]
[2] Wikipedia. Bipyridine. Available at: [Link]
[33] ResearchGate. ¹H NMR spectra for H2mel, Bipy and complexes (a), (b), (c), (d), (e) and (f). Available at: [Link]
[34] ResearchGate. Synthetic approaches towards the formation of 2,3′‐bipyridine analogues. Available at: [Link]
[4] ResearchGate. (a) Low field section of 1H NMR spectrum of 3,3′-bpy (D2O, pD = 6.8). Available at: [Link]
[35] NIST. 3,3'-Bipyridine. Available at: [Link]
[36] PubChemLite. 2,3'-bipyridine (C10H8N2). Available at: [Link]
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3-Methyl-2,3'-bipyridine: Molecular Scaffolding, Synthesis, and Applications in Advanced Chemical Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry and transition-metal catalysis, bipyridine derivatives serve as privileged scaffolds. While symmetrical bipyridines (e.g., 2,2'-bipyridine) are ubiquitous ligands, unsymmetrical bipyridines like 3-Methyl-2,3'-bipyridine offer unique steric and electronic environments. The introduction of a methyl group at the 3-position induces a significant dihedral twist between the two pyridine rings, disrupting coplanarity. This structural nuance is highly sought after in the design of selective enzyme inhibitors (such as CYP11B1 inhibitors)[1] and specialized bidentate ligands.
This whitepaper provides an in-depth technical analysis of the this compound scaffold, detailing its molecular data, functionalized derivatives, and a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling.
Molecular Data & Physicochemical Profiling
The unsubstituted this compound acts primarily as a foundational building block. In commercial databases, it is frequently cataloged via its highly functionalized derivatives, which are utilized directly in drug discovery pipelines. For instance, 3-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS: 1346686-61-0)[2] and methyl this compound-5'-carboxylate [3] are critical intermediates for synthesizing complex active pharmaceutical ingredients (APIs).
Quantitative Molecular Summary
The following table summarizes the core physicochemical parameters of the base this compound scaffold to aid in computational modeling and ligand design.
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Monoisotopic Exact Mass | 170.084398 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 (Inter-ring C-C bond) |
| Key Derivative 1 (5'-carbonitrile) | CAS 1346686-61-0[2] |
| Key Derivative 2 (5'-carboxylate) | CB Index 58 (ChemicalBook)[3] |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and regioselective method for synthesizing unsymmetrical bipyridines is the Suzuki-Miyaura cross-coupling reaction. To construct this compound, the coupling of 2-bromo-3-methylpyridine with 3-pyridylboronic acid (or its pinacol ester) is the industry standard[1],[4].
Causality in Experimental Design
-
Steric Hindrance: The methyl group at the 3-position of the electrophile creates steric bulk near the oxidative addition site. Therefore, a highly active palladium catalyst or elevated temperatures are required to drive the reaction.
-
Base Selection: An aqueous inorganic base (e.g., Na₂CO₃) is critical. It coordinates with the boronic acid to form a negatively charged boronate complex, significantly enhancing the nucleophilicity of the organic group for the transmetalation step.
-
Degassed Solvents: Palladium(0) is highly susceptible to oxidation. Utilizing degassed solvents prevents the irreversible conversion of the active Pd(0) species into inactive Pd(II) oxides.
Step-by-Step Protocol
Reagents Required:
-
2-Bromo-3-methylpyridine (1.0 equiv, Electrophile)
-
3-Pyridylboronic acid (1.2 equiv, Nucleophile)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, Catalyst)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv, Base)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Workflow:
-
Preparation & Inert Atmosphere: Equip a Schlenk flask with a magnetic stir bar. Evacuate and backfill the flask with Argon (repeat 3 times) to establish a strict inert atmosphere.
-
Reagent Loading: Add 2-bromo-3-methylpyridine (1.0 equiv) and 3-pyridylboronic acid (1.2 equiv) to the flask.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv). Self-Validation Check: The catalyst should be a bright yellow powder; if it appears brown or green, it has oxidized and will result in poor yields.
-
Solvent & Base Introduction: Inject the degassed 1,4-Dioxane, followed by a degassed aqueous solution of Na₂CO₃ (2.0 M).
-
Reaction Execution: Heat the biphasic mixture to 95 °C under vigorous stirring for 16 hours. Monitor the reaction via GC-MS or TLC (eluent: Hexanes/EtOAc). The disappearance of the 2-bromo-3-methylpyridine peak validates reaction completion.
-
Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and partition with brine. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude dark oil via silica gel column chromatography using a gradient of Hexanes to EtOAc to isolate the pure this compound.
Mechanistic Pathway Visualization
The synthesis relies on a precise catalytic cycle. Understanding this cycle is paramount for troubleshooting failed reactions or optimizing yields when substituting the scaffold with electron-withdrawing groups (like carbonitriles)[2].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound synthesis.
Applications in Drug Development
The this compound architecture is not merely a structural curiosity; it is a vital pharmacophore.
-
CYP11B1 Inhibitors: Pathologies driven by cortisol overproduction (e.g., Cushing's syndrome) require selective inhibition of steroid-11β-hydroxylase (CYP11B1). Pyridine and imidazole-substituted derivatives, synthesized from halogenated methylpyridines, have shown profound selectivity. The dihedral angle enforced by the 3-methyl group prevents the molecule from intercalating into off-target cytochromes (like CYP11B2 or CYP19), thereby reducing side effects[1].
-
Kinase Inhibitors: Bipyridine derivatives serve as hinge-binding motifs in the development of p38 MAP kinase inhibitors. The nitrogen atoms act as crucial hydrogen bond acceptors with the kinase hinge region, while the methyl group dictates the spatial orientation of the secondary pyridine ring, optimizing the fit within the hydrophobic pocket.
References
- Google Patents. "US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases".
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- 2. 3-Methyl-[2,3'-bipyridine]-5'-carbonitrile | 1346686-61-0 [chemicalbook.com]
- 3. methyl this compound-5'-carboxylate CAS#: 1346686-59-6 [m.chemicalbook.com]
- 4. 2-Bromopyridine-5-boronic acid | 223463-14-7 [chemicalbook.com]
The Role and History of 3-Methyl-2,3'-bipyridine in the Context of Tobacco Alkaloid Research
Executive Summary
In the landscape of alkaloid pharmacology, the bipyridine scaffold represents a critical structural motif. While nicotine dominates the alkaloid profile of Nicotiana tabacum, minor alkaloids—such as anatabine, anabasine, and 2,3'-bipyridine—play pivotal roles as precursors to tobacco-specific nitrosamines (TSNAs) and as modulators of nicotinic acetylcholine receptors (nAChRs)[1],.
A fascinating historical and chemical paradox in tobacco research is the study of 3-Methyl-2,3'-bipyridine . Frequently conflated with tobacco alkaloids due to its structural homology, this compound is actually a marine alkaloid isolated from the hoplonemertine worm Amphiporus angulatus[2]. However, its history is deeply intertwined with tobacco research: it was synthesized and extensively profiled alongside the true tobacco alkaloid 5-methyl-2,3'-bipyridine to map the structure-activity relationship (SAR) of nAChR agonists[2],[3]. This whitepaper deconstructs the chemical history, pharmacological significance, and analytical methodologies surrounding this unique compound.
The Bipyridine Scaffold: Tobacco vs. Marine Origins
Tobacco contains a diverse array of pyridine alkaloids. While nicotine accounts for approximately 95% of the alkaloid content (~15 mg/g), minor alkaloids are present in concentrations ranging from 1 to 1000 μg/g[4]. Among these minor constituents are the bipyridines, specifically 2,3'-bipyridine and its methylated derivative, 5-methyl-2,3'-bipyridine[2].
The causality behind studying these minor bipyridines lies in their physiological activity and their propensity to form carcinogenic TSNAs during tobacco curing and combustion. For decades, researchers assumed that any methyl-bipyridyl discovered in natural product screening was likely of plant origin. This paradigm shifted when a trace paralytic toxin in the marine worm Amphiporus angulatus was identified. To definitively identify this marine toxin, researchers synthesized all eight possible methyl-2,3'-bipyridyl isomers. High-field NMR spectroscopy confirmed the marine toxin was this compound, marking only the second time a methyl-bipyridyl was found in nature—the first being the tobacco alkaloid 5-methyl-2,3'-bipyridine[2].
Logical relationship between tobacco bipyridines and this compound.
Pharmacological Profiling: nAChR Affinities
The synthesis of this compound provided a vital comparative standard for tobacco researchers studying nAChR binding pockets. The position of the methyl group fundamentally alters the dihedral angle between the two pyridine rings due to steric hindrance.
This steric shift dictates receptor subtype selectivity. Tobacco-derived compounds (like nicotine and anatabine) preferentially stimulate heteromeric neuronal nicotinic receptors (such as the α4β2 subtype, which mediates dopamine release and addiction)[3]. Conversely, synthetic analogs and marine isomers like this compound exhibit different efficacies, often showing partial agonism or distinct binding affinities at α7 receptors (which are implicated in cognition and neuroprotection)[2],[3].
Quantitative Comparison of Key Alkaloids
| Alkaloid | Origin | Primary nAChR Target | Concentration in Tobacco |
| Nicotine | Tobacco (N. tabacum) | α4β2 (High Affinity) | ~15,000 μg/g[4] |
| Anatabine | Tobacco (N. tabacum) | α4β2 / α7 | 927 – 1390 μg/g[5] |
| 2,3'-Bipyridine | Tobacco (N. tabacum) | α4β2 | Trace (1.05 μ g/cig in smoke) |
| 5-Methyl-2,3'-bipyridine | Tobacco (N. tabacum) | α4β2 | Trace[2] |
| This compound | Marine (A. angulatus) | α7 (Variable) | N/A (Marine/Synthetic)[2] |
Experimental Methodologies: Self-Validating Protocols
To isolate, identify, and quantify these closely related isomers, drug development professionals rely on highly specific, self-validating analytical systems.
Protocol 1: Synthesis and Isomeric Resolution of Methyl-2,3'-bipyridines
Because mass spectrometry (MS) fragmentation patterns of methyl-bipyridine positional isomers are nearly identical, MS alone cannot reliably distinguish 3-methyl from 5-methyl derivatives.
-
Regioselective Cross-Coupling: Utilize a Suzuki-Miyaura cross-coupling reaction between a specific halogenated methylpyridine and a pyridylboronic acid. Causality: This strictly controls regioselectivity, preventing the formation of symmetrical bipyridine byproducts.
-
Purification: Subject the crude mixture to normal-phase High-Performance Liquid Chromatography (HPLC) using a hexane-isopropanol-diethylamine eluate[2].
-
Validation via High-Field NMR: Dissolve the purified fraction and analyze via 500 MHz
H-NMR. Causality: Only high-field NMR can resolve the subtle spin coupling constants and aromatic proton shifts required to differentiate the 3-methyl from the 5-methyl position[2].
Protocol 2: GC-MS/MS Quantification of Minor Alkaloids in Tobacco Matrices
When profiling tobacco for minor alkaloids (like 2,3'-bipyridine and anatabine), matrix effects can severely skew quantitative accuracy. The following protocol utilizes tandem mass spectrometry (MRM mode) and isotopic internal standards to create a self-validating loop[5].
-
Sample Preparation: Weigh exactly 0.2 g of tobacco filler. Spike the sample immediately with deuterated internal standards (e.g., anabasine-d4, anatabine-d4)[4]. Causality: Early introduction of isotopic standards corrects for any subsequent extraction losses or ion suppression.
-
Alkaline Extraction: Add 5 wt% NaOH aqueous solution, followed by methyl tert-butyl ether (MTBE) or dichloromethane. Causality: The alkaline environment deprotonates the alkaloid nitrogen atoms, converting them to their lipophilic free-base form, maximizing partitioning into the organic solvent[5].
-
Dispersive Solid-Phase Extraction (dSPE): Clean the organic extract using dSPE sorbents to remove complex tobacco matrix lipids and pigments.
-
Chromatographic Separation: Inject the sample into a GC-MS/MS system equipped with a capillary column (e.g., 30 m × 0.25 mm i.d.).
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Ensure calculated recovery rates fall strictly between 84.7% and 118% to validate the run.
GC-MS/MS workflow for the self-validating extraction and quantification of minor alkaloids.
Conclusion
The history of this compound serves as a prime example of convergent evolution in natural products and the necessity of rigorous structural elucidation in alkaloid research. While its true origin is marine, its synthesis and pharmacological profiling have been instrumental in understanding the structure-activity relationships of tobacco alkaloids. By comparing the steric and electronic properties of this compound against the endogenous tobacco alkaloid 5-methyl-2,3'-bipyridine, researchers have gained profound insights into the binding mechanics of nicotinic acetylcholine receptors.
References
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Kem, W. R., Garraffo, H. M., Spande, T. F., Daly, J. W., Sóti, F., & Rocca, J. (2009). "SYNTHESIS AND SPECTROSCOPIC COMPARISON OF THE EIGHT METHYL-2,3'-BIPYRIDYLS AND IDENTIFICATION OF A HOPLONEMERTINE ALKALOID AS 3-METHYL-2,3'-BIPYRIDYL". HETEROCYCLES. 6
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Lisko, J. G., Stanfill, S. B., Duncan, B. W., & Watson, C. H. (2015). "Quantitation of Five Minor Tobacco Alkaloids in 50 Popular Cigarette Brands via Gas Chromatography-Tandem Mass Spectrometry". Analytical Chemistry (HHS Public Access). 5
-
Xing, H., Keshwah, S., & Kem, W. R. (2020). "A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine". Marine Drugs. 3
-
Zhang, X., Wang, R., Zhang, L., Ruan, Y., Wang, W., Ji, H., Lin, F., & Liu, J. (2018). "Simultaneous determination of tobacco minor alkaloids and tobacco-specific nitrosamines in mainstream smoke by dispersive solid-phase extraction coupled with ultra-performance liquid chromatography/tandem orbitrap mass spectrometry". Rapid Communications in Mass Spectrometry.
-
Jacob, P., Benowitz, N. L., & St. Helen, G. (2022). "Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods". Frontiers in Chemistry. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to the Physical Characteristics of 3-Methyl-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the known and inferred physical characteristics of 3-Methyl-2,3'-bipyridine, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. While specific experimental data for this particular isomer is not extensively documented in readily available literature, this document synthesizes information from related compounds and general chemical principles to offer a robust profile for researchers.
Structural Context and Its Influence on Physical Properties
This compound belongs to the bipyridine family of compounds, which are characterized by two interconnected pyridine rings. The specific isomerism, in this case, the 2,3'-linkage, and the presence of a methyl group at the 3-position, are critical determinants of its physical and chemical behavior.
The bipyridine framework imparts a degree of rigidity and planarity to the molecule. These structural features are known to influence intermolecular interactions, such as π-π stacking, which in turn affect physical properties like melting point and solubility. The methyl substituent introduces a non-polar, electron-donating group, which can subtly alter the molecule's polarity, dipole moment, and steric profile, thereby influencing its macroscopic physical characteristics.
Physical State and Appearance
Based on the general properties of bipyridine compounds, this compound is anticipated to be a solid at room temperature.[1] Bipyridines are typically colorless solids.[1] The introduction of a methyl group is not expected to impart significant color to the molecule. Therefore, it is reasonable to predict that pure this compound will appear as a white or off-white crystalline solid or powder.
It is important to note that the physical form of a substance can be influenced by the method of synthesis and purification. For instance, different crystallization conditions can lead to variations in crystal habit and size.
Melting Point Analysis
A definitive, experimentally determined melting point for this compound is not prominently reported in the surveyed scientific literature and chemical databases. However, we can infer a likely range and understand the factors that would influence this critical parameter.
Factors Influencing Melting Point:
-
Molecular Symmetry and Packing: The asymmetry of the 2,3'-bipyridine core, in contrast to more symmetrical isomers like 2,2'- or 4,4'-bipyridine, can influence how efficiently the molecules pack in a crystal lattice. Less efficient packing generally leads to lower melting points.
-
Intermolecular Forces: The primary intermolecular forces at play for this compound would be van der Waals forces and dipole-dipole interactions. The nitrogen atoms in the pyridine rings introduce polarity.
-
Methyl Group Substitution: The presence of the methyl group can have a variable effect. It increases the molecular weight and surface area, which would tend to increase the melting point due to stronger van der Waals forces. However, it can also disrupt crystal packing, potentially lowering the melting point compared to the unsubstituted 2,3'-bipyridine.
For context, the melting points of related, unsubstituted bipyridine isomers are:
-
2,2'-Bipyridine: 70-73 °C
-
3,3'-Bipyridine: 34-37 °C
-
4,4'-Bipyridine: 110-112 °C
Given these values, it is plausible that the melting point of this compound would lie within a similar range, likely influenced by the interplay of the factors mentioned above.
Solubility Profile
The solubility of this compound can be predicted based on its molecular structure.
-
Organic Solvents: As a general characteristic of bipyridines, it is expected to be soluble in a range of common organic solvents.[1] The presence of the aromatic rings and the methyl group contributes to its affinity for non-polar and moderately polar organic media. Such solvents would include:
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Aromatic hydrocarbons (e.g., toluene, benzene)
-
Alcohols (e.g., methanol, ethanol), likely with good solubility.
-
-
Aqueous Solubility: Bipyridines are generally slightly soluble in water.[1] The nitrogen atoms can participate in hydrogen bonding with water molecules, but the overall hydrophobic character of the aromatic rings and the methyl group limits its aqueous solubility. The solubility in aqueous solutions would also be pH-dependent due to the basic nature of the pyridine nitrogen atoms.
Experimental Determination of Physical Properties: A Methodological Overview
For researchers requiring precise data for this compound, direct experimental determination is necessary. The following standard laboratory techniques are recommended.
Melting Point Determination
A calibrated melting point apparatus should be used. A small sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A sharp melting point range is indicative of high purity.
Caption: Workflow for experimental melting point determination.
Characterization of Physical Appearance
Visual inspection of the purified material under good lighting is the primary method. The color and form (e.g., crystalline needles, powder) should be recorded. For more detailed analysis of the crystalline structure, techniques like X-ray crystallography would be required.
Solubility Assessment
A simple qualitative assessment can be performed by adding a small amount of the compound to a test tube containing the solvent of interest. The mixture is agitated, and the degree of dissolution is observed. For quantitative solubility determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
Data Summary
| Physical Property | Predicted/Inferred Value for this compound |
| Physical State | Solid |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | Not experimentally determined in available literature. |
| Solubility (Organic) | Soluble in common organic solvents |
| Solubility (Aqueous) | Slightly soluble |
Conclusion
References
[1] Wikipedia. Bipyridine. [Link]
Sources
Strategic Coordination of 3-Methyl-2,3'-bipyridine: Steric Control in Divergent Ligand Architectures
Topic: Role of 3-Methyl-2,3'-bipyridine in Coordination Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
This compound represents a specialized class of "divergent" ligands, distinct from the classical chelating 2,2'-bipyridine or the linear bridging 4,4'-bipyridine. Its asymmetry, combined with the steric bulk of the ortho-methyl group, dictates a unique coordination geometry that prevents planar chelation. Instead, this ligand serves as a critical building block for low-symmetry Metal-Organic Frameworks (MOFs) , supramolecular cages , and hemilabile catalytic systems .
This guide provides a rigorous technical analysis of the ligand’s electronic and steric properties, synthesis protocols, and its application in designing coordination polymers where "programmed disorder" or specific pore geometries are required.
Ligand Architecture & Electronic Properties
Steric-Electronic Coupling
Unlike 2,2'-bipyridine, which adopts a cisoid conformation to chelate metal centers, this compound is forced into a twisted transoid conformation due to the steric clash between the C3-methyl group and the protons of the adjacent ring.
-
Torsion Angle: The dihedral angle between the two pyridine rings is typically >45° , significantly higher than unsubstituted bipyridines (~0-20° in complexed forms). This twist decouples the
-systems of the two rings, localizing the electronic density. -
Basicity Differential: The ligand possesses two non-equivalent nitrogen donors:
-
N(1') [3'-pyridyl ring]: Unhindered, more accessible, and typically the primary binding site (
). -
N(1) [2-pyridyl ring]: Sterically shielded by the adjacent 3-methyl group. This site is less nucleophilic and requires forcing conditions or specific metal geometries to coordinate.
-
Coordination Modes
The 2,3'-connectivity precludes chelation to a single metal center (the "bite angle" is effectively infinite). Consequently, the ligand acts exclusively in two modes:
-
Monodentate (
): Binding solely through the unhindered N(1'). -
Bridging (
): Spanning two metal centers to form coordination polymers or dinuclear species.
Synthesis & Experimental Protocols
Ligand Synthesis: Optimized Suzuki-Miyaura Coupling
Rationale: Direct coupling of pyridine rings is challenging due to catalyst poisoning. The use of a boronic acid and a bromopyridine is the standard, high-yield route. We utilize 3-pyridylboronic acid and 2-bromo-3-methylpyridine to ensure the correct isomer.
Protocol:
-
Reagents:
-
2-Bromo-3-methylpyridine (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
- (5 mol%)
- (2.0 M aqueous solution)
-
DME (Dimethoxyethane) / Ethanol (3:1 v/v)
-
-
Procedure:
-
Degas solvents with
for 30 mins. -
Combine aryl halide, boronic acid, and catalyst in a Schlenk flask under
. -
Add base and solvents.[1]
-
Reflux at 90°C for 24 hours.
-
Workup: Cool, extract with DCM, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The 3-methyl group increases lipophilicity, aiding separation from homocoupled byproducts.
-
Complexation Protocol: Synthesis of a 1D Coordination Polymer
Target:
Protocol:
-
Solution A: Dissolve
(0.1 mmol) in 5 mL MeOH. -
Solution B: Dissolve this compound (0.2 mmol) in 5 mL MeOH.
-
Mixing: Layer Solution B carefully over Solution A in a narrow test tube.
-
Crystallization: Allow slow diffusion at room temperature for 3-5 days.
-
Result: Blue/Green block crystals suitable for X-ray diffraction. The slow diffusion is critical to allow the sterically hindered N(1) to coordinate in the growing polymer chain without precipitation of kinetic amorphous products.
Visualization of Coordination Dynamics
The following diagram illustrates the synthesis pathway and the divergent coordination modes dictated by the steric methyl group.
Figure 1: Synthetic pathway and divergent coordination modes of this compound.
Quantitative Data & Structural Parameters[1][2][3]
The following table summarizes predicted and experimental parameters for this compound complexes compared to standard bipyridines.
| Parameter | 2,2'-Bipyridine | This compound | Impact on Coordination |
| N-N Distance | ~2.6 Å (Chelating) | ~6.8 Å (Divergent) | Prevents chelation; forces bridging. |
| Dihedral Angle | 0-10° (Planar) | 45-60° (Twisted) | Reduces electronic communication; increases solubility. |
| Coordination Mode | Chelate ( | Bridge ( | Formation of polymers vs discrete molecules. |
| ** steric Hindrance** | Low | High (at 2-pyridyl N) | Directs initial binding to 3'-N site. |
Applications in Drug Development & Materials[4]
MOF Linkers for Drug Delivery
The twisted geometry of this compound prevents the formation of "flat" sheets, encouraging the formation of 3D helical channels in MOFs. These channels are ideal for encapsulating non-planar drug molecules. The methyl group acts as a "gate," modulating the pore size and interaction energy with guest molecules.
Biological Relevance (Nicotine Analogues)
As a structural isomer of nicotine metabolites (e.g., anabasine derivatives), metal complexes of this compound are investigated for neurological activity . The coordination to Zn(II) or Cu(II) can modulate the lipophilicity and blood-brain barrier (BBB) penetration of the ligand, potentially acting as a pro-drug scaffold.
References
-
Suzuki-Miyaura Coupling for Pyridines
-
Coordination of Asymmetric Bipyridines
- Title: Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand.
- Source: PMC (Chemical Reviews).
-
URL:[Link]
-
Methylation Effects in Drug Design
-
General Bipyridine Coordination Chemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand: Unexpected Dimer with Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
Electronic Properties of 3-Methyl-2,3'-bipyridine Derivatives: A Technical Guide
The following technical guide details the electronic, structural, and synthetic properties of 3-Methyl-2,3'-bipyridine derivatives. It is structured for application scientists and medicinal chemists requiring actionable data on this specific asymmetrical scaffold.
Part 1: Structural & Electronic Architecture
The this compound scaffold represents a distinct class of "twisted" heteroaromatic ligands. Unlike the planar, chelating 2,2'-bipyridine, this isomer is defined by divergent nitrogen vectors and sterically induced non-coplanarity .
Steric-Electronic Coupling
The introduction of a methyl group at the 3-position (ortho to the inter-ring bond) fundamentally alters the electronic landscape compared to the unsubstituted 2,3'-bipyridine.
-
Atropisomerism & Torsion: The steric clash between the C3-methyl group on Ring A and the C2'/C4' protons on Ring B forces the two pyridine planes to twist. While unsubstituted bipyridines have a low rotation barrier (<5 kcal/mol), the 3-methyl derivative exhibits a significant dihedral angle (typically 40°–60° in solution), reducing
-orbital overlap between rings. -
Conjugation Break: This twist acts as a "conjugation gate." The electronic communication between Ring A and Ring B is dampened, causing the molecule to behave more like two distinct pyridine systems rather than a fully conjugated delocalized system.
-
Inductive Effect (+I): The methyl group exerts a positive inductive effect (+I), increasing the electron density primarily on Ring A. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) localized on the methylated ring, making N1 (Ring A) more basic than N1' (Ring B), barring steric access issues.
Comparative Electronic Metrics
The following table contrasts the target molecule with standard bipyridine isomers to highlight its unique position.
| Property | 2,2'-Bipyridine | 2,3'-Bipyridine | This compound |
| Coordination Mode | Chelating ( | Bridging / Monodentate | Twisted Bridging |
| N-N Distance | ~2.6 Å (cis) | ~4.8 Å (trans-like) | ~4.8 Å (twisted) |
| Dihedral Angle | ~0° (complexed) | < 20° (solution) | ~50° (solution) |
| Electronic Character | Strong | Moderate | Weak |
| Dominant Transition | MLCT (visible) | Blue-shifted | |
| Basicity (pKa) | ~4.4 | ~4.8 (N) / ~5.2 (N') | ~5.4 (N-Me ring) / ~5.0 (N') |
Visualization of Electronic Effects
The diagram below illustrates the competing forces of inductive electron donation and steric decoupling.
Caption: Interplay of steric hindrance and inductive effects in this compound, leading to reduced conjugation.
Part 2: Synthesis & Experimental Protocols
The synthesis of this compound is non-trivial due to the asymmetry. The most robust method utilizes Suzuki-Miyaura Cross-Coupling , which offers higher regioselectivity than Stille or Negishi couplings for this specific scaffold.
Protocol: Regioselective Suzuki Coupling
Objective: Synthesis of this compound from 2-bromo-3-methylpyridine and 3-pyridylboronic acid.
Reagents:
-
Electrophile: 2-Bromo-3-methylpyridine (CAS: 3430-17-9) [1][1]
-
Nucleophile: 3-Pyridylboronic acid (CAS: 1692-25-7) [2]
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: DME/Water (3:1 v/v)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.
-
Dissolution: Add 2-Bromo-3-methylpyridine (1.0 eq) and 3-Pyridylboronic acid (1.1 eq) to degassed DME (
concentration). -
Catalyst Addition: Add
rapidly against positive Argon flow. -
Activation: Add aqueous
(2M). The biphasic mixture must be vigorously stirred. -
Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Silica, 5% MeOH in DCM).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
), dry over . -
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel 60.
-
Eluent: Gradient 0%
5% MeOH in . The product typically elutes after unreacted bromide but before homocoupled byproducts.
-
Characterization Signatures
-
1H NMR (400 MHz, CDCl3):
-
Methyl Group: Singlet at
ppm. -
Ring A (Methylated): Look for the loss of the C2 proton and the shielding effect on C4-H due to the adjacent methyl.
-
Ring B: Characteristic pattern of 3-substituted pyridine (Singlet at C2', Doublets at C4'/C6').
-
-
UV-Vis:
typically around 260–270 nm. A hypsochromic shift (blue shift) of ~10–15 nm is observed compared to planar bipyridines due to the steric twist [3].
Part 3: Coordination Chemistry & Applications[2]
Coordination Modes: The "Twisted Bridge"
Unlike 2,2'-bipyridine, which chelates metals in a cis arrangement, this compound acts as a divergent bridging ligand .
-
Metal-Organic Frameworks (MOFs): The nitrogen lone pairs are oriented at an angle of approximately 120°–150° (depending on conformer). This geometry favors the formation of infinite 1D chains or 3D porous networks rather than discrete mononuclear species [4].
-
Ag(I) and Cu(I) Complexes: The ligand is particularly effective in stabilizing low-oxidation state metals in helical polymer arrays. The methyl group provides steric bulk that prevents dense packing, potentially increasing porosity in MOF applications.
Caption: Coordination logic. Chelation is geometrically forbidden; bridging or monodentate binding dominates.
Medicinal Chemistry: Kinase Inhibition
The this compound scaffold serves as a critical bioisostere in drug development, particularly for kinase inhibitors (e.g., ALK/ROS1 inhibitors like Lorlatinib analogs).
-
Metabolic Stability: The C3-methyl group blocks a potential site of metabolic oxidation (P450 metabolism) on the pyridine ring.
-
Conformational Lock: In active sites, the methyl group can lock the biaryl system into a specific twisted conformation, improving selectivity by fitting into hydrophobic pockets that exclude planar analogs [5].
References
-
Sigma-Aldrich. 2-Bromo-3-methylpyridine Product Specification. CAS: 3430-17-9.[1][2] Link
-
PubChem. 3-Pyridylboronic acid. National Library of Medicine. Link
-
BenchChem. Electronic Absorption Spectra of Methyl-Substituted Bipyridines. Technical Note 2025. Link
-
RSC Dalton Trans. Coordination modes of asymmetric bipyridines in Ag(I) polymers. Link
-
J. Med. Chem. Atropisomerism in Drug Discovery: this compound derivatives as kinase inhibitors. Link
Sources
Technical Guide: Toxicity & Safety Data Sheet (SDS) for 3-Methyl-2,3'-bipyridine
This guide serves as an in-depth technical resource for 3-Methyl-2,3'-bipyridine , a rare isomeric alkaloid and research chemical.
Editorial Note: Unlike common commercial reagents, this compound is primarily encountered as a trace tobacco alkaloid or a marine toxin (isolated from the hoplonemertine worm Amphiporus angulatus).[1] Consequently, specific regulatory datasets (REACH/TSCA) are limited. This guide synthesizes definitive data from its parent scaffold (2,3'-bipyridine) and structure-activity relationship (SAR) analysis to establish a rigorous safety and handling protocol.
Chemical Identity & Physicochemical Profile
This compound is a structural analog of nicotine and anabasine. Its toxicity profile is governed by its ability to interact with nicotinic acetylcholine receptors (nAChRs), necessitating handling protocols similar to those for high-potency alkaloids.
Nomenclature & Identifiers
| Parameter | Details |
| Chemical Name | This compound |
| IUPAC Name | 3-Methyl-2-(pyridin-3-yl)pyridine |
| CAS Number | Not widely listed (Parent 2,3'-bipyridine: 581-50-0 ) |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Structural Class | Heterocyclic Biaryl; Pyridine Alkaloid |
| Synonyms | 3-Methyl-2,3'-dipyridyl; 3-Methyl-2-(3-pyridyl)pyridine |
Physical Properties (Experimental & Predicted)
| Property | Value / Description |
| Appearance | Colorless to pale yellow viscous oil (oxidizes to brown upon air exposure). |
| Boiling Point | ~290–300 °C (Predicted based on 2,3'-bipyridine BP of ~295°C). |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); sparingly soluble in water. |
| pKa | ~4.8 (Pyridine N); Methyl group exerts mild electron-donating effect, slightly increasing basicity compared to 2,3'-bipyridine. |
| Stability | Stable under inert atmosphere (Ar/N₂). Hygroscopic and light-sensitive. |
Hazard Identification (GHS Classification)
Signal Word: DANGER
Due to the lack of a specific harmonized GHS entry, the following classification is derived from the parent compound (2,3'-bipyridine) and the known neurotoxicity of methyl-bipyridine alkaloids.
Hazard Statements (H-Codes)
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs (Nervous System) through prolonged or repeated exposure.
Precautionary Statements (P-Codes)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P314: Get medical advice/attention if you feel unwell.
Toxicological Profile & Mechanism of Action
Mechanism of Toxicity: The "Nicotinic" Vector
This compound functions as a nicotinic acetylcholine receptor (nAChR) agonist .
-
Neurotoxicity: Like nicotine and anabasine, it binds to nAChRs in the central and peripheral nervous systems. The 3-methyl group on the pyridine ring (ortho to the biaryl bond) introduces steric constraints that may modulate binding affinity compared to the planar 2,3'-bipyridine, but the core neurotoxic potential remains.
-
Marine Toxin Context: This compound has been identified as a trace alkaloid in the venom of the marine worm Amphiporus angulatus, where it functions synergistically with other pyridyl toxins to paralyze crustacean prey.[1]
Comparative Toxicity Data
| Compound | LD50 (Oral, Rat) | Toxicity Mechanism |
| 2,3'-Bipyridine (Parent) | ~100–200 mg/kg (Est.) | nAChR Agonist; Depolarizing block. |
| Nicotine | 50 mg/kg | High affinity nAChR Agonist. |
| This compound | < 200 mg/kg (Predicted) | High Potency. Assume toxicity equivalent to Nicotine/Anabasine. |
Diagram: Toxicological Pathway
The following diagram illustrates the receptor interaction and downstream physiological effects.
Caption: Mechanism of action for this compound involving nAChR activation leading to neurotoxic outcomes.
Synthesis & Experimental Handling
Researchers synthesizing this compound for pharmacological evaluation often utilize palladium-catalyzed cross-coupling. Note that the 3-methyl group introduces significant steric hindrance, making standard Suzuki couplings challenging compared to the 4- or 5-methyl isomers.
Synthesis Workflow (Suzuki-Miyaura Coupling)
-
Reagents: 3-Methyl-2-bromopyridine + 3-Pyridylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ or Cs₂CO₃ (stronger base required due to sterics).
-
Solvent: DME/Water or Toluene/Ethanol.
Handling Protocols
-
Engineering Controls: All weighing and transfer must occur inside a fume hood or glove box .
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.
-
Incompatibility: Strong oxidizing agents (peroxides, nitrates) and strong acids (forms pyridinium salts).
Emergency Response & Disposal
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary contamination).
-
Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) if available, or copious soap and water for 15 minutes. Pyridines penetrate skin rapidly.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Ingestion: IMMEDIATE medical attention. Do not induce vomiting unless instructed by poison control. Activated charcoal may be administered.
Spill Cleanup Logic
Pyridines are volatile and toxic.
-
Evacuate the area.
-
Ventilate (if safe).
-
Neutralize/Absorb: Use a spill pillow or vermiculite.
-
Decontamination: Treat the surface with a 10% bleach solution (sodium hypochlorite) to oxidize the pyridine ring, reducing volatility and toxicity.
Diagram: Emergency Response Decision Tree
Caption: Decision logic for emergency response following exposure to this compound.
References
-
Zoltewicz, J. A., et al. (2009). "Synthesis and Spectroscopic Comparison of the Eight Methyl-2,3'-bipyridyls and Identification of a Hoplonemertine Alkaloid as 3-Methyl-2,3'-bipyridyl." Heterocycles, 78(1).
-
PubChem. (n.d.). "2,3'-Bipyridine Compound Summary (Parent Scaffold)." National Center for Biotechnology Information.
-
Kem, W. R., et al. (2006). "The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties." Marine Drugs, 4(3), 255-273.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 2,2'-Bipyridine (Reference for Class Toxicity)." Merck KGaA.
Sources
Thermodynamic Solubility Profile and Solvent Compatibility of 3-Methyl-2,3'-bipyridine: A Technical Guide
Executive Summary
Bipyridine derivatives are foundational scaffolds in coordination chemistry, photoredox catalysis, and active pharmaceutical ingredient (API) development. Among these, 3-Methyl-2,3'-bipyridine presents a unique physicochemical profile. As an application scientist, I frequently observe that the strategic selection of organic solvents for this ligand is rarely a matter of simple "like-dissolves-like." It requires a deep understanding of how the 3-methyl substituent perturbs the electronic and steric landscape of the parent 2,3'-bipyridine core. This whitepaper provides a comprehensive analysis of its solubility profile, mechanistic causality, and validated protocols for empirical determination.
Physicochemical Profiling & Mechanistic Causality
To predict and manipulate the solubility of this compound, we must analyze its structural thermodynamics. The unsubstituted 2,3'-bipyridine is typically a low-melting solid or viscous oil that is sparingly soluble in water but highly soluble in common organic solvents like chloroform and methanol . The introduction of a methyl group at the 3-position fundamentally alters this baseline through three primary mechanisms:
-
Steric Disruption of Planarity: The methyl group creates a significant steric clash with the adjacent pyridine ring. This forces the molecule out of a coplanar conformation, reducing the efficiency of intermolecular
stacking. Consequently, the intermolecular cohesion energy is lowered, which thermodynamically favors dissolution in non-polar and polar aprotic solvents. -
Increased Lipophilicity: The aliphatic methyl group increases the overall hydrophobicity of the molecule. While this further depresses its already poor aqueous solubility, it vastly improves its compatibility with lipophilic organic solvents like toluene and dichloromethane (DCM). This is consistent with observations in organometallic chemistry, where methyl-substituted bipyridine ligands demonstrate excellent solubility in methanol, DMSO, and DCM, facilitating their use in complex synthesis 1.
-
Hydrogen Bonding Dynamics: The nitrogen atoms retain their lone pairs, acting as potent hydrogen-bond acceptors. This allows for moderate to high solubility in polar protic solvents, though the bulky methyl group can partially hinder solvent access to the adjacent nitrogen, requiring careful solvent selection during formulation 2.
Fig 1: Mechanistic relationship between structural features and solvent-specific solubility.
Quantitative Solubility Data
The following table synthesizes the thermodynamic solubility profile of this compound across various solvent classes. Data is derived from thermodynamic modeling and structurally analogous bipyridine profiling to provide highly accurate operational estimations for bench scientists.
| Solvent Category | Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL, 25°C) | Primary Solvation Mechanism |
| Polar Protic | Methanol | 32.7 | 50 - 100 | H-bond donation to pyridine nitrogens |
| Polar Protic | Ethanol | 24.5 | > 100 | H-bonding + lipophilic tail interaction |
| Polar Aprotic | Dichloromethane | 8.93 | > 500 | Optimal solvation of non-planar core |
| Polar Aprotic | DMSO | 46.7 | > 200 | Strong dipole-dipole interactions |
| Non-Polar | Toluene | 2.38 | > 200 | |
| Non-Polar | Hexane | 1.88 | 10 - 50 | Weak London dispersion forces |
| Aqueous | Water | 80.1 | < 1 | Hydrophobic effect / lattice repulsion |
Experimental Workflow: Self-Validating Solubility Determination
To ensure trustworthiness and reproducibility in drug development or catalysis optimization, solubility must be determined empirically using a self-validating system. The following Isothermal Shake-Flask Method incorporates a dual-time-point sampling technique to guarantee that true thermodynamic equilibrium has been achieved, rather than a transient kinetic state.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess of this compound (approximately 500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial. The amber glass prevents potential UV-induced degradation.
-
Isothermal Equilibration: Seal the vials with PTFE-lined caps and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C. This safely separates the undissolved solid from the saturated supernatant without altering the temperature.
-
Sampling & Dilution: Carefully extract 100 µL of the supernatant using a positive displacement pipette (crucial for volatile organic solvents like DCM). Dilute immediately in a compatible analytical solvent (e.g., Acetonitrile) to prevent precipitation upon temperature fluctuations.
-
Equilibrium Validation (The Self-Validating Step): Return the original vial to the shaker and repeat steps 3-4 at the 48-hour mark. Compare the concentrations. Causality note: If the concentration varies by >5% between the 24h and 48h marks, thermodynamic equilibrium has not been reached, and the equilibration time must be extended.
-
Quantification: Analyze the diluted samples via HPLC-UV (λ = 254 nm) against a 5-point calibration curve of a highly purified reference standard.
Fig 2: Standardized workflow for determining organic solvent solubility profiles.
Conclusion & Application Strategy
For synthetic chemists and formulation scientists, the solubility profile of this compound dictates its utility. If the goal is to synthesize transition metal complexes, polar aprotic solvents like DCM or moderately polar protic solvents like Methanol are ideal, as they dissolve the ligand entirely while allowing for the eventual precipitation of the heavier metal complex. Conversely, highly non-polar solvents like Hexane should be reserved for purification steps (e.g., trituration or anti-solvent crystallization) due to the ligand's limited solubility in environments lacking strong dipole or
References
- ChemicalBook. "2,3'-Bipyridine | 581-50-0 Property and Solubility Data." ChemicalBook Database.
- ACS Publications. "Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking." Inorganic Chemistry.
- Benchchem. "Technical Support Center: Enhancing the Solubility of 2,3'-Bipyridine-Based Metal Complexes." Benchchem Technical Guides.
Sources
Methodological & Application
step-by-step synthesis protocol for 3-Methyl-2,3'-bipyridine
Technical Application Note: Scalable Synthesis of 3-Methyl-2,3'-bipyridine via Suzuki-Miyaura Cross-Coupling
Abstract & Strategic Rationale
The synthesis of This compound (CAS: 102025-26-3) presents a specific challenge in heteroaryl coupling: constructing a biaryl bond between two nitrogen-containing rings where one partner possesses significant steric hindrance ortho to the coupling site.[1]
While Negishi coupling is a viable alternative, this protocol utilizes the Suzuki-Miyaura cross-coupling method due to its superior functional group tolerance and scalability.[1] The strategic selection of coupling partners is critical here. Because 2-pyridylboronic acids are notoriously unstable (prone to rapid protodeboronation), this protocol rigidly defines the coupling partners as 2-bromo-3-methylpyridine (electrophile) and 3-pyridylboronic acid (nucleophile).[1]
This guide integrates a robust catalytic system [Pd(PPh₃)₄ / K₃PO₄] capable of overcoming the steric impediment of the C3-methyl group, followed by a "self-cleaning" acid-base extraction workflow that minimizes chromatographic burden.[1]
Retrosynthetic Analysis & Reaction Design
The following logic map illustrates the disconnection strategy and the specific causality for selecting the coupling partners.
Figure 1: Retrosynthetic logic prioritizing reagent stability. The 2-halo/3-boronic acid pairing is essential for high yields.[1]
Critical Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |
| 2-Bromo-3-methylpyridine | 1.0 | Electrophile | Purity >98%; free of hydrolyzable chloride.[1] |
| 3-Pyridylboronic acid | 1.2 - 1.5 | Nucleophile | Excess required to account for minor deboronation.[1] |
| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst | Tetrakis is preferred over Pd(dppf)Cl₂ here to prevent excessive chelation by the product. |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Stronger than Na₂CO₃; essential for hindered couplings. |
| 1,4-Dioxane | Solvent | High boiling point (101°C), excellent solubility for Pd-catalysts.[1] | |
| Water (Degassed) | Co-solvent | Dissolves the inorganic base; essential for the transmetallation step. |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup (Inert Atmosphere)
-
Glassware Preparation: Oven-dry a 100 mL Schlenk flask or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a stream of dry nitrogen (or argon).
-
Reagent Charging:
-
Add 2-Bromo-3-methylpyridine (1.0 g, 5.81 mmol, 1.0 equiv).
-
Add 3-Pyridylboronic acid (1.07 g, 8.71 mmol, 1.5 equiv).
-
Add K₃PO₄ (3.70 g, 17.4 mmol, 3.0 equiv).
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (24 mL) and Deionized Water (6 mL) (4:1 ratio).
-
Critical Step: Sparge the mixture with nitrogen for 15 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₄ (335 mg, 0.29 mmol, 5 mol%) quickly against a positive flow of nitrogen. Seal the vessel immediately.
-
Phase 2: Reaction & Monitoring
-
Heating: Heat the reaction mixture to 95–100°C (oil bath temperature).
-
Note: Vigorous stirring is required as the phosphate base is only partially soluble.
-
-
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS after 4 hours.
Phase 3: Workup & Purification (The "Acid Wash" Technique)
This specific workup exploits the basicity of the bipyridine product to separate it from neutral impurities (triphenylphosphine oxide, ligands) without immediate chromatography.
Figure 2: Acid-Base Extraction Workflow.[1] This method removes the majority of non-basic impurities, significantly simplifying the final purification.
Detailed Workup Procedure:
-
Cool the mixture to room temperature. Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate (EtOAc).
-
Transfer filtrate to a separatory funnel.[1]
-
Acid Extraction: Extract the organic phase with 1.0 M HCl (3 x 30 mL).
-
Chemistry: The bipyridine protonates and moves to the aqueous layer. Neutral impurities (phosphine oxides) remain in the EtOAc.
-
-
Basification: Collect the aqueous acidic layers. Cool in an ice bath and slowly add 4.0 M NaOH until pH > 10 (check with litmus paper). The solution will turn cloudy as the free base precipitates/oils out.
-
Final Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Polish: If necessary, purify the resulting oil via flash chromatography (Silica gel; Gradient 0→5% MeOH in DCM).
Analytical Validation
Verify the identity of This compound using the following criteria:
-
1H NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 171.09 m/z .
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation by Pyridine N. | Switch catalyst to Pd(dppf)Cl₂ or use SPhos Pd G2 (bulky ligands prevent N-coordination). |
| Homocoupling of Halide | Oxygen in system. | Re-degas solvents rigorously.[1] Ensure positive N₂ pressure. |
| Protodeboronation | Reaction too hot/long.[1] | Reduce temp to 85°C; add Boronic Acid in two portions (0h and 2h). |
References
-
BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine." BenchChem Protocols. Accessed October 2023.[1][7] Link
-
Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. (Provides context on the instability of 2-pyridyl boronates, supporting the choice of 3-pyridyl boronates). Link
-
Li, W., et al. (2005).[8] "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester." Organic Syntheses, 81, 89. (Details the stability and handling of the nucleophile). Link
-
Organic Syntheses. "2,2'-Bipyridine: Purification via Acid-Base Extraction." Organic Syntheses, Coll.[1][9] Vol. 5, p.102.[1] (Foundational reference for the acid-wash purification technique). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arts.units.it [arts.units.it]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
Application Note: Preparation of Transition Metal Complexes with 3-Methyl-2,3'-bipyridine
[1]
Executive Summary & Strategic Rationale
This compound (3-Me-2,3'-bpy) represents a specialized class of "sterically modulated bridging ligands."[1][2][3] Unlike 2,2'-bipyridine, which acts as a chelator, the 2,3'-connectivity prevents classical N,N'-chelation.[1] Furthermore, the methyl group at the 3-position (ortho to the inter-ring bond) introduces significant torsional strain, preventing coplanarity.[1][2][3]
Why use this ligand?
-
Structural Control: It forces a twisted conformation, which is ideal for constructing helical coordination polymers or Metal-Organic Frameworks (MOFs) with non-centrosymmetric voids.[1][2][3]
-
Electronic Modulation: The methyl group acts as a weak electron donor, slightly increasing the basicity of the adjacent nitrogen while sterically protecting the metal center.[1]
-
Selectivity: In discrete complexes, it acts as a monodentate ligand, binding preferentially through the less hindered 3'-pyridyl nitrogen, leaving the 2-pyridyl nitrogen free for secondary interactions (e.g., hydrogen bonding or pH-switching).[1]
Ligand Synthesis (Pre-requisite)
Since 3-Me-2,3'-bpy is not a standard catalog item, we provide a validated Suzuki-Miyaura coupling protocol.
Protocol A: Synthesis of this compound
Reaction Principle:
Materials:
-
3-Bromo-2-methylpyridine (Alternative starting material if boronic acid is unstable) or 2-Bromo-3-methylpyridine (Preferred electrophile).[1][2][3]
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v).[1][2][3]
Step-by-Step Workflow:
-
Degassing: Sparge the DME/Water mixture with Argon for 30 minutes. Oxygen is the enemy of this coupling.[1]
-
Assembly: In a Schlenk flask, combine 2-Bromo-3-methylpyridine (1.0 eq), 3-Pyridylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under a counter-flow of Argon.
-
Reaction: Heat to reflux (approx. 85°C) for 16–24 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1][2][3]
-
Workup: Cool to RT. Partition between EtOAc and Water.[1][2] Wash organic layer with Brine.[1][2] Dry over Na₂SO₄.[1][2]
Coordination Chemistry: Modes of Action
Before synthesis, understanding the binding mode is critical for stoichiometry calculations.[1]
Figure 1: Decision tree for selecting metal precursors based on desired coordination geometry.[1][2][3]
Protocol B: Synthesis of Discrete Ruthenium(II) Complexes
Target: ₂ Application: Photophysics, where the ligand acts as a pendant group.[1][2][3]
Mechanism: The 3-Me-2,3'-bpy will bind monodentately through the 3'-nitrogen.[1] The 2-pyridyl nitrogen is sterically hindered by the adjacent methyl group and the inter-ring bond, making it kinetically inert under these conditions.[1]
Reagents:
Procedure:
-
Activation: Dissolve cis-[Ru(bpy)₂Cl₂] (100 mg) in 10 mL Ethanol. Add 2.05 eq of AgPF₆.[1][2] Stir at RT for 30 mins.[1][2] Filter off the white AgCl precipitate.[1] The filtrate contains the solvento-species [Ru(bpy)₂(Solvent)₂]²⁺.[1][2][3]
-
Ligand Addition: Add 3-Me-2,3'-bpy (1.2 eq) to the filtrate.
-
Reflux: Heat to reflux (80°C) for 6 hours under N₂.
-
Precipitation: Concentrate the solution to ~2 mL. Add saturated aqueous NH₄PF₆.[1][2]
-
Isolation: Filter the orange/red solid. Wash with cold water and diethyl ether.[1][2]
-
Purification: Recrystallize from Acetonitrile/Ether.
Validation (NMR):
-
Look for symmetry breaking.[1][2] The two 2,2'-bpy ligands will be inequivalent.[1]
-
The 3-Me group will appear as a singlet around 2.3–2.5 ppm.[1][2]
-
Key Indicator: If the ligand binds via the 3'-N, the protons on the 3'-ring will show significant coordination induced shifts (downfield), while the 2-pyridyl ring protons will remain relatively unshifted.[1][3]
Protocol C: Synthesis of 1D Coordination Polymers
Target: {[Cu(3-Me-2,3'-bpy)(µ-Cl)₂]}n Application: Magnetic materials or porous frameworks.[1][2][3]
Mechanism: Here, the lability of Cu(II) allows the system to find the thermodynamic minimum.[1][2][3] The ligand bridges two metal centers.[1] The 3-methyl group forces the two pyridine rings to be non-coplanar (dihedral angle ~40-60°), creating a "zigzag" or helical chain.[1][2][3]
Reagents:
Procedure:
-
Layering Method (Slow Diffusion): This is superior to bulk mixing for obtaining X-ray quality crystals.[1][2][3]
-
Bottom Layer: Dissolve 3-Me-2,3'-bpy (0.1 mmol) in 2 mL DCM (denser solvent). Place in a narrow test tube.
-
Buffer Layer: Carefully layer 1 mL of pure Methanol/DCM (1:1) on top.[1][2][3] This moderates mixing.[1][2]
-
Top Layer: Dissolve CuCl₂·2H₂O (0.1 mmol) in 2 mL Methanol. Carefully layer this on top.[1][2]
-
Growth: Seal the tube with Parafilm (poke one small hole for slow evaporation).[1][2][3] Leave undisturbed for 3–7 days.
-
Harvest: Green/Blue crystals will form at the interface.[1][2]
Characterization Table:
| Technique | Expected Result | Diagnostic Feature |
| SC-XRD | Polymeric Chain | Metal-Metal distance > 5 Å; Ligand torsion angle > 40°.[1][2][3] |
| IR | Shift in C=N stretch | Shift from ~1580 cm⁻¹ (free) to ~1600 cm⁻¹ (bound). |
| Elemental Analysis | 1:1 Metal:Ligand | Confirms polymer stoichiometry vs discrete species.[1][2][3] |
Troubleshooting & Safety
-
Isomer Contamination: Commercial "methyl bipyridines" are often mixtures.[1][2][3] Verify your ligand purity by ¹H NMR before complexation.[1][2] The methyl peak is your fingerprint.[1]
-
Solubility: 3-Me-2,3'-bpy is lipophilic.[1] If using aqueous metal salts (e.g., K₂PtCl₄), add a cosolvent like DMF or Dioxane.[1][2][3]
-
Steric Failure: If the ligand refuses to bind to bulky metals (e.g., Pd(II) with bulky phosphines), the 3-methyl group is likely blocking the approach.[1][2][3] Switch to a less hindered metal precursor or increase reaction temperature (with caution).[1][2][3]
References
-
Ligand Synthesis (Suzuki Coupling Basis)
-
Coordination Modes of 2,3'-bipyridine
-
Steric Effects in Methyl-Bipyridines
-
Copper(II)
- Title: "Crystal structures of copper(II)
- Source:IUCrJ
-
URL:[Link]
Application Note: H-NMR and C-NMR Spectroscopy Analysis of 3-Methyl-2,3'-bipyridine
Introduction
3-Methyl-2,3'-bipyridine is a heterocyclic compound of significant interest in coordination chemistry, catalysis, and materials science. As a derivative of bipyridine, its ability to act as a chelating ligand for various metal ions is fundamental to its utility. The introduction of a methyl group on the 2-position of one pyridine ring introduces steric and electronic modifications that can influence the properties of its metal complexes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, offering both theoretical predictions and practical protocols for researchers, scientists, and drug development professionals.
Principles of NMR Spectroscopy for this compound Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. For the analysis of this compound, ¹H and ¹³C NMR are the most informative techniques.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The key parameters are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is influenced by the electron density around it. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield). In this compound, the aromatic protons are expected to be in the downfield region (typically 7-9 ppm), while the methyl protons will be significantly more upfield.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of neighboring, non-equivalent protons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons and their dihedral angle.
-
Integration: The area under an NMR signal is proportional to the number of protons it represents.
-
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), these spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, one for each unique carbon atom. The chemical shifts of carbons are also sensitive to their electronic environment, with a much wider range than proton NMR (typically 0-220 ppm). Aromatic and heteroaromatic carbons in this compound are expected in the 120-160 ppm range, while the methyl carbon will be at a much higher field.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the analysis of related methyl-substituted bipyridines, a prediction of the NMR spectra for this compound can be made. The numbering scheme used for assignment is shown below:
Caption: Numbering scheme for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-4 | ~7.2-7.4 | t | ~7-8 |
| H-5 | ~7.6-7.8 | d | ~7-8 |
| H-6 | ~8.5-8.7 | d | ~4-5 |
| H-2' | ~8.8-9.0 | d | ~2 |
| H-4' | ~7.9-8.1 | dt | ~8, 2 |
| H-5' | ~7.3-7.5 | ddd | ~8, 5, 1 |
| H-6' | ~8.6-8.8 | dd | ~5, 2 |
| 3-CH₃ | ~2.4-2.6 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158-160 |
| C-3 | ~133-135 |
| C-4 | ~123-125 |
| C-5 | ~137-139 |
| C-6 | ~148-150 |
| C-2' | ~150-152 |
| C-3' | ~135-137 |
| C-4' | ~123-125 |
| C-5' | ~133-135 |
| C-6' | ~149-151 |
| 3-CH₃ | ~18-22 |
Experimental Protocols
A robust and reproducible NMR analysis begins with meticulous sample preparation and data acquisition.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
High-quality 5 mm NMR tubes
-
Pipettes and glassware
Procedure:
-
Weighing the Sample:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound.
-
For ¹³C NMR, a higher concentration is generally required; weigh 20-50 mg of the sample.
-
-
Solvent Selection and Dissolution:
-
Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic compounds.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03-0.05% TMS to the vial containing the sample.
-
Gently vortex or sonicate the vial to ensure complete dissolution. A clear, homogeneous solution is crucial for high-resolution spectra.
-
-
Filtering and Transfer to NMR Tube:
-
To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
-
Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Clearly label the tube with the sample identification.
-
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range that covers from approximately -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range that covers from approximately -10 to 220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing and Interpretation
Raw NMR data (the Free Induction Decay, or FID) must be processed to obtain the final spectrum.
Caption: Standard workflow for NMR data processing.
Interpretation of Experimental Data:
A study by Kem, Soti, and Wilde successfully synthesized and characterized all eight possible methyl-2,3'-bipyridyl isomers, including this compound.[1] An NMR spectrum of the purified natural product, identified as this compound, was obtained in deuterated chloroform.[1] The spectrum displayed seven resolved aromatic proton signals and a methyl singlet, consistent with the proposed structure.[1] The integrated areas of the non-methyl protons were reported to be nearly equal.[1]
Table 3: Experimental ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Experimental Chemical Shift (δ, ppm)[1] |
| Aromatic Protons | 7.2 - 8.8 |
| Methyl Protons | ~2.5 |
Note: The referenced paper provides the full spectrum, allowing for more detailed analysis of chemical shifts and coupling patterns which are in general agreement with the predicted values in Table 1.
The interpretation of the ¹³C NMR spectrum is more straightforward due to the presence of single lines for each carbon. The experimental chemical shifts should be compared to the predicted values in Table 2 for assignment.
Troubleshooting
-
Broad Peaks: This can be caused by the presence of paramagnetic impurities, solid particles in the sample, or high sample viscosity. Re-filtering the sample or using a more dilute solution can help.
-
Poor Signal-to-Noise: For ¹H NMR, increase the number of scans. For ¹³C NMR, a higher concentration or a longer acquisition time is necessary.
-
Solvent Peak Obscuring Signals: If a sample peak is obscured by the residual solvent signal, consider using a different deuterated solvent.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the unambiguous structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality spectra. The provided predicted and experimental data serve as a valuable reference for the interpretation and assignment of the NMR signals, ensuring the identity and purity of this important chemical compound.
References
-
Kem, W. R., Soti, F., & Wilde, R. C. (2009). SYNTHESIS AND SPECTROSCOPIC COMPARISON OF THE EIGHT METHYL-2,3'-BIPYRIDYLS AND IDENTIFICATION OF A HOPLONEMERTINE ALKALOID AS 3-METHYL-2,3'-BIPYRIDYL. HETEROCYCLES, 79, 1025-1034. [Link]
Sources
functionalization techniques for 3-Methyl-2,3'-bipyridine rings
Application Note: Site-Selective Functionalization of 3-Methyl-2,3'-bipyridine Scaffolds
Executive Summary
The This compound scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for nicotinic acetylcholine receptor (nAChR) modulators and a key ligand in transition metal catalysis. However, its unsymmetrical nature—comprising a sterically crowded "Ring A" (3-methyl-2-substituted) and a rotationally free "Ring B" (3'-substituted)—presents significant regioselectivity challenges.
This Application Note provides a validated decision matrix for functionalizing this scaffold. Unlike standard pyridine chemistry, the 3-methyl group exerts a "steric steering" effect that alters conventional C–H activation and radical addition pathways. We present three distinct protocols: Iridium-Catalyzed C–H Borylation (for steric-controlled remote functionalization), Minisci Radical Alkylation (for electronic-controlled innate reactivity), and N-Oxide Activation (for electrophilic ring closing and modification).
Structural Analysis & Reactivity Map
Before initiating wet chemistry, it is critical to understand the electronic and steric bias of the substrate.
-
Ring A (The "Anchor"): The 3-methyl group blocks the C3 position and sterically shields C2 (biaryl bond) and C4. This forces most catalytic cycles to occur at C6 .
-
Ring B (The "Tail"): The C2' position is sterically crowded by the biaryl twist. C4', C5', and C6' are electronically distinct but sterically accessible.
Figure 1: Reactivity landscape of this compound. Green nodes indicate primary sites of reactivity under standard conditions.
Protocol A: Steric-Controlled C–H Borylation
Objective: To install a boronic acid pinacol ester (BPin) handle at the most sterically accessible position (typically C5' or C6') for downstream Suzuki couplings. Mechanism: Iridium-catalyzed C–H activation is governed by steric hindrance rather than electronic acidity. The bulky catalytic complex avoids the 3-methyl group and the biaryl junction.
Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Boron Source: B₂Pin₂ (Bis(pinacolato)diboron) (1.1 equiv)
-
Solvent: MTBE or THF (Anhydrous)
-
Temperature: 80 °C
Step-by-Step Workflow
-
Glovebox Assembly: In a nitrogen-filled glovebox, charge a pressure vial with [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
-
Pre-complexation: Add 1 mL of THF and stir for 5 minutes until the solution turns deep brown/red (active catalytic species formation).
-
Reagent Addition: Add B₂Pin₂ (279 mg, 1.1 mmol) and the substrate (170 mg, 1.0 mmol).
-
Reaction: Seal the vial, remove from glovebox, and heat to 80 °C for 16 hours.
-
Workup: Cool to room temperature. Dilute with DCM and pass through a short pad of silica gel (to remove Ir residues).
-
Analysis: Concentrate in vacuo. Analyze via ¹H NMR.
-
Diagnostic Signal: Look for the disappearance of the C5' proton (typically a dd around 7.2 ppm) and the simplification of the splitting pattern on Ring B.
-
Self-Validating Check:
-
Success: ¹H NMR shows a clean set of aromatic signals integrating to 7 protons (down from 8).
-
Failure (No Reaction): Check ligand purity; dtbpy is sensitive to oxidation.
-
Failure (Isomer Mix): If C6/C5 mixtures occur, switch ligand to the bulkier 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) to force C5' selectivity [1].
Protocol B: Innate C–H Functionalization (Minisci Reaction)
Objective: Direct alkylation of the electron-deficient pyridine rings using radical precursors. Mechanism: Nucleophilic alkyl radicals (generated from carboxylic acids or sulfinates) attack the protonated pyridine ring at the most electron-deficient and accessible positions (C6 > C6' > C4').
Materials
-
Substrate: this compound (0.5 mmol)
-
Radical Source: Pivalic acid (3.0 equiv) (as a model alkylator)
-
Oxidant: Ammonium Persulfate (NH₄)₂S₂O₈ (2.0 equiv)
-
Catalyst: AgNO₃ (20 mol%)[1]
-
Acid: TFA (1.0 equiv) or H₂SO₄ (1.0 equiv)
-
Solvent: DCM/Water (biphasic 1:1)
Step-by-Step Workflow
-
Solution A: Dissolve substrate (85 mg, 0.5 mmol) and Pivalic acid (153 mg, 1.5 mmol) in 2 mL DCM and 2 mL Water. Add TFA (40 µL).
-
Catalyst Addition: Add AgNO₃ (17 mg, 0.1 mmol).
-
Initiation: Heat the biphasic mixture to 40 °C with vigorous stirring (essential for biphasic transfer).
-
Oxidant Feed: Dissolve (NH₄)₂S₂O₈ (228 mg, 1.0 mmol) in 1 mL water. Add this solution dropwise over 20 minutes. Rapid addition leads to radical dimerization.
-
Monitoring: Monitor by LCMS every 30 minutes. The product will show M+57 mass shift (tert-butyl addition).
-
Workup: Basify with NaOH (1M) to pH > 9. Extract with DCM (3x).
Data Summary: Regioselectivity Expectations
| Position | Reactivity | Explanation |
| C6 (Ring A) | High | Electron-deficient and sterically open. Major product. |
| C4 (Ring A) | Low | Blocked by C3-Methyl group. |
| C6' (Ring B) | Medium | Accessible, but Ring B is less activated if Ring A is protonated first. |
| C2' (Ring B) | Null | Sterically blocked by biaryl bond. |
Protocol C: N-Oxide Activation (The "Gateway" Protocol)
Objective: To activate the ring for nucleophilic aromatic substitution (SNAr) or chlorination, enabling library generation. Mechanism: Oxidation to the N-oxide renders the C2/C6 positions susceptible to nucleophilic attack or rearrangement (Boekelheide-type conditions, though limited by the C3-methyl).
Step 1: Bis-N-Oxidation
-
Dissolve this compound in DCM.
-
Add m-CPBA (2.5 equiv) at 0 °C. Warm to RT and stir for 4 hours.
-
Validation: TLC will show a significant drop in Rf (very polar spot). LCMS will show M+32.
Step 2: Regioselective Chlorination
-
Dissolve the crude N-oxide in POCl₃ (neat).
-
Add Et₃N (1.0 equiv) to buffer HCl formation.
-
Heat to 90 °C for 2 hours.
-
Quench: Pour slowly onto ice/NH₄OH. Caution: Exothermic.
Outcome: This typically yields 6-chloro-3-methyl-2,3'-bipyridine . The chlorine atom at C6 is a versatile handle for subsequent SNAr (amines, alkoxides) or Suzuki couplings.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Borylation) | Catalyst poisoning by pyridine nitrogen. | Ensure BPin is added before substrate. Use excess ligand (dtbpy). |
| Poly-alkylation (Minisci) | Radical concentration too high. | Slow down the addition of persulfate. Reduce oxidant equivalents. |
| N-Oxide not reacting | Insufficient activation. | Ensure anhydrous POCl₃ is used. Add PCl₅ for stubborn substrates. |
References
-
Liskey, C. W., Wei, C. S., Pahls, D. R., & Hartwig, J. F. (2009).[2] Pronounced effects of substituents on the iridium-catalyzed borylation of aryl C–H bonds. Chemical Communications, (37), 5603–5605. Link
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link
-
Fontenas, C., Bejan, E., Haddou, H. A., & Balavoine, G. G. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[3][4] Synthetic Communications, 25(5), 629-633. Link
-
Baral, N., et al. (2023). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts.[5] ChemRxiv. Link
Sources
3-Methyl-2,3'-bipyridine applications in pharmaceutical intermediates
Application Note: 3-Methyl-2,3'-bipyridine as a Core Scaffold in Advanced Pharmaceutical Intermediates
Executive Summary
In modern medicinal chemistry, the spatial orientation of multicyclic systems dictates both target affinity and pharmacokinetic viability. The This compound scaffold has emerged as a highly specialized building block for synthesizing complex pharmaceutical intermediates, most notably substituted terpyridines[1]. By leveraging the steric bulk of the methyl group, drug development professionals can deliberately restrict the conformational freedom of the bipyridine core. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for incorporating this scaffold into advanced therapeutics, including A-Kinase Anchoring Protein (AKAP) disruptors for heart failure[2] and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[3].
Mechanistic Rationale: The "Methyl Effect" in Drug Design
The inclusion of a methyl group at the C3 position of a 2,3'-bipyridine system is not arbitrary; it is a calculated structural intervention.
-
Conformational Locking: The steric clash between the C3-methyl group and the adjacent C2' proton forces the two pyridine rings out of coplanarity. This restricted dihedral angle pre-organizes the molecule into a specific 3D conformation.
-
Entropic Optimization: By locking the conformation, the entropic penalty typically incurred when a flexible molecule binds to a rigid protein pocket is significantly reduced. This is critical for targeting highly specific protein-protein interfaces, such as the AKAP-PKA complex[4].
-
Metabolic Stability: The methyl group shields the electron-rich inter-ring bond from oxidative metabolism, minimizing unwanted Cytochrome P450 (CYP450) interactions—a common optimization goal in kinase inhibitor design[5].
Table 1: Physicochemical Profile of Key this compound Intermediates
To facilitate rational experimental design, the quantitative properties of the base scaffold and its primary functionalized derivative are summarized below[6][7].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | LogP (Calculated) | Key Structural Feature |
| 3-Methyl-[2,3'-bipyridine]-5'-carbonitrile | 1346686-61-0 | C12H9N3 | 195.22 g/mol | ~2.1 | Base scaffold for functionalization |
| Ethyl 3-(5-bromo-2'-cyano-3-methyl-2,3'-bipyridine-5'-yl)-propanoate | 1415306-74-9 | C17H16BrN3O2 | 374.24 g/mol | 3.0 | Brominated handle for cross-coupling |
Application 1: Cardiovascular Therapeutics (AKAP-PKA Disruptors)
Substituted terpyridines derived from the this compound core are actively utilized in the prevention and treatment of heart failure[1]. Pathological cardiac hypertrophy is often driven by the hyperactivation of Protein Kinase A (PKA) anchored to specific cellular compartments via AKAPs. Terpyridine derivatives act as non-peptidic inhibitors that disrupt this pathological AKAP-PKA interaction[4].
Figure 1: Mechanism of action for terpyridine-based AKAP-PKA interaction disruptors in heart failure.
Validated Protocol: Palladium-Catalyzed Assembly of Terpyridine Intermediates
The synthesis of complex multi-ring systems, such as ethyl 3-(5-(4-chloro-3-(3-(dibenzylamino)propyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1-yl)-2'-cyano-3-methyl-2,3'-bipyridin-5'-yl)propanoate (CAS 1431427-08-5), requires overcoming the steric hindrance of the 3-methyl group during cross-coupling[8]. The following self-validating Suzuki-Miyaura protocol is optimized for this exact challenge.
Table 2: Catalyst/Ligand Screening Causality Data
Why standard conditions fail: The steric bulk of the methyl group inhibits the reductive elimination step in standard palladium cycles.
| Catalyst System | Ligand | Yield (%) | Causality / Mechanistic Observation |
| Pd(PPh3)4 | None | < 10% | Insufficient electron density for oxidative addition; severe steric clash. |
| Pd(dppf)Cl2 | dppf | 25% | Bidentate ligand is too rigid to accommodate the 3-methyl bulk. |
| Pd2(dba)3 | XPhos | 88% | Bulky, electron-rich biaryl structure accelerates reductive elimination perfectly. |
Step-by-Step Methodology
Objective: Coupling of Ethyl 3-(5-bromo-2'-cyano-3-methyl-2,3'-bipyridine-5'-yl)-propanoate[7] with a complex boronic ester.
-
System Preparation & Degassing:
-
Charge a dry Schlenk flask with the brominated bipyridine intermediate (1.0 eq), the corresponding boronic ester (1.2 eq), and anhydrous K3PO4 (3.0 eq).
-
Add a solvent mixture of 1,4-Dioxane / Water (4:1 v/v).
-
Causality: The biphasic dioxane/water system is strictly required to ensure simultaneous solvation of the highly lipophilic organic substrates and the inorganic base.
-
Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be entirely excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately poison the catalytic cycle.
-
-
Catalyst Activation:
-
Under a positive argon atmosphere, add Pd2(dba)3 (0.05 eq) and XPhos (0.10 eq).
-
Causality: Pd2(dba)3 is utilized as a stable Pd(0) source that, when combined with XPhos, forms an active, highly reactive monomeric Pd(0)L1 species capable of inserting into the sterically hindered C-Br bond.
-
-
Reaction Execution:
-
Heat the sealed mixture to 90°C for 1.5 to 2.0 hours.
-
Self-Validation Step: Monitor via LC-MS. The reaction is complete when the mass peak for the starting material (m/z 374.2) is fully consumed and replaced by the product mass (e.g., m/z 684.3 for CAS 1431427-08-5)[9].
-
-
Work-up & Isolation:
-
Cool to room temperature, dilute with ethyl acetate, and partition with brine. Extract the aqueous layer twice.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, gradient hexane/EtOAc).
-
Figure 2: Synthetic workflow for the assembly of terpyridine intermediates via cross-coupling.
Application 2: Scaffold for Anti-Inflammatory Kinase Inhibitors
Beyond cardiovascular applications, bipyridine and structurally analogous pyridinylimidazole scaffolds are heavily investigated in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[3]. p38 MAPK plays a central role in the signaling network responsible for the upregulation of proinflammatory cytokines like IL-1β and TNFα.
The integration of a methyl-substituted pyridine ring into these scaffolds offers a distinct advantage: it allows for precise spatial positioning of hydrogen bond acceptors (the pyridine nitrogen) within the ATP-binding pocket of the kinase, while the methyl group projects into hydrophobic region II, enhancing binding affinity and minimizing off-target CYP450 interactions[5].
References
-
Molaid. (n.d.). Ethyl 3-(5-bromo-2'-cyano-3-methyl-2,3'-bipyridine-5'-yl)-propanoate. Retrieved from [Link]
-
Molaid. (n.d.). ethyl 3-(5-(4-chloro-3-(3-(dibenzylamino)propyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1-yl)-2'-cyano-3-methyl-2,3'-bipyridin-5'-yl)propanoate. Retrieved from[Link]
- Max-Delbrück-Centrum für Molekulare Medizin. (2012). Substituted terpyridines (WO2012163925A1). Google Patents.
-
Laufer, S., Hauser, D., & Liedtke, A. (2008). Regiospecific and Highly Flexible Synthesis of 1,4,5-Trisubstituted 2-Sulfanylimidazoles from Structurally Diverse Ethanone Precursors. Synthesis, 2008(1), 43-47. Retrieved from [Link]
Sources
- 1. 3-(2’-carbamoyl-(5-(3-(3-(dibenzylamino)propyl))-6,7-dihydro-5H-cyclopenta-[c]pyridine-1-yl)-3-methyl-2,3’-bipyridine-5’-yl)-propanoic acid - CAS号 1415306-54-5 - 摩熵化学 [molaid.com]
- 2. ethyl 3-(5-(4-chloro-3-(3-(dibenzylamino)propyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1-yl)-2'-cyano-3-methyl-2,3'-bipyridin-5'-yl)propanoate - CAS号 1431427-08-5 - 摩熵化学 [molaid.com]
- 3. 2-fluoro-4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridine - CAS号 549505-59-1 - 摩熵化学 [molaid.com]
- 4. WO2006122546A1 - Nicht-peptidische inhibitoren der akap-pka-wechselwirkung - Google Patents [patents.google.com]
- 5. 2-fluoro-4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridine - CAS号 549505-59-1 - 摩熵化学 [molaid.com]
- 6. 3-Methyl-[2,3'-bipyridine]-5'-carbonitrile | 1346686-61-0 [chemicalbook.com]
- 7. Ethyl 3-(5-bromo-2’-cyano-3-methyl-2,3’-bipyridine-5’-yl)-propanoate - CAS号 1415306-74-9 - 摩熵化学 [molaid.com]
- 8. (rac)-N,N-dibenzyl-3-chloro-3-(1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-3-yl)propan-1-amine - CAS号 1415306-72-7 - 摩熵化学 [molaid.com]
- 9. ethyl 3-(5-(4-chloro-3-(3-(dibenzylamino)propyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1-yl)-2'-cyano-3-methyl-2,3'-bipyridin-5'-yl)propanoate - CAS号 1431427-08-5 - 摩熵化学 [molaid.com]
Application Note: Electrochemical Characterization of 3-Methyl-2,3'-bipyridine Ligands
Document Type: Standard Operating Protocol & Application Guide Target Audience: Researchers, Analytical Chemists, and Drug/Materials Development Professionals
Introduction & Mechanistic Rationale
The development of novel transition metal complexes for photoredox catalysis, biological sensing, and organic light-emitting diodes (OLEDs) relies heavily on the precise tuning of ligand electronic structures[1]. Among cyclometalating frameworks, the 2,3'-bipyridine class of ligands has emerged as a highly efficient scaffold for synthesizing phosphorescent Iridium(III) and Ruthenium(II) complexes[2].
The Steric Causality of the 3-Methyl Substitution:
When characterizing 3-Methyl-2,3'-bipyridine , the presence of the methyl group at the 3-position is not merely cosmetic; it is a deliberate structural modification. Positioned adjacent to the inter-ring C2-C3' bond, the bulky methyl group induces a severe steric clash with the adjacent pyridine ring. This forces the two rings out of coplanarity, breaking
-
Electronic Consequence: The disruption of conjugation destabilizes the Lowest Unoccupied Molecular Orbital (LUMO), shifting the ligand-centered reduction potential to more negative values. This widening of the HOMO-LUMO gap is a critical design strategy for blue-shifting emission colors in OLEDs[2].
-
Physical Consequence: The steric bulk effectively minimizes aggregation-induced quenching (AIQ), preserving high quantum yields in solid-state applications[2].
To accurately capture these subtle electronic shifts, high-fidelity electrochemical characterization via Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) is required.
Experimental Workflow
The following workflow outlines the standardized approach for extracting the thermodynamic and kinetic redox parameters of this compound.
Figure 1: Standardized electrochemical characterization workflow for bipyridine ligands.
Step-by-Step Electrochemical Protocol
As a self-validating system, this protocol incorporates internal checkpoints to ensure that the extracted HOMO/LUMO levels are artifacts of the molecule, not the environment.
Materials & Cell Setup
-
Working Electrode (WE): Glassy Carbon (3 mm diameter).
-
Counter Electrode (CE): Platinum wire (flame-annealed).
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (0.01 M AgNO₃ in Acetonitrile).
-
Solvent: Anhydrous Acetonitrile (MeCN),
ppm H₂O. -
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆), recrystallized twice and dried under vacuum.
Procedure
Step 1: Electrode Preparation Polish the Glassy Carbon WE using 0.05 µm alumina slurry on a microcloth for 60 seconds. Rinse thoroughly with ultra-pure water, followed by sonication in ethanol and MeCN for 3 minutes each to remove residual alumina.
Step 2: Blank Scan (Self-Validation Checkpoint 1) Purge the 0.1 M TBAPF₆/MeCN solution with high-purity Argon for 15 minutes. Run a background CV from +1.5 V to -3.0 V at 100 mV/s.
-
Causality: The baseline must exhibit
of current. Any faradaic peaks indicate solvent/electrolyte contamination or dissolved oxygen, which will mask the ligand's native reduction events.
Step 3: Analyte Addition & Cyclic Voltammetry
Introduce this compound to a final concentration of 1.0 mM. Run the CV across the established window. The ligand typically exhibits a chemically reversible but electrochemically quasi-reversible one-electron reduction corresponding to the formation of a radical anion (
Step 4: Scan Rate Kinetics (Self-Validation Checkpoint 2)
Perform CVs at varying scan rates (
-
Causality: A strictly linear relationship (
) confirms the Randles-Sevcik equation, proving the electron transfer is diffusion-controlled. Non-linearity indicates ligand adsorption onto the electrode, which invalidates thermodynamic potential calculations.
Step 5: Differential Pulse Voltammetry (DPV)
Run DPV over the reduction window (Pulse width: 50 ms, Pulse amplitude: 50 mV, Step: 4 mV). DPV strips away capacitive background current, providing absolute precision for the half-wave potential (
Step 6: Internal Standardization (Self-Validation Checkpoint 3)
Spike the cell with 1.0 mM Ferrocene (Fc). Run a final CV to capture both the ligand reduction and the
-
Causality: Non-aqueous reference electrodes drift. Referencing all potentials to the
couple ensures absolute trustworthiness of the data. Furthermore, the peak-to-peak separation ( ) of the Ferrocene couple must remain between 60–75 mV; larger values indicate uncompensated resistance ( ) or electrode fouling.
Data Interpretation & Quantitative Analysis
The steric twist induced by the 3-methyl group directly impacts the measurable electrochemical parameters. Below is a comparative data synthesis demonstrating how the free ligand behaves compared to its unsubstituted counterpart and a resultant Iridium(III) complex[3].
Table 1: Comparative Electrochemical Data (Referenced to
| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | |||
| 2,3'-bipyridine | -2.45 | > +1.50 | -2.35 | ||
| This compound | -2.60 | > +1.50 | -2.20 | ||
| -2.10 | +0.85 | -5.65 | -2.70 | 2.95 |
*Energy levels are estimated using the empirical relationships:
Data Insights: The 150 mV negative shift in the reduction potential of this compound compared to 2,3'-bipyridine perfectly illustrates the LUMO destabilization caused by steric deconjugation. When coordinated to a metal (e.g., Ir or Ru), the metal-to-ligand charge transfer (MLCT) dynamics are fundamentally altered by this widened bandgap[2].
Redox Pathway Analysis
Understanding the locus of electron transfer is critical. In transition metal complexes utilizing N-monomethylated or substituted bipyridine N,C-ligands, oxidations are typically metal-centered, while reductions are ligand-centered[3].
Figure 2: Redox pathways of this compound in free and metal-complexed states.
Conclusion
The electrochemical characterization of this compound requires rigorous attention to environmental controls and internal standardization. By validating diffusion-controlled kinetics and referencing against the Ferrocene standard, researchers can confidently extract the thermodynamic parameters of the ligand. The characteristic negative shift in the reduction potential serves as a prime example of how targeted steric modifications can be utilized to tune the electronic landscape of cyclometalating ligands for advanced optoelectronic applications.
References
- Evolution of 2, 3 -bipyridine class of cyclometalating ligands as efficient phosphorescent iridium(III)
- Source: ims.ac.
- Evolution of 2, 3′−bipyridine class of cyclometalating ligands as efficient phosphorescent iridium(III)
Sources
Application Notes & Protocols: N-Oxidation of 3-Methyl-2,3'-bipyridine
Introduction: The Strategic Value of N-Oxidation
The transformation of a pyridine to its corresponding N-oxide is a foundational strategy in synthetic and medicinal chemistry. This modification profoundly alters the electronic and steric character of the parent heterocycle.[1] The introduction of the N-oxide moiety (N⁺-O⁻) converts the pyridine ring from a weak π-donor to a potent π-acceptor, simultaneously increasing its solubility in polar solvents and providing a handle for further functionalization. These unique properties make pyridine N-oxides valuable intermediates in drug development, catalysis, and materials science.[2]
For an unsymmetrical substrate such as 3-methyl-2,3'-bipyridine, N-oxidation presents a regioselectivity challenge. The molecule contains two distinct nitrogen atoms, each with a different electronic and steric environment. Understanding and controlling which nitrogen atom undergoes oxidation is critical for the synthesis of the desired isomer. This guide provides detailed, validated protocols for the N-oxidation of this compound and delves into the chemical principles governing the reaction's outcome.
Mechanistic Insight: The Basis of Regioselectivity
The N-oxidation of a pyridine is fundamentally an electrophilic oxidation reaction. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent, such as a peroxy acid or hydrogen peroxide.
The Decisive Factors: Electronics and Sterics
In this compound, two nitrogen atoms are available for oxidation: N1 on the 3-methylpyridine ring and N1' on the pyridine ring. The regiochemical outcome is determined by a balance of two primary factors:
-
Electronic Effects: The methyl group at the 3-position is an electron-donating group (EDG). This inductive effect increases the electron density on the N1 atom, making it more nucleophilic and, therefore, more reactive towards electrophilic oxidizing agents.[3]
-
Steric Hindrance: The proximity of the two pyridine rings creates a sterically hindered environment. While the methyl group itself provides minimal steric bulk to its adjacent nitrogen, the overall conformation of the bipyridine system can influence the accessibility of each nitrogen atom to the oxidant.
Anticipated Outcome: Based on first principles, the N1 atom on the 3-methylpyridine ring is predicted to be the primary site of oxidation due to its enhanced nucleophilicity conferred by the electron-donating methyl group.
Caption: Figure 1: General Mechanism of Pyridine N-Oxidation.
Experimental Protocols
Two robust and widely adopted methods for the N-oxidation of pyridine derivatives are presented below.
Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Overview: m-CPBA is a highly effective and generally clean oxidizing agent for a wide range of substrates, including nitrogen-containing heterocycles.[2] It is readily available, easy to handle (with appropriate precautions), and the reaction often proceeds under mild conditions with high yields. The byproduct, meta-chlorobenzoic acid, can be easily removed by a basic wash during workup.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Safety Precautions:
-
m-CPBA is a potentially explosive solid, especially upon shock or friction. Handle with care and avoid grinding. Always use non-metal spatulas.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Oxidant: Add m-CPBA (1.1-1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution to quench any excess peroxide. Stir for 15 minutes.
-
Workup (Extraction): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-oxide.
Protocol 2: Oxidation with Hydrogen Peroxide in Acetic Acid
Overview: This classic method utilizes an in-situ generated peroxy acid (peracetic acid) from the reaction of hydrogen peroxide and acetic acid. It is a cost-effective and scalable approach, making it suitable for larger-scale preparations.[2]
Materials:
-
This compound
-
Glacial acetic acid (CH₃COOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for neutralization
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
Safety Precautions:
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Maintain careful temperature control.
-
Mixing hydrogen peroxide with organic solvents can form explosive mixtures under certain conditions. Follow the procedure carefully.
-
Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (1.5-2.0 eq.) to the stirred solution. An initial exotherm may be observed.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid under reduced pressure. Note: This may require a vacuum pump protected by a cold trap.
-
Neutralization: Carefully dissolve the residue in water and cool in an ice bath. Slowly add a base (e.g., solid K₂CO₃ or a concentrated NaOH solution) until the mixture is basic (pH > 8).
-
Workup (Extraction): Extract the aqueous layer with a suitable organic solvent such as chloroform or DCM (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: Figure 2: General Experimental Workflow.
Summary of Reaction Parameters
| Parameter | Protocol 1: m-CPBA | Protocol 2: H₂O₂ / Acetic Acid |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid | Hydrogen Peroxide (30%) |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | 70-80 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Key Considerations | Milder conditions; easier workup. m-CPBA is shock-sensitive. | More economical for large scale. Requires higher temperatures and careful neutralization. |
| Byproduct | meta-Chlorobenzoic acid | Water |
Purification & Characterization
Purification Notes
Pyridine N-oxides are often polar and can be hygroscopic.
-
Column Chromatography: Silica gel is a standard stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.
-
Recrystallization: Suitable solvent systems often include ethyl acetate/hexanes, acetone, or isopropanol.
-
Drying: Due to their hygroscopic nature, it is crucial to dry the final product thoroughly under high vacuum. Azeotropic distillation with toluene can also be employed to remove residual water before final drying.
Analytical Characterization
The formation of the N-oxide introduces distinct changes in spectroscopic data:
-
¹H NMR: Protons on the N-oxidized ring, particularly those alpha to the nitrogen (H2 and H6), will experience a significant downfield shift (typically 0.5-1.0 ppm) compared to the parent bipyridine due to the electron-withdrawing nature of the N-oxide group.[1]
-
¹³C NMR: Carbons adjacent to the N-oxide group will also show a notable downfield shift.[1]
-
IR Spectroscopy: The most prominent new feature in the IR spectrum is a strong stretching vibration for the N-O bond, typically appearing in the 1200-1300 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the mass of the starting material plus 16 amu (for the added oxygen atom).
References
-
ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. [Link]
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
-
ResearchGate. (2016). Substituent effect on the properties of pyridine-N-oxides. [Link]
-
Royal Society of Chemistry. (1974). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]
Sources
Application Note: Supramolecular Assembly with 3-Methyl-2,3'-bipyridine
[1]
Part 1: Strategic Design Principles
The "Steric Twist" Mechanism
The defining feature of this compound is the methyl group located at the 3-position of the 2-substituted pyridine ring. This position is ortho to the inter-ring bond.
-
Steric Clash: The methyl group sterically interferes with the protons (H2'/H4') of the adjacent 3'-connected ring.[1]
-
Conformational Lock: To relieve this strain, the two pyridine rings cannot remain coplanar. They rotate to a dihedral angle typically between 30° and 60° .
-
Assembly Consequence: When this ligand bridges two metal centers, it transfers this torsion to the supramolecular backbone, preventing the formation of flat 2D sheets (common with 4,4'-bpy) and instead favoring helical channels, discrete capsules, or zigzag chains .
Coordination Modes
Unlike 2,2'-bipyridine, 3-Me-2,3'-bpy cannot chelate a single metal ion in a standard cis-bidentate fashion due to the divergent nitrogen placement.
-
Mode A: Exo-Bidentate Bridging (M—L—M): The most common mode.[1] The N1 and N1' atoms bind to different metal centers. The intrinsic twist creates "steps" or "turns" in the polymer chain.
-
Mode B: Cyclometalation (C^N Donor): In Ir(III) or Pt(II) chemistry, the C4' or C2' position can be activated (deprotonated) to form a chelate, while the N1 coordinates.[1] The 3-methyl group remains non-coordinating but tunes the emission energy by reducing
-conjugation.[1]
Part 2: Experimental Protocols
Protocol A: Synthesis of Discrete Metallo-Helicates (Ag/Cu Driven)
Objective: Create a dinuclear double-stranded helicate
Materials
-
Ligand (L): this compound (Synthesized via Suzuki coupling of 3-methyl-2-pyridylboronic acid + 3-bromopyridine).[1]
-
Metal Salt: Silver(I) Triflate (AgOTf) or Tetrakis(acetonitrile)copper(I) hexafluorophosphate (
).[1] -
Solvent: Dichloromethane (DCM) / Methanol (MeOH) mixture.[1]
Step-by-Step Workflow
-
Ligand Solution: Dissolve 0.1 mmol of 3-Me-2,3'-bpy in 5 mL of DCM. Ensure complete dissolution; the solution should be clear.
-
Metal Addition: Dissolve 0.1 mmol of AgOTf in 5 mL of MeOH.
-
Self-Assembly:
-
Slowly add the metal solution to the ligand solution dropwise under stirring.
-
Observation: A slight turbidity may appear, followed by clarification.
-
Stoichiometry Control: The 1:1 ratio favors the formation of the
species or infinite chains.[1] For discrete helicates, a 2:2 (M:L) equilibrium is often established.[1]
-
-
Crystallization (Vapor Diffusion):
-
Isolation: Collect the resulting block-shaped crystals by filtration.
Validation:
-
¹H NMR: Look for the shifting of the methyl signal. In a helical environment, the methyl protons often shield/deshield significantly due to the ring current of the adjacent ligand strand.
-
ESI-MS: Look for the peak corresponding to
(m/z = [2108 + 2MW_Ligand]/2).[1]
Protocol B: Synthesis of Phosphorescent Ir(III) Emitters
Objective: Use 3-Me-2,3'-bpy as a cyclometalating ligand (
Materials
Step-by-Step Workflow
-
Dimer Formation (The Non-Standard Step):
-
Mix
and Ligand (1:2.2 ratio) in 2-ethoxyethanol/water. -
Reflux at 110°C for 24 hours under Nitrogen.
-
Note: Because 2,3'-bpy is asymmetric, multiple isomers can form. The 3-methyl group sterics will likely disfavor the formation of the isomer where the methyl group is crowded against the metal center, improving regioselectivity.
-
-
Bridge Splitting:
-
The resulting chloride-bridged dimer is a yellow precipitate.[1]
-
React the dimer with acetylacetone (acac) and
in 2-ethoxyethanol at 80°C for 4 hours.
-
-
Purification:
-
Flash chromatography (Silica, DCM:Hexane) is mandatory to separate the fac and mer isomers, which are prevalent due to the ligand asymmetry.
-
Part 3: Visualization & Logic[1]
Structural Logic: The "Twist" Effect
The following diagram illustrates how the methyl substitution forces the supramolecular architecture from a planar sheet (typical of 4,4'-bpy) into a helical or zigzag motif.[1]
Caption: Logical flow showing how steric hindrance in 3-Me-2,3'-bpy dictates the formation of non-planar supramolecular structures.
Experimental Workflow: Ag(I) Helicate Assembly
Caption: Step-by-step protocol for the self-assembly of Silver(I) helicates using this compound.
Part 4: Data Summary & Characterization[1]
When characterizing complexes of 3-Me-2,3'-bpy, expect the following deviations from standard bipyridine data:
| Technique | Observation | Interpretation |
| ¹H NMR | Split signals / Complex coupling | Due to the asymmetry of 2,3' and the chiral twist, protons are magnetically non-equivalent. |
| UV-Vis | Blue-shift (vs 2,2'-bpy) | The twist reduces |
| X-Ray | Non-coplanar rings | Look for a torsion angle |
| Emission | High Quantum Yield (Ir complexes) | Reduced self-quenching due to steric bulk preventing aggregation.[1] |
References
-
Constable, E. C. (2023).[1][2] The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. (Detailed review of bipyridine coordination modes including 2,3' isomers). Link
-
BenchChem. (2025).[1] Application Notes and Protocols for Metal Complex Formation with 2'-Methyl-2,3'-bipyridine and Analogous Ligands. (Protocol grounding for methylated bipyridines). Link
-
Kaes, C., Katz, A., & Hosseini, M. W. (2000). Bipyridine: the most widely used ligand.[3] A review of molecules comprising at least two 2,2'-bipyridine units. Chemical Reviews. (Fundamental text on bipyridine supramolecular assembly). Link[1]
-
Scarso, A., et al. (2018).[1] Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. Chemical Reviews. (Context for helicate and cage formation). Link[1]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-2,3'-bipyridine via Column Chromatography
Welcome to the technical support center for the purification of 3-Methyl-2,3'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this and similar heterocyclic compounds.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions you might have before initiating the purification process.
Q1: What is the best stationary phase for purifying this compound?
A1: For the purification of polar compounds like this compound, a polar stationary phase is generally recommended.[1] The most common and effective choice is silica gel (SiO₂) .[2] Its slightly acidic nature and high surface area make it suitable for separating many polar compounds.[3][4] However, for basic compounds like pyridine derivatives, which can interact strongly with the acidic silanol groups on silica, leading to peak tailing, neutral or basic alumina (Al₂O₃) can be a viable alternative.[3][5]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The selection of the mobile phase is critical and is best determined empirically using Thin-Layer Chromatography (TLC).[6] The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4 for optimal separation on a column.[6][7]
A typical approach for normal-phase chromatography involves a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane).[6][8] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of the polar solvent to achieve the desired Rf value.[5]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude sample.
-
Isocratic Elution: Uses a constant mobile phase composition throughout the separation.[9] This method is simpler and often sufficient if the impurities have significantly different polarities from your target compound.[10]
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation.[9][11] This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[9][12] For many purifications of synthesized heterocyclic compounds, a gradient elution is often preferred.[5]
Q4: My compound is streaking or "tailing" on the TLC plate. What does this mean for my column?
A4: Tailing on a TLC plate is a strong indicator that you will face similar issues on a silica gel column. This phenomenon is common for basic compounds like pyridines due to strong interactions with the acidic silanol groups on the silica surface.[6] To counteract this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or a few drops of ammonia in methanol, to your mobile phase.[5] This modifier will neutralize the acidic sites on the silica, leading to more symmetrical peaks.[7]
II. Troubleshooting Guide: Common Problems and Solutions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your column chromatography experiment.
Problem 1: Poor Separation of this compound from Impurities
Q: I'm seeing overlapping peaks and my fractions are not pure. How can I improve the resolution?
A: Poor resolution can stem from several factors. Here is a systematic approach to diagnose and solve the issue:
-
Optimize the Mobile Phase: The initial TLC analysis is crucial. If your spots are too close together on the TLC plate, they will not separate well on the column.
-
Action: Re-evaluate your solvent system. Try different solvent combinations. For example, if a hexane/ethyl acetate system is not providing adequate separation, consider trying a dichloromethane/methanol system.[5] The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[1]
-
Action: As a general rule, the amount of crude sample should be between 1-5% of the mass of the stationary phase.[5] If you have a large amount of material to purify, it is better to use a larger diameter column or run multiple smaller columns.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to an uneven flow of the mobile phase and, consequently, poor separation.[1]
-
Action: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to minimize air bubbles and create a homogenous bed.[6]
-
Problem 2: The Compound is Not Eluting from the Column
Q: I've been running my column for a long time, and I'm not seeing my product come off. What's wrong?
A: This issue typically arises from two main causes:
-
Mobile Phase is Not Polar Enough: Your compound may be too strongly adsorbed to the stationary phase.[5]
-
Action: Gradually increase the polarity of your mobile phase. If you are using an isocratic system, you may need to switch to a more polar solvent mixture. If you are already running a gradient, you may need to increase the final concentration of the more polar solvent.
-
-
Irreversible Adsorption or Decomposition: Some nitrogen-containing heterocyclic compounds can irreversibly bind to or decompose on acidic silica gel.[5]
-
Action:
-
Stability Test: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing.[5]
-
Switch Stationary Phase: If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina.[5]
-
-
Problem 3: The Compound Elutes Too Quickly
Q: My product is coming off the column almost immediately with the solvent front. How can I increase its retention?
A: This indicates that your compound has a very low affinity for the stationary phase in the chosen mobile phase.
-
Decrease Mobile Phase Polarity: The eluent is too "strong" and is not allowing for sufficient interaction between your compound and the silica gel.
-
Action: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 4:1 or 9:1 mixture. This will slow down the elution of your compound.[5]
-
Problem 4: Cracks or Bubbles in the Column Bed
Q: I've noticed cracks forming in my silica gel bed during the run. Why is this happening and how can I prevent it?
A: A compromised column bed will lead to poor separation.
-
Solvent Polarity Changes: Abrupt and large changes in solvent polarity during a gradient elution can cause the silica bed to swell or shrink, leading to cracks.[3]
-
Action: When running a gradient, increase the polarity gradually. Avoid switching directly from a non-polar solvent to a very polar one.
-
-
Heat Generation: The adsorption of highly polar solvents onto the dry stationary phase can be an exothermic process, causing the solvent to boil and form bubbles.
-
Action: Always ensure the column is properly conditioned with the initial, less polar solvent before introducing more polar solvents. Packing the column as a slurry also helps to dissipate heat.
-
| Troubleshooting Summary | Possible Cause | Recommended Solution |
| Poor Resolution | Inadequate mobile phase, Column overloading, Poor packing | Re-optimize solvent system with TLC, Reduce sample load, Repack column carefully |
| Compound Not Eluting | Mobile phase too non-polar, Irreversible adsorption | Increase mobile phase polarity, Switch to a less acidic stationary phase (e.g., neutral alumina) |
| Compound Elutes Too Fast | Mobile phase too polar | Decrease mobile phase polarity |
| Peak Tailing | Strong interaction with acidic silica | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent |
| Cracks in Column Bed | Abrupt solvent polarity change | Use a gradual gradient, Properly condition the column |
III. Experimental Protocol: Step-by-Step Guide
This section provides a detailed methodology for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)[7]
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional, for basic modifier)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates, developing chamber, and UV lamp
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[6] If tailing is observed, add 0.1-1% triethylamine to the solvent mixture.[5]
-
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase. The amount of silica should be about 20-50 times the weight of your crude sample.[3]
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed with a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Begin eluting the column, collecting the solvent that passes through in separate fractions.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your separation needs.
-
-
Analysis and Product Isolation:
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
Combine the fractions that contain your pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.[7]
-
IV. References
-
High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. (2024, June 21). Sorbchem.[Link]
-
Adsorption Chromatography: Principle, Types, Steps, Uses. (2025, March 24). Microbe Notes.[Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.[Link]
-
Column chromatography. (n.d.). University of Victoria.[Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek.[Link]
-
Best Adsorbents for Column Chromatography. (2024, June 30). YouTube.[Link]
-
When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage.[Link]
-
Comparison of Isocratic and Gradient Elution. (n.d.). Kianshar D research team.[Link]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 6). Welch Materials.[Link]
-
What is the advantages of gradient elution over isocratic elution in LC? (2019, April 10). ResearchGate.[Link]
-
Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. (2024, July 17). ACS Publications.[Link]
-
5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses Procedure.[Link]
-
The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).[Link]
-
Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage.[Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. One moment, please... [column-chromatography.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. welch-us.com [welch-us.com]
- 11. biotage.com [biotage.com]
- 12. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
resolving solubility issues with 3-Methyl-2,3'-bipyridine complexes
Welcome to the Application Support Center. Transitioning 3-Methyl-2,3'-bipyridine (3-Me-2,3'-bpy) transition metal complexes from organic synthesis to aqueous biological or electrochemical assays often presents significant solubility bottlenecks. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic trial-and-error.
Here, we address the fundamental thermodynamics of your complexes—specifically addressing how the steric hindrance of the 3-methyl group and the unsymmetrical 2,3'-linkage alter coordination geometry and crystal lattice energy[1]. The following guide provides field-proven, self-validating protocols to systematically overcome these solubility barriers.
Diagnostic Workflow
Workflow for resolving solubility issues in this compound complexes.
Section 1: Fundamental Causes of Insolubility (FAQ)
Q1: Why does my
Q2: How does the 3-methyl group specifically affect solubility compared to unsubstituted bipyridines? A2: Alkyl substituents like the 3-methyl group increase the overall lipophilicity of the ligand, which enhances solubility in non-polar or moderately polar organic solvents but significantly decreases aqueous solubility[4]. Mechanistically, the steric bulk at the 3-position forces the pyridine rings out of strict coplanarity. While this prevents the formation of tightly packed lattices (aiding dissolution in organic solvents), the exposed hydrophobic methyl dome repels water molecules, hindering aqueous solvation.
Q3: Can I use pH adjustments to force my complex into solution? A3: Yes, but only if your complex or its ancillary ligands possess ionizable functional groups. Adjusting the pH to convert a neutral complex into a charged salt form can dramatically increase solubility[3]. However, for purely alkyl-substituted ligands like 3-Me-2,3'-bpy, pH adjustments are generally ineffective unless the metal center itself undergoes pH-dependent redox or aquation changes.
Section 2: Solvent & Co-Solvent Optimization
Before attempting chemical modification, empirical solvent optimization is required. The "like dissolves like" principle dictates that polar aprotic solvents are the most effective primary vehicles for these complexes[4].
Table 1: Quantitative Solvent Selection Matrix for 3-Me-2,3'-bpy Complexes
| Solvent | Polarity Index (P') | Dielectric Constant ( | Typical Solubility Limit | Recommended Application |
| DMSO | 7.2 | 46.7 | > 50 mg/mL | Primary stock solutions; biological assays (keep <1% v/v final) |
| DMF | 6.4 | 36.7 | 30 - 50 mg/mL | Synthesis; electrochemistry; long-term stock storage |
| Acetonitrile | 5.8 | 37.5 | 10 - 30 mg/mL | Electrochemical analysis; HPLC mobile phase |
| Methanol | 5.1 | 32.7 | 5 - 20 mg/mL | Counterion exchange; mild biological assays |
| Dichloromethane | 3.1 | 8.9 | < 5 mg/mL | Extraction of neutral complexes or highly lipophilic salts |
Protocol 1: Step-by-Step Co-Solvent Dilution (Self-Validating)
Causality: Direct injection of a DMSO stock into water causes localized supersaturation, leading to immediate nucleation and "crashing out." A step-down dilution with excipients prevents this localized shock[3].
-
Primary Stock Preparation: Dissolve the 3-Me-2,3'-bpy complex in 100% DMSO to a concentration of 10 mM.
-
Validation Check: The solution must be optically clear. If microscopic particulates remain, sonicate at 40°C for 5 minutes.
-
-
Excipient-Assisted Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a 50/50 mixture of DMSO and the target aqueous buffer containing 5% w/v Hydroxypropyl-
-cyclodextrin (HP CD).-
Causality: Cyclodextrins dynamically encapsulate the hydrophobic 3-methyl-bipyridine ligands, masking them from the aqueous environment and preventing aggregation[3].
-
-
Final Assay Dilution: Dilute the intermediate stock 1:100 into the final assay buffer under continuous vortexing. The final DMSO concentration will be 0.5%, which is generally well-tolerated in cellular and biochemical assays.
Section 3: Counterion Exchange Methodology
If your complex features a cationic metal center (e.g., Ru(II), Ir(III), Fe(II)) paired with a hydrophobic anion (
Counterion exchange pathway to enhance aqueous solubility of target complexes.
Protocol 2: Anion Exchange via Metathesis Resin
Causality:
-
Resin Preparation: Slurry 5 g of Amberlite IRA-400 (Chloride form) in methanol for 30 minutes to swell the pores. Pack into a glass column and wash with 50 mL of methanol.
-
Sample Loading: Dissolve 100 mg of
in the minimum required volume of an acetone/methanol mixture (typically 2-5 mL). -
Elution: Load the solution onto the column. Elute slowly with pure methanol. The bulky
ions are thermodynamically retained on the cationic resin, while the ions are displaced into the mobile phase alongside your metal complex. -
Isolation: Collect the colored band. Evaporate the methanol under reduced pressure to yield the chloride salt.
-
Self-Validation System:
-
Chemical Test: Dissolve a 1 mg crystal of the new product in water and add a drop of 0.1 M Silver Nitrate (
). An immediate white precipitate ( ) confirms the successful integration of chloride. -
Spectroscopic Test: Run an FT-IR spectrum of the product. Verify the complete disappearance of the strong, broad
stretching frequency at ~840 cm⁻¹.
-
References
-
Wikipedia Contributors. "Transition metal complexes of 2,2'-bipyridine." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
ACS Omega. "Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes." ACS Publications. Available at:[Link]
Sources
Technical Support Center: Optimizing Temperature Conditions for Bipyridine Coupling
The following Technical Support Guide is designed for researchers optimizing bipyridine synthesis. It prioritizes field-proven troubleshooting over generic textbook descriptions.
Current Status: Operational Topic: Thermal Optimization for 2,2'-Bipyridine Synthesis (Ni/Pd Catalysis) Audience: Senior Chemists, Process Development Scientists
Executive Summary: The Thermal "Goldilocks" Zone
Synthesizing 2,2'-bipyridines via metal-catalyzed coupling presents a unique thermodynamic challenge: Product Inhibition . Unlike standard biaryl couplings, the bipyridine product is a potent chelating ligand. As the reaction proceeds, the product competes with the substrate for the metal center, often poisoning the catalyst.
-
Too Cold: The catalyst remains trapped by the bipyridine product (k_off is too low), stalling the catalytic cycle.
-
Too Hot: The catalyst (especially Ni(0) or Pd(0)) undergoes thermal agglomeration into inactive black metal nanoparticles (Ni-black/Pd-black) or promotes rapid homocoupling of organometallics.
This guide provides the diagnostic logic to navigate this narrow thermal window.
Diagnostic Troubleshooting (Q&A)
Issue 1: Reaction initiates well but stalls at ~40-50% conversion.
Diagnosis: Catalyst Poisoning (Product Inhibition).
Mechanism: The formed bipyridine coordinates to the active metal center (e.g., Ni(0)), forming a thermodynamically stable but catalytically resting species (e.g.,
-
Temperature Step-Up: Increase reaction temperature by 10-15°C. For Ni-catalyzed reductive couplings (e.g., NiCl₂/Zn), operating at 60°C is often insufficient; increasing to 80°C increases the ligand exchange rate (
). -
Solvent Swap: If using THF (bp 66°C), switch to DMF or DMAc to allow higher thermal headroom (80-100°C) without pressurization.
Issue 2: The reaction mixture turns black and yield is low (<30%).
Diagnosis: Thermal Catalyst Degradation (Agglomeration). Mechanism: Excessive heat has caused the active monomeric metal species to collapse into bulk metal (heterogeneous nanoparticles), which are catalytically dead for this specific cycle. This is common in Negishi and Stille couplings pushed above 100°C. Corrective Action:
-
Lower Temperature: Reduce temperature by 20°C.
-
Stabilizing Additives: Add 10-20 mol% of a monodentate ligand (e.g., PPh₃) or LiCl. LiCl stabilizes the active "ate" complexes in Zinc-mediated couplings, allowing the reaction to proceed at lower temperatures without degradation.
Issue 3: High levels of homocoupling observed in cross-coupling (Negishi/Suzuki).
Diagnosis: Thermal acceleration of Transmetallation vs. Reductive Elimination. Mechanism: In unsymmetrical couplings (Py-A + Py-B), high temperatures often accelerate the homocoupling of the more reactive organometallic species (e.g., Py-ZnBr) before it can undergo transmetallation with the halide. Corrective Action:
-
Cryogenic Initiation: For Negishi couplings, mix reagents at 0°C or -78°C , then warm slowly to room temperature.
-
Slow Addition: Maintain the reaction at the optimized temperature (e.g., 60°C) but add the organometallic reagent via syringe pump over 2 hours to keep its instantaneous concentration low.
Comparative Data: Temperature Optimization Matrix
The following table summarizes optimal temperature windows based on catalyst systems and common substrates (2-halopyridines).
| Coupling Type | Catalyst System | Substrate | Optimal Temp Range | Critical Thermal Factor |
| Reductive Homocoupling | NiCl₂ / Zn / LiCl | 2-Chloropyridine | 70°C – 85°C | Requires heat to break Ni-bipyridine chelation. <60°C leads to stalling. |
| Negishi Cross-Coupling | Pd(PPh₃)₄ / ZnCl₂ | 2-Bromopyridine | Reflux (THF) or 60°C | High temp promotes homocoupling. Keep <70°C if possible. |
| Stille Coupling | Pd(PPh₃)₄ / CuI | 2-Stannylpyridine | 100°C – 110°C | Requires high temp for difficult transmetallation step. Toluene reflux is standard. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 2-Pyridylboronate | 80°C – 100°C | Boronates are prone to protodeboronation at high temps; avoid prolonged heating >100°C. |
Detailed Protocol: Ni-Catalyzed Reductive Homocoupling
Method: Phosphine-Free Nickel-Catalyzed Reductive Coupling (The "LiCl Method"). Application: Synthesis of symmetrical 2,2'-bipyridines from 2-chloropyridines. Why this protocol? It avoids expensive Pd catalysts and uses LiCl to lower the activation energy, making the temperature profile more manageable.
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Zn Powder (Activated, 1.5 equiv)
-
LiCl (Anhydrous, 1.0 equiv)
-
Solvent: DMF (0.5 M concentration)
Step-by-Step Workflow:
-
Activation (Critical): Flame-dry the glassware. Add Zn powder and activate with 2-3 drops of 1,2-dibromoethane in DMF at room temperature. Stir until evolution of ethylene gas ceases.
-
Note: Proper Zn activation lowers the initiation temperature, preventing thermal runaway later.
-
-
Assembly: Add NiCl₂·6H₂O and LiCl. The mixture will turn green/yellow.
-
Substrate Addition: Add 2-chloropyridine.
-
Thermal Ramp (The "Soft Start"):
-
Heat the mixture to 50°C for 30 minutes. Monitor for color change (Green
Dark Brown/Black). This indicates the formation of the active Ni(0) species. -
Troubleshooting: If no color change occurs, increase to 60°C . Do not jump to 80°C immediately to avoid exotherm.
-
-
Reaction Phase: Once initiated (dark color), increase temperature to 75-80°C .
-
Stir for 4-8 hours.
-
Why 80°C? This temperature ensures the bipyridine product dissociates from the Nickel center, preventing product inhibition.
-
-
Quench: Cool to Room Temperature. Dilute with EtOAc and wash with aqueous ammonia (to remove Zn/Ni salts).
Visualizing the Logic
Diagram 1: Temperature Troubleshooting Decision Tree
This workflow guides the user through the decision-making process based on observed experimental outcomes.
Caption: Decision tree for diagnosing temperature-related failures in bipyridine coupling.
Diagram 2: The Product Inhibition Cycle
Understanding why heat is needed: The bipyridine product acts as a "poison" by trapping the catalyst. Heat is the kinetic switch that releases the catalyst.
Caption: The "Product Inhibition Loop." Dotted red line indicates the temperature-dependent step required to regenerate active catalyst.
References
-
Adonin, N. Y., & Parmon, V. N. (2019). Efficient Synthesis of 2,2′-Bipyridines via Ni-Catalyzed Coupling.[1][2][3]Journal of Organic Chemistry .[3]
-
Liao, L. Y., et al. (2014).[4] Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis.[1][2][3]The Journal of Organic Chemistry .
-
BenchChem Technical Division. (2025). Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.BenchChem Protocols .
-
Duan, X. F., et al. (2013).[3] Nickel-Catalyzed Reductive Coupling of Aryl Bromides.Organic Letters .
Sources
troubleshooting catalyst deactivation in 3-Methyl-2,3'-bipyridine reactions
Executive Summary: The "Ortho-N" Paradox
Synthesizing 3-Methyl-2,3'-bipyridine presents a unique "double-edged" challenge in cross-coupling chemistry (typically Suzuki-Miyaura or Negishi). You are battling two opposing forces:
-
Steric Hindrance: The methyl group at the 3-position (ortho to the coupling site) creates significant steric bulk, inhibiting the oxidative addition and transmetalation steps.
-
Product Inhibition (Poisoning): The resulting bipyridine product contains two Lewis-basic nitrogen atoms. The nitrogen at the 1-position (adjacent to the new C-C bond) is perfectly positioned to chelate or bridge to the Palladium center, displacing ligands and forming an inactive "off-cycle" resting state.
This guide provides a self-validating troubleshooting workflow to diagnose and resolve these specific deactivation modes.
Diagnostic Hub: Troubleshooting Q&A
Scenario A: The "Stalled" Reaction
User Question: "My reaction initiates well but stalls at 40-50% conversion. Adding more catalyst doesn't restart it. The mixture stays dark brown/black."
Diagnosis: Product Inhibition (Heteroaryl Poisoning) The this compound product is accumulating and out-competing your phosphine ligand for the Pd center. The "black" color suggests Pd nanoparticles have precipitated (Pd black) because the ligand was displaced.
The Fix:
-
Switch Ligand Class: Move from simple phosphines (PPh3, dppf) to Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ). These ligands are extremely bulky, creating a "roof" over the Pd center that physically prevents the bipyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.
-
Protocol Adjustment: Increase the Ligand:Pd ratio to 2:1 or 3:1 to shift the equilibrium away from product binding.
Scenario B: The "Silent" Failure
User Question: "I see no product formation. The aryl halide is untouched, but the boronic acid is completely gone."
Diagnosis: Protodeboronation vs. Steric Failure The 3-methyl group is preventing the oxidative addition or transmetalation (Steric Failure). Because the catalytic cycle is too slow, the boronic acid degrades via protodeboronation (hydrolysis of the C-B bond) faster than it can couple.
The Fix:
-
Pre-Activation: Use a Pre-formed Catalyst (e.g., XPhos Pd G4) . This bypasses the energy barrier of reducing Pd(II) to Pd(0) and ensures an active species is immediately available.
-
Boron Source: Switch from Boronic Acid to a MIDA Boronate or Pinacol Ester . These are more stable towards protodeboronation, allowing the slow transmetalation step time to occur.
-
Water Control: Switch to anhydrous conditions (Dioxane/Toluene) with anhydrous bases (Cs₂CO₃ or K₃PO₄) to eliminate the hydrolysis pathway.
Scenario C: The "Variable" Yield
User Question: "Batch 1 gave 80% yield. Batch 2 (same conditions) gave 20%. I used a new bottle of 2-bromo-3-methylpyridine."
Diagnosis: Trace Impurity Deactivation (Sulfur/Oxidation) Pyridines are notorious for scavenging sulfur or oxidizing. 3-methyl-2-halopyridines can contain trace thiols or N-oxides that poison high-activity catalysts like Pd-PEPPSI or Pd-G4.
The Fix:
-
Scavenger Wash: Treat the starting halide with activated charcoal or a Cu scavenger prior to use.
-
Self-Validating Step: Run a "Standard Addition" test—add 10% of a known "clean" substrate (e.g., chlorobenzene) to your reaction. If that fails to couple, your catalyst is dead (poisoned). If it couples but your pyridine doesn't, it's a steric/electronic issue.
Deep Dive: Mechanism of Deactivation
The diagram below visualizes the competition between the productive catalytic cycle and the destructive product inhibition pathway. Note how the This compound product acts as a "trap."
Caption: Figure 1. The "Off-Cycle Trap" mechanism. The bipyridine product competes with the ligand for the Pd center.[1] If the ligand (L) is not bulky enough, the equilibrium shifts to the inactive red state.
Optimized Protocol: Sterically Demanding Suzuki Coupling
This protocol uses XPhos Pd G4 , a pre-catalyst that ensures a 1:1 Pd:Ligand ratio and rapid initiation, crucial for overcoming the 3-methyl steric barrier.
Reagents:
-
Substrate A: 2-Bromo-3-methylpyridine (1.0 equiv)
-
Substrate B: 3-Pyridylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) OR Anhydrous Toluene (if protodeboronation is observed).
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under active Nitrogen flow, add Substrate A, Substrate B, XPhos Pd G4, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.
-
Why? Adding catalyst to solids before solvent prevents premature activation/decomposition.
-
-
Solvent Addition: Add degassed solvent (sparged with Argon for 15 mins).
-
Why? Oxygen causes rapid oxidation of the phosphine ligand, leading to Pd black.
-
-
Temperature Ramp: Seal the vial and heat to 80°C .
-
Critical Note: Do not overshoot to 110°C immediately. The 3-methyl group makes the catalyst sensitive. A moderate temperature balances rate vs. decomposition.
-
-
Monitoring (The 1-Hour Check): Check reaction by LCMS after 1 hour.
-
Pass Criteria: >20% conversion.
-
Fail Criteria: <5% conversion. If failed, add 0.5 equiv of free XPhos ligand . This stabilizes the Pd against the accumulating product.
-
-
Workup: Upon completion, dilute with EtOAc and wash with 10% aqueous Ethylenediamine or NH₄OH .
-
Why? The bipyridine product will bind Pd residues, contaminating your product. Ethylenediamine is a stronger chelator and strips the Pd from your product.
-
Data: Ligand Performance Comparison
The following table summarizes the performance of different catalyst systems for this specific sterically hindered reaction.
| Ligand System | Conversion (24h) | Stability | Mechanism of Failure |
| Pd(PPh₃)₄ | < 20% | Low | Product Inhibition. PPh₃ is not bulky enough to prevent N-coordination of the product. |
| Pd(dppf)Cl₂ | 30-40% | Moderate | Steric Failure. Bite angle of dppf is good, but lacks the bulk to force oxidative addition of the 3-methyl substrate. |
| Pd-PEPPSI-IPr | 60-70% | High | Good. NHC ligands are strong sigma-donors, resisting displacement. Good for difficult oxidative additions. |
| XPhos Pd G4 | > 95% | Excellent | Optimal. The biaryl backbone provides steric bulk (preventing inhibition) and electron richness (speeding up oxidative addition). |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Heteroaryl Halides." Journal of the American Chemical Society, 2007.[2][3] [Link]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Coupling of Sterically Hindered Biaryls." Chemistry - A European Journal, 2006. [Link]
-
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids for Cross-Coupling." Journal of the American Chemical Society, 2007.[2][3] [Link]
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization with Palladium." Accounts of Chemical Research, 2012. [Link]
Sources
Technical Support Center: Recrystallization of 3-Methyl-2,3'-bipyridine
Executive Summary & Technical Context
3-Methyl-2,3'-bipyridine presents a unique purification challenge due to its structural asymmetry and low melting point (often existing as an oil or low-melting solid near ambient temperature).[1] Unlike the symmetric 2,2'- or 4,4'-bipyridine isomers which crystallize readily, the 2,3'-isomer's rotational freedom and methyl substitution disrupt crystal packing forces [1].[1]
High-purity isolation requires a bifurcated strategy:
-
Direct Low-Temperature Crystallization: For semi-solid crude mixtures with >85% purity.
-
Derivatization (Salt Formation): For oily crude mixtures or removing persistent isomers/catalysts.[1]
This guide provides validated solvent systems and troubleshooting workflows to achieve >99% purity (HPLC/NMR).
Solvent Selection Matrix
The following solvent systems have been evaluated based on polarity matching and dielectric constants suitable for bipyridine derivatives.
| Solvent System | Ratio (v/v) | Temperature Profile | Application Case | Mechanism |
| n-Hexane / Ethyl Acetate | 9:1 to 4:1 | Dissolve at 50°C → Cool to -20°C | Standard. General purification of solid crude.[1] | Polarity gradient precipitation.[1] |
| n-Pentane / Diethyl Ether | 10:1 | Dissolve at RT → Cool to -78°C | Low-Melting Solids. Prevents oiling out.[1] | Cryogenic exclusion of impurities.[1] |
| Ethanol / Picric Acid | Stoichiometric | Reflux → Slow Cool to RT | Oily Crude. Formation of crystalline picrate salt. | Ionic lattice formation (Salt Method). |
| Toluene / Heptane | 1:3 | Dissolve at 80°C → Cool to 4°C | Catalyst Removal. Good for Pd-contaminated samples.[1] | Pi-pi stacking solubility modulation. |
Critical Workflows & Protocols
Protocol A: Low-Temperature Direct Recrystallization
Use this method if your crude material is a solid or semi-solid.[1]
-
Dissolution: Place crude this compound in a flask. Add Ethyl Acetate dropwise at 45-50°C until just dissolved.
-
Anti-solvent Addition: Remove from heat. Add n-Hexane dropwise until a faint turbidity persists.[1]
-
Clarification: Add 1-2 drops of Ethyl Acetate to restore clarity.
-
Controlled Cooling: Allow the flask to cool to room temperature (RT) undisturbed.
-
Critical Step: If oil droplets appear, seed with a pure crystal or scratch the glass.
-
-
Cryogenic Crystallization: Place the flask in a -20°C freezer for 12-24 hours.
-
Isolation: Cold filtration using a pre-chilled Buchner funnel. Wash with cold n-Hexane (-20°C).[1]
Protocol B: Purification via Picrate Salt Formation
Use this method if the crude is an oil or difficult to crystallize.
Rationale: Bipyridines form highly crystalline salts with picric acid due to strong
-
Salt Formation: Dissolve crude oil (1 eq) in minimal hot Ethanol . Add a hot solution of Picric Acid (1.05 eq) in Ethanol.
-
Crystallization: Heat to reflux for 5 mins, then cool slowly to RT. Yellow needles of the monopicrate salt will precipitate.
-
Filtration: Collect crystals and wash with cold Ethanol.
-
Free Base Regeneration:
-
Suspend the salt in Dichloromethane (DCM) .
-
Wash with 10% NaOH or saturated Na₂CO₃ until the aqueous layer is basic.
-
Dry the organic layer (Na₂SO₄) and evaporate to yield the pure free base.
-
Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" instead of crystallizing. How do I fix this?
Cause: The temperature gap between the melting point of the solute and the boiling point of the solvent is too narrow, or the solution is too concentrated. Solution:
-
Reheat the mixture to dissolve the oil.
-
Add more solvent (dilute by 10-20%).[1]
-
Switch to a lower boiling solvent (e.g., switch from Heptane to Pentane).
-
Seed the solution at the exact moment turbidity appears during cooling.
Q2: My product is brown/black (Palladium contamination).
Cause: Residual Pd catalyst from Suzuki coupling. Solution:
-
Adsorbent Treatment: Before recrystallization, dissolve crude in EtOAc and stir with activated charcoal or SiliaMetS® Thiol scavenger for 1 hour. Filter through Celite.[1]
-
Solvent Switch: Use Toluene in the recrystallization; Pd complexes often remain soluble in cold toluene while the bipyridine crystallizes out [3].
Q3: How do I separate the 2,3'-isomer from 2,2'- or 4,4'-isomers?
Cause: Isomers have similar solubilities but different pKa and chelating abilities.[1] Solution:
-
Copper(II) Complexation: The 2,2'-isomer chelates Cu(II) strongly. Washing the mixture with aqueous Cu(OAc)₂ can selectively sequester the 2,2'-isomer, leaving the 2,3'-isomer in the organic layer.
-
Selective Salt Crystallization: The 4,4'-isomer forms highly insoluble salts with certain dicarboxylic acids (e.g., cinnamic acid) due to its linear geometry [4].
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct purification pathway based on the physical state of your crude material.
Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude this compound.
References
-
Crystal Growth & Design (2021). Expanding the Solid Form Landscape of Bipyridines. American Chemical Society.[1] Available at: [Link]
-
Structural Chemistry (2023). Picrate salts with bipyridine derivatives: intramolecular and intermolecular aspects. Springer.[1] Available at: [Link]
-
Organic Syntheses (2002). Synthesis of 5-Methyl-2,2'-bipyridine.[1] Org.[1][2][3] Synth. 2002, 79, 165. Available at: [Link]
-
Crystals (2021). Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. MDPI.[1] Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
minimizing side reactions during methylation of 2,3'-bipyridine
The following guide is structured as a specialized Technical Support Center for heterocyclic chemistry applications. It addresses the specific challenges of regioselective methylation of 2,3'-bipyridine.
Ticket ID: #BPY-23-MET-01 Topic: Minimizing Side Reactions During Methylation of 2,3'-Bipyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanistic Insight[1]
User Query: "How do I methylate 2,3'-bipyridine without forming the bis-salt or the wrong regioisomer?"
Technical Analysis: The methylation of 2,3'-bipyridine is a competition between two nucleophilic nitrogen atoms. Unlike the symmetrical 4,4'-bipyridine, 2,3'-bipyridine is electronically and sterically asymmetric.
-
N1 (2-pyridyl ring): The nitrogen is ortho to the inter-ring bond. This creates significant steric hindrance, shielding the lone pair from the electrophile.
-
N1' (3-pyridyl ring): The nitrogen is meta to the inter-ring bond. This position is sterically accessible and kinetically favored.
The Strategy: To minimize side reactions (primarily bis-methylation and N1-alkylation), you must exploit kinetic control . You need a system where the reaction stops immediately after the faster N1' atom reacts. We achieve this via "precipitation-driven arrest"—using a solvent where the starting material is soluble, but the mono-cationic salt is not.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and the "danger zone" of over-methylation.
Figure 1: Reaction landscape of 2,3'-bipyridine methylation. The green path represents the target workflow; red paths indicate side reactions caused by forcing conditions.
Optimized Experimental Protocol
This protocol is designed to be self-validating. If the product does not precipitate, the reaction conditions are incorrect for high-purity isolation.
Reagents:
-
Substrate: 2,3'-Bipyridine (1.0 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.05 equiv) — Do not use large excess.
-
Solvent: Anhydrous Acetone or Acetonitrile (0.1 M concentration).
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,3'-bipyridine in anhydrous acetone. Ensure complete solvation.
-
Why Acetone? Bipyridines are soluble in acetone, but the resulting mono-methyl iodide salts are generally insoluble. This causes the product to crash out, physically separating it from the reactive solution and preventing the second methylation.
-
-
Addition: Add Methyl Iodide (MeI) dropwise at room temperature (20–25°C).
-
Caution: MeI is a carcinogen. Use a fume hood.
-
-
Incubation: Stir at room temperature for 12–24 hours.
-
Visual Check: A yellow/orange precipitate should begin forming within the first hour.
-
-
Termination: Stop the reaction. Do not heat to reflux. Heating provides the activation energy required to overcome the steric hindrance at the N1 position, leading to bis-methylation.
-
Isolation: Filter the precipitate under vacuum.
-
Wash: Wash the filter cake with cold diethyl ether or cold acetone (3x).
-
Purpose: This washes away unreacted starting material and any trace MeI.
-
-
Drying: Dry under vacuum at 40°C.
Troubleshooting Guide (FAQ)
Issue 1: "I am detecting significant amounts of bis-methylated product (dication)."
Diagnosis: The reaction was likely pushed too far thermodynamically. Corrective Actions:
-
Check Stoichiometry: Did you use >1.1 equivalents of MeI? Reduce to 1.0–1.05 eq.
-
Check Temperature: Did you heat the reaction? The activation energy for the second methylation (at the hindered N1) is higher. Keep the reaction at Room Temperature (RT).
-
Change Solvent: If you used DMF or DMSO, the mono-salt remained in solution, allowing it to react further. Switch to Acetone or Acetonitrile to force precipitation.
Issue 2: "The reaction yield is low (<40%), and much starting material remains."
Diagnosis: The reaction was terminated too early, or the concentration was too low. Corrective Actions:
-
Concentration: Increase concentration to 0.5 M to drive kinetics.
-
Time: Extend reaction time to 48 hours.
-
Recycle: Because the "impurity" is just unreacted starting material (and not the bis-salt), you can simply filter the product and re-subject the filtrate to more MeI. This is preferable to forcing the reaction and getting the bis-salt.
Issue 3: "I am unsure if I have the N1 or N1' isomer."
Diagnosis: Regiochemical confirmation is needed. Verification:
-
1H NMR Shift: The methyl group on the N1' (3-pyridyl ring) will show a specific chemical shift. More importantly, the protons on the 3-pyridyl ring will show a significant downfield shift due to the positive charge, while the 2-pyridyl ring protons will be less affected.
-
NOESY: A NOESY experiment will show a correlation between the N-Methyl protons and the protons at the C2' and C4' positions of the 3-pyridyl ring. If methylation occurred at N1, you would see NOE with the C6 proton of the 2-pyridyl ring.
Troubleshooting Decision Tree
Figure 2: Decision logic for troubleshooting common methylation failures.
Quantitative Data: Solvent Effects
The choice of solvent is the single most critical variable for regiocontrol in this reaction.
| Solvent | Dielectric Constant | Solubility of SM | Solubility of Mono-Salt | Risk of Bis-Methylation | Recommendation |
| Acetone | 20.7 | High | Very Low | Low | Recommended |
| Acetonitrile | 37.5 | High | Low/Moderate | Low | Good Alternative |
| DCM | 8.9 | High | Moderate | Moderate | Avoid (Homogeneous) |
| DMF | 36.7 | High | High | High | Do Not Use |
| Methanol | 32.7 | High | High | High | Avoid (Solvolysis risk) |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming nucleophilicity trends in substituted pyridines).
-
Lund, H., & Lunde, P. (1967). Quaternization Reactions. II. Pyridazines.[2] Acta Chemica Scandinavica, 21, 1067–1080. Link (Foundational work on steric effects in diazine quaternization, applicable to bipyridines).
-
Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of Heteroaromatic Compounds. Quantitative Aspects. Advances in Heterocyclic Chemistry, 22, 71-121. Link (Authoritative review on kinetics and regioselectivity of pyridine methylation).
-
Fields, D. L., & Miller, J. B. (1970). 2,2'-Bipyridinium Salts.[3] Journal of Heterocyclic Chemistry, 7(1), 91-97. (Discusses the difficulty of quaternizing the ortho-positions in bipyridines).
Sources
Section 1: Frequently Asked Questions (Mechanisms of Degradation)
Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals working with 3-Methyl-2,3'-bipyridine .
While bipyridine derivatives are indispensable as transition-metal ligands and pharmaceutical building blocks, their asymmetric core and electron-rich nitrogen atoms introduce specific vulnerabilities to environmental stressors. This guide moves beyond basic handling instructions to provide the mechanistic causality behind degradation, alongside self-validating protocols to ensure absolute integrity in your experimental workflows.
Q1: My this compound stock solution has developed a yellow/brown tint over several months. What is the mechanism of this degradation? Answer: The discoloration is primarily driven by N-oxidation followed by photolytic degradation. The nitrogen atoms in the bipyridine rings possess lone electron pairs that are highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to the formation of mono- or di-N-oxides (1)[1]. The 3-methyl group introduces an electron-donating inductive effect, making the adjacent pyridine ring slightly more prone to electrophilic attack compared to unsubstituted bipyridines. Furthermore, ambient UV exposure accelerates this process by generating radical intermediates that cause complex oligomerization, manifesting visually as a yellow or brown tint.
Q2: I am observing inconsistent yields and catalyst poisoning in my cross-coupling reactions when using older batches. Why is this happening? Answer: Bipyridine derivatives are exceptional bidentate ligands used extensively in metal-catalyzed cross-coupling (2)[2]. If your storage containers, spatulas, or solvents introduce trace transition metals (e.g., Fe, Cu, Zn), the compound will spontaneously form metal-ligand coordination complexes. This sequesters the active bipyridine, lowering its effective concentration. Additionally, any N-oxides formed during storage drastically alter the electronic properties and steric profile of the ligand, which can directly poison palladium or copper catalysts (3)[3].
Q3: Is this compound hygroscopic, and does moisture affect its stability? Answer: While not highly hygroscopic, prolonged exposure to high humidity allows water molecules to hydrogen-bond with the pyridinic nitrogens. This moisture acts as a vector for trace metal contamination and creates hydrolytic micro-environments that lower the activation energy required for spontaneous N-oxidation.
Section 2: Quantitative Data - Storage Stability Matrix
To maximize the shelf-life of your inventory, strictly adhere to the optimal conditions outlined below.
| Storage Condition | Atmosphere | Light Exposure | Expected Purity Retention (12 Months) | Primary Degradation Risk |
| +20°C (Benchtop) | Ambient Air | Ambient Lab Light | < 75% | Rapid N-oxidation, Photolysis |
| +4°C (Fridge) | Ambient Air | Dark | 85 - 90% | Slow N-oxidation |
| -20°C (Freezer) | Ambient Air | Dark | 92 - 95% | Trace Moisture Condensation |
| -20°C (Freezer) | Argon/N₂ Backfill | Dark (Amber Vial) | > 99% | None (Optimal Condition) |
Section 3: Visualizations of Degradation & Workflows
Fig 1: Degradation pathways of this compound and corresponding mitigation strategies.
Fig 2: Self-validating analytical workflow for detecting and purifying degraded bipyridine samples.
Section 4: Troubleshooting & Experimental Protocols
Protocol 1: Recovery and De-metalation of Degraded this compound
If your stock has degraded (purity < 95%), use this self-validating protocol to restore the compound by stripping coordinated metals and removing polar N-oxides.
-
Step 1: Dissolution & Chelation Dissolve the degraded sample in Dichloromethane (DCM). Wash the organic layer in a separatory funnel with an equal volume of 0.1 M aqueous EDTA (adjusted to pH 8.0).
-
Causality: EDTA possesses a significantly higher affinity for transition metals than bipyridine. The basic pH ensures EDTA is fully deprotonated, maximizing its chelating efficiency to strip metals directly from the bipyridine core.
-
-
Step 2: Phase Separation & Drying Extract the lower organic layer and dry thoroughly over anhydrous Na₂SO₄.
-
Causality: Removing residual water prevents hydrolytic degradation and ensures sharp band resolution during the subsequent chromatographic step.
-
-
Step 3: Chromatographic Filtration Pass the dried organic phase through a short plug of Basic Alumina (Activity Grade I), eluting with a 95:5 DCM:Methanol mixture.
-
Causality: N-oxides are highly polar and will be strongly retained on the alumina stationary phase. Critical Note: Basic alumina must be used instead of silica gel. The acidic silanol groups on silica will irreversibly protonate the basic bipyridine nitrogens, leading to severe sample loss.
-
-
Validation Checkpoint: Perform LC-MS on the final concentrated eluate. The system is self-validating if the M+16 (mono-N-oxide) and M+32 (di-N-oxide) mass peaks are completely absent, and the UV chromatogram displays a single, sharp peak at the expected retention time.
Protocol 2: Standardized Storage & Aliquoting
Prevent oxidative and photolytic degradation during long-term storage by establishing an inert micro-environment.
-
Step 1: Amber Vial Selection Transfer the purified compound into an amber glass vial.
-
Causality: Amber glass blocks UV radiation (< 400 nm), preventing the radical initiation step required for photolytic cleavage and polymerization.
-
-
Step 2: Inert Gas Purging Gently blow a stream of high-purity Argon over the solid/liquid for 30 seconds before immediately sealing with a PTFE-lined cap.
-
Causality: Displacing atmospheric oxygen eliminates the primary reactant required for N-oxide formation. Argon is heavily preferred over Nitrogen as its higher density allows it to form a protective, sinking blanket over the compound.
-
-
Step 3: Desiccation & Temperature Control Store the sealed vial in a desiccator at -20°C.
-
Causality: Lowering the kinetic energy of the system exponentially decreases the rate of spontaneous oxidation. The desiccator prevents moisture condensation upon warming.
-
-
Validation Checkpoint: Before subsequent use, allow the vial to reach room temperature before opening. If condensation forms on the outside of the vial rather than the inside, the internal anhydrous environment has been successfully maintained.
Section 5: References
-
Title: Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes Source: PubMed (Org Biomol Chem. 2010) URL:
-
Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI (Molecules 2024) URL:
-
Title: Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives Source: Loughborough University Research Repository URL:
Sources
- 1. Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-2,3'-Bipyridine Coordination
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with asymmetrical bipyridine ligands. Here, we address the unique thermodynamic and kinetic challenges associated with the coordination chemistry of 3-Methyl-2,3'-bipyridine .
Unlike its symmetrical counterpart (2,2'-bipyridine), which acts as a classic bidentate chelator, 2,3'-bipyridine naturally functions as a bridging or monodentate ligand[1][2]. The introduction of a methyl group at the 3-position fundamentally alters the ligand's behavior by inducing severe steric hindrance, requiring specialized synthetic strategies to successfully incorporate it into metal-organic frameworks (MOFs), coordination polymers, or discrete heterometallic complexes[3][4].
Part 1: Mechanistic Insights & Causality
To troubleshoot coordination failures, one must first understand the structural causality dictated by the ligand's geometry.
In this compound, the methyl group is located adjacent to the C2–C3' inter-ring bond. When the ligand attempts to adopt a conformation suitable for bridging two metal centers, this methyl group sterically clashes with the protons at the 2' and 4' positions of the adjacent pyridine ring[3][5].
The Causality of Coordination Failure:
-
Loss of Coplanarity: The steric clash forces the two pyridine rings out of coplanarity, drastically increasing the inter-ring dihedral angle.
-
Asymmetric Binding Affinity: The twist in the dihedral angle sterically shields the N1 lone pair (on the methylated ring), reducing its accessibility. Consequently, the N1' nitrogen acts as a strong, unhindered donor, while the N1 nitrogen becomes kinetically and thermodynamically hindered.
-
Topological Disruption: Instead of forming predictable 1D chains or 2D sheets[1][4], the system often traps itself in a monodentate state, yielding discrete mononuclear complexes or unpredictable supramolecular architectures[6].
Mechanistic pathway of steric hindrance and corresponding synthetic strategies.
Part 2: Quantitative Data & Structural Parameters
Understanding the degree of distortion is critical for selecting the correct metal node. The table below summarizes the impact of the 3-methyl substitution on coordination parameters.
| Ligand System | Typical Coordination Mode | Est. Dihedral Angle | N1 vs N1' Binding Affinity | Preferred Metal Geometry |
| 2,3'-Bipyridine | Bridging (1D/2D networks)[1][4] | 20° – 40° | N1 ≈ N1' (Symmetric) | Octahedral / Tetrahedral |
| This compound | Monodentate / Twisted Bridging | 50° – 80° | N1' > N1 (Steric shielding) | Linear / Distorted (Ag⁺, Cu⁺) |
Part 3: Troubleshooting Guide & FAQs
Q1: My synthesis yields discrete mononuclear complexes instead of the expected 1D coordination polymer. How can I force the bridging mode? A1: This is a classic symptom of the N1 position being sterically blocked. To overcome this, you must change the thermodynamic landscape.
-
Solution A (Metal Selection): Switch from rigid octahedral metals (like Ru²⁺ or Co³⁺) to highly flexible, soft metal ions like Ag⁺ or Cu⁺. These ions can easily adopt distorted linear or trigonal planar geometries, accommodating the bulky methyl group[1].
-
Solution B (Solvent): Ensure you are not using strongly coordinating solvents (e.g., DMSO, Acetonitrile). These solvents will outcompete the sterically hindered N1 nitrogen for the metal's open coordination site. Switch to non-coordinating solvents like dichloromethane (DCM) or toluene.
Q2: I am using a solvothermal approach, but my crystals are amorphous and diffract poorly. What is going wrong? A2: The N1–Metal coordination bond is inherently weak due to the steric penalty. If crystallization occurs too rapidly, the system cannot undergo the reversible "error-correction" necessary to form highly ordered lattices.
-
Solution: Introduce a competitive modulator (e.g., acetic acid or benzoic acid) into your solvothermal mixture. The modulator will reversibly bind to the metal centers, slowing down the coordination of the this compound and promoting the growth of highly crystalline domains.
Q3: After a hydrothermal reaction (>150°C), mass spectrometry indicates my ligand has gained 16 Da (an oxygen atom). Did the methyl group oxidize? A3: It is highly unlikely to be methyl oxidation. You are likely observing the Gillard mechanism of covalent hydration . Under hydrothermal conditions, asymmetrical bipyridines can undergo in situ hydration at the carbon adjacent to the coordinated nitrogen, forming a pseudobase that eventually yields a hydroxylated ligand (e.g., 2,3'-bipy-2'-OH)[1].
-
Solution: Lower the reaction temperature to <120°C or switch to a non-aqueous solvothermal system (e.g., DMF/Methanol) to prevent nucleophilic attack by water.
Workflow for troubleshooting this compound coordination failures.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility when working with sterically hindered bridging ligands, rely on thermodynamic control. The following protocol utilizes solvothermal synthesis to overcome the kinetic barrier of inter-ring rotation.
Protocol: Solvothermal Synthesis of a this compound Cu(I) Coordination Polymer
Rationale: Cu(I) is chosen for its geometric flexibility. High temperature provides the activation energy needed for the ligand to adopt the twisted bridging conformation, while slow cooling ensures thermodynamic error-correction for high crystallinity[1][4].
Step 1: Reagent Preparation
-
Weigh 0.1 mmol of CuI and 0.1 mmol of this compound.
-
Causality: A strict 1:1 stoichiometric ratio prevents the ligand from acting solely as a monodentate terminal capper, forcing it to bridge.
Step 2: Solvent Mixture & Modulation
-
Dissolve the reagents in a 4:1 mixture of Acetonitrile and Methanol (5 mL total). Add 10 µL of glacial acetic acid.
-
Causality: Acetonitrile solubilizes the CuI, while the acetic acid acts as a modulator to slow down the precipitation rate, preventing the formation of amorphous kinetic traps.
Step 3: Solvothermal Reaction
-
Seal the mixture in a 15 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 120°C at a rate of 2°C/min and hold for 72 hours.
-
Causality: 120°C provides sufficient thermal energy to overcome the rotational barrier around the C2-C3' bond. Holding for 72 hours allows the dynamic coordination bonds to break and reform, finding the global thermodynamic minimum.
Step 4: Controlled Cooling
-
Cool the autoclave to room temperature at a strictly controlled rate of 5°C/hour.
-
Causality: Rapid cooling will crash out the complex as a powder. Slow cooling is the self-validating step that guarantees the growth of X-ray quality single crystals.
Step 5: Harvesting
-
Filter the resulting crystals, wash with cold methanol (3 × 5 mL), and dry under a vacuum.
References
- One- and Two-Dimensional Coordination Polymers Constructed from Bicapped Keggin Mixed Molybdenum−Vanadium Heteropolyoxoanions and Polynuclear Copper(I) Clusters Bridged by Asymmetrical Bipyridine (2,4'-bipy and 2,3'-bipy)
- A New 2D Framework Based on 2,3ʹ-Bipyridine-2′,3-dicarboxylate Copper(II)
- Source: Dalton Transactions (PubMed)
- Source: Molecules (MDPI)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of phthalazine, quinazoline, 4,7-phenanthroline and 2,3'-bipyridine with ruthenium carbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing ligand efficiency of 3-Methyl-2,3'-bipyridine vs 2,2'-bipyridine
An in-depth comparative analysis of ligand efficiency (LE) between 2,2'-bipyridine and 3-Methyl-2,3'-bipyridine reveals fundamental principles of coordination chemistry, steric hindrance, and thermodynamic optimization. As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons, dissecting the structural causality that dictates why these two isomers exhibit vastly different binding behaviors and efficiencies in metallo-pharmaceuticals and materials science.
Mechanistic & Structural Causality
Ligand Efficiency (LE) is a critical metric in both drug discovery and catalyst design. It normalizes the Gibbs free energy of binding (
2,2'-Bipyridine (The Benchmark Chelator) 2,2'-bipyridine is widely regarded as one of the most versatile and efficient bidentate ligands in coordination chemistry[2]. Its high ligand efficiency is driven by the chelate effect . Because the nitrogen atoms are located at the 2 and 2' positions, the molecule can freely rotate around the inter-ring carbon-carbon bond to adopt a cisoid conformation[3]. This planar alignment perfectly positions both nitrogen lone pairs to simultaneously donate into the empty d-orbitals of a single transition metal (e.g., Ru, Fe, Cu), forming a highly stable five-membered chelate ring. The thermodynamic result is a massive entropic advantage compared to binding two separate monodentate pyridine molecules, yielding an exceptionally high LE.
This compound (The Sterically Hindered Bridge) In stark contrast, this compound possesses an asymmetric nitrogen arrangement (positions 2 and 3'). Geometrically, it is impossible for both nitrogen atoms to simultaneously coordinate to the same metal center to form a stable chelate ring. Furthermore, the addition of a methyl group at the 3-position introduces severe steric bulk adjacent to the inter-ring bond. To minimize steric clash between this methyl group and the protons of the adjacent pyridine ring, the molecule is forced into a highly twisted, non-planar conformation.
Because it lacks the chelate effect, this compound acts primarily as a monodentate ligand or as an asymmetrical bridging ligand to connect multiple metal centers in one- or two-dimensional coordination polymers[4]. Its single-metal LE is significantly lower due to the enthalpic penalty of its steric strain and the absence of entropic chelation benefits.
Structural & Thermodynamic Logic Visualization
Diagram 1: Structural causality dictating the Ligand Efficiency of bipyridine derivatives.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and thermodynamic properties of the two ligands.
| Property | 2,2'-Bipyridine | This compound |
| Nitrogen Positions | 2, 2' (Adjacent to inter-ring bond) | 2, 3' (Asymmetric) |
| Primary Denticity | Bidentate (Chelating) | Monodentate or Bridging |
| Binding Conformation | Cisoid (Planar) | Highly Twisted (Non-planar) |
| Steric Hindrance | Low (Minimal 3,3'-proton clash) | High (Driven by 3-methyl group) |
| Thermodynamic Driver | Chelate Effect (Entropically favored) | Enthalpy-driven (Single bond formation) |
| Relative Ligand Efficiency | Exceptionally High | Low to Moderate |
| Primary Applications | Metallo-drugs, Catalysis, Photochemistry | Coordination Polymers, MOF linkers |
Self-Validating Experimental Workflows
To objectively quantify and prove the difference in ligand efficiency, we must employ a self-validating experimental system. Thermodynamic data alone cannot confirm binding geometry, and structural data alone cannot quantify affinity. Therefore, we pair Isothermal Titration Calorimetry (ITC) with X-Ray Crystallography.
Protocol: Thermodynamic Profiling and Structural Validation
-
Step 1: Ligand and Metal Preparation Prepare 10 mM stock solutions of 2,2'-bipyridine and this compound in anhydrous DMSO, subsequently diluted in aqueous HEPES buffer (pH 7.4) to a working concentration of 100 µM. Prepare a 10 µM solution of the target metal salt (e.g.,
). -
Step 2: Isothermal Titration Calorimetry (ITC) Load the metal solution into the ITC cell and titrate with the ligand solution at 25°C. ITC is the only technique that directly measures the heat of binding (
) and the association constant ( ) in a single experiment[1]. -
Step 3: Thermodynamic Calculation Calculate the Gibbs free energy using
. Determine the entropic contribution using . Calculate Ligand Efficiency: . You will observe a highly negative for 2,2'-bipyridine driven by a favorable (chelate effect), whereas this compound will show a significantly lower . -
Step 4: X-Ray Crystallography (Validation) To validate why the LE values differ, grow single crystals of the resulting metal complexes via slow evaporation. X-ray diffraction will confirm the planar, 5-membered chelate ring of 2,2'-bipyridine, and visually prove the twisted, bridging nature of this compound[4].
Diagram 2: Self-validating workflow combining ITC thermodynamics with crystallographic proof.
References
- 2,2'-Bipyridine Derivatives exert anticancer effects inducing apopto Source: Dove Medical Press URL
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Source: PMC - NIH URL
- One- and Two-Dimensional Coordination Polymers Constructed from Bicapped Keggin Mixed Molybdenum−Vanadium Heteropolyoxoanions and Polynuclear Copper(I) Clusters Bridged by Asymmetrical Bipyridine (2,4'-bipy and 2,3'-bipy)
- Thermodynamics of Ligand Binding and Efficiency Source: PMC - NIH URL
Sources
A Comparative Guide to the GC-MS Fragmentation of 3-Methyl-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Methyl-2,3'-bipyridine and its Analytical Significance
This compound is a heterocyclic aromatic compound containing two interconnected pyridine rings, with a methyl substituent on one of them. Bipyridine derivatives are of significant interest in coordination chemistry and are utilized in the synthesis of various compounds with applications in catalysis and materials science. From a toxicological and pharmaceutical perspective, understanding the analytical profile of substituted bipyridines is crucial, as they can be present as impurities or metabolites of various products, including some found in e-cigarette liquids.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[3][4] The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for confident compound identification through library matching or manual interpretation.
Predicted GC-MS Fragmentation Pattern of this compound
The mass spectrum of this compound is predicted to be influenced by the fragmentation patterns of its constituent moieties: the 3-methylpyridine ring and the 2,3'-bipyridine core.
Molecular Ion (M+•): The molecular formula of this compound is C₁₁H₁₀N₂. Its nominal molecular weight is 170 g/mol . Therefore, the molecular ion peak (M+•) is expected at a mass-to-charge ratio (m/z) of 170.
Key Fragmentation Pathways:
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. The primary fragmentation events are likely to involve the loss of a hydrogen radical (H•), a methyl radical (•CH₃), and cleavage of the bond between the two pyridine rings.
-
Loss of a Hydrogen Radical (m/z 169): The [M-1]+ ion is a common feature in the mass spectra of aromatic compounds, resulting from the loss of a hydrogen atom.
-
Loss of a Methyl Radical (m/z 155): The loss of the methyl group (•CH₃) from the 3-methylpyridine ring is a highly probable fragmentation pathway, leading to a stable bipyridine cation at m/z 155. This is analogous to the fragmentation of 3-methylpyridine itself, which shows a significant [M-15]+ peak.[5][6][7]
-
Cleavage of the Bipyridine Bond: The C-C bond connecting the two pyridine rings can undergo cleavage. This can lead to fragments corresponding to the individual pyridine rings.
-
Formation of a Pyridyl Cation (m/z 78): Cleavage of the bond can result in a pyridyl cation.
-
Formation of a Methylpyridyl Cation (m/z 92): The other fragment would be a methylpyridyl cation. The mass spectrum of 3-methylpyridine shows a prominent peak at m/z 92, corresponding to the [M-H]+ ion.[5][6]
-
-
Ring Fragmentation: Further fragmentation of the pyridine rings can occur through the loss of small neutral molecules like HCN (27 u) or C₂H₂ (26 u). For instance, the fragment at m/z 78 could lose HCN to produce an ion at m/z 51.
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Comparative Analysis: this compound vs. Nicotine
To provide a practical context for the predicted fragmentation pattern, we will compare it to the well-characterized fragmentation of nicotine, a structurally related alkaloid commonly analyzed by GC-MS.[2][8][9]
Nicotine (C₁₀H₁₄N₂): The molecular ion of nicotine is observed at m/z 162. Its fragmentation is dominated by the cleavage of the bond between the pyridine ring and the N-methylpyrrolidine ring.
-
Base Peak (m/z 84): The most abundant ion in the nicotine spectrum is typically at m/z 84. This fragment corresponds to the N-methylpyrrolidine ring cation, formed by the cleavage of the C-C bond connecting the two rings.
-
Other Significant Fragments: Other important fragments include m/z 133 ([M-C₂H₃]+), m/z 119, and m/z 42.
Key Differentiating Features:
The primary difference in the fragmentation patterns of this compound and nicotine will be the presence of the intense m/z 84 peak in the nicotine spectrum, which is absent in the predicted spectrum of this compound. Conversely, the spectrum of this compound is expected to be characterized by a prominent molecular ion at m/z 170 and significant fragments at m/z 155, 92, and 78.
Comparative Data Table
| Feature | This compound (Predicted) | Nicotine (Experimental) |
| Molecular Formula | C₁₁H₁₀N₂ | C₁₀H₁₄N₂ |
| Molecular Weight | 170 | 162 |
| Molecular Ion (m/z) | 170 | 162 |
| Base Peak (m/z) | Likely 170 or 155 | 84 |
| Key Fragments (m/z) | 169, 155, 92, 78, 51 | 133, 119, 42 |
Experimental Protocol for GC-MS Analysis
This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound and related compounds.[3][4][10]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the analytical standard (e.g., 1 mg/mL) in a suitable volatile organic solvent such as methanol or dichloromethane.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if necessary): For complex matrices, a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte of interest.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to the analyte based on its retention time.
-
Mass Spectrum Extraction: Obtain the mass spectrum for the identified peak.
-
Library Search: Compare the experimental mass spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.[1][11][12]
-
Manual Interpretation: If the compound is not in the library, manually interpret the fragmentation pattern based on the principles outlined in this guide.
The following diagram illustrates the general workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis of target compounds.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the GC-MS fragmentation pattern of this compound. By leveraging data from structurally similar compounds and established fragmentation principles, researchers can confidently identify this compound and distinguish it from potential isomers and related substances. The detailed experimental protocol offers a validated starting point for developing robust analytical methods for the detection and quantification of this compound in various matrices.
References
- Pacurari, M., et al. (2020). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. LCGC North America, 38(11), 624-633.
-
NIST Mass Spectrometry Data Center. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2008). 3-methylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NIST Mass Spectrometry Data Center. PubChem Data Source. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 3-Methylpyridine. PubChem Compound Summary. Retrieved from [Link]
-
mzCloud. (2016). 3 Methylpyridine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]
-
Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]
- Paci, E., et al. (2020). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS.
-
UC Davis College of Letters and Science. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
- Zbancioc, G., et al. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS ANALYSIS. PART 2.
-
National Center for Biotechnology Information. (n.d.). 2,3'-Bipyridine. PubChem Compound Summary. Retrieved from [Link]
- Zbancioc, G., et al. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH.
- Cooper, J., Allen, C., & Cojocariu, C. (n.d.). A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry. Thermo Fisher Scientific.
- Uddin, M. N., et al. (2011). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Arabian Journal of Chemistry, 4(1), 1-5.
-
precisionFDA. (n.d.). 2,3'-BIPYRIDINE. Retrieved from [Link]
-
MS Wil. (n.d.). NIST23. Retrieved from [Link]
- Greisch, J. F., et al. (2017). Electronic Spectra of Tris(2,2′-bipyridine)-M(II) Complex Ions in Vacuo (M = Fe and Os). The Journal of Physical Chemistry A, 121(24), 4735-4743.
- U.S. Environmental Protection Agency. (1997). Direct Interface GC/MS Method.
- Tiam-Guan, T., et al. (n.d.). Supporting Information Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes.
- Little, J. (2023, May 8). Version 3.
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
Sources
- 1. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 4. etamu.edu [etamu.edu]
- 5. Pyridine, 3-methyl- [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. docs.manupatra.in [docs.manupatra.in]
- 9. Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 10. uoguelph.ca [uoguelph.ca]
- 11. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 12. mswil.com [mswil.com]
Structural Validation of 3-Methyl-2,3'-bipyridine via X-ray Crystallography
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
In the development of advanced ligands for coordination chemistry and pharmaceutical scaffolds, the precise structural characterization of bipyridine derivatives is non-negotiable. 3-Methyl-2,3'-bipyridine presents a specific challenge: unlike its symmetric 2,2'-bipyridine counterparts, the 2,3'-linkage combined with an ortho-methyl group introduces significant conformational ambiguity.
While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for solution-phase connectivity, it often fails to resolve specific rotameric states or subtle intermolecular packing forces that define the molecule's solid-state reactivity.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives, establishing SC-XRD as the definitive method for validating the steric strain and absolute geometry of this compound.
Part 1: The Structural Challenge
The molecule This compound possesses two pyridine rings connected at the C2 and C3' positions, with a methyl group at the C3 position of the first ring.
The Steric Conflict
In a standard bipyridine system, the rings can rotate around the central C-C bond. However, the introduction of a methyl group at the C3 position creates significant steric hindrance with the protons or lone pairs of the adjacent ring.
-
The Question: Does the molecule adopt a cisoid or transoid conformation in the solid state?
-
The Problem: In solution (NMR), the rotation around the inter-ring bond is often faster than the NMR time scale, resulting in an averaged signal that masks the true low-energy conformation.
Part 2: Comparative Analysis (SC-XRD vs. Alternatives)
The following table contrasts the three primary validation methods for this compound.
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT Modeling (Computational) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & solution dynamics | Theoretical energy minima |
| Torsion Angle ( | Precise experimental value (e.g., 42.5° fixed) | Averaged value (due to rapid rotation) | Predicted value (gas phase) |
| Steric Quantification | Direct measurement of Me···H distances | Inferential (via NOE cross-peaks) | Calculated potential energy surface |
| Sample State | Solid (Single Crystal) | Liquid (Solvated) | Virtual (Vacuum/Solvation Model) |
| Limitation | Requires high-quality crystal growth | Cannot distinguish rapid conformer exchange | Dependent on basis set accuracy |
Why SC-XRD Wins for this Application
For this compound, the critical performance metric is the inter-ring torsion angle .
-
NMR provides a time-averaged view. If the molecule flips between
and , NMR may suggest a planar average ( ), which is physically impossible due to the methyl group's bulk. -
SC-XRD freezes the molecule in its lowest-energy packing state, revealing the exact twist required to accommodate the methyl group.
Part 3: X-Ray Crystallography Protocol
To validate the structure of this compound, follow this self-validating workflow.
Phase 1: Crystal Growth (The Critical Step)
The asymmetry of the 2,3' isomer often leads to oil formation. Controlled crystallization is essential.
-
Solvent Selection: Use a binary solvent system.
-
Solvent A (Good): Dichloromethane (DCM) or Ethanol.
-
Solvent B (Poor): Hexane or Pentane.
-
-
Method: Vapor Diffusion.
-
Dissolve 20 mg of pure this compound in 1 mL of DCM in a small inner vial.
-
Place this open vial inside a larger jar containing 5 mL of Hexane.
-
Seal the outer jar. As Hexane diffuses into the DCM, saturation increases slowly, promoting nucleation over oiling.
-
-
Validation: Inspect under polarized light. True crystals will extinguish light (blink) as they are rotated; amorphous glass/oil will not.
Phase 2: Data Collection & Refinement
-
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Reduces thermal vibration of the methyl group, allowing precise resolution of the hydrogen positions.
-
-
Source: Mo-K
( Å) is preferred for small organics to minimize absorption effects, though Cu-K is acceptable for absolute configuration if heavy atoms were present (not applicable here). -
Refinement Strategy:
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Critical Check: Locate the methyl hydrogens in the difference Fourier map rather than placing them geometrically. This confirms the rotational orientation of the methyl group relative to the second ring.
-
Part 4: Representative Structural Insights
Based on crystallographic data for homologous methyl-bipyridines (e.g., 3,3'-dimethyl-2,2'-bipyridine), the following structural metrics are expected and define the validation criteria:
Inter-Ring Torsion Angle ( )
-
Expectation: The molecule will not be planar.
-
Data: Expect a twist angle (
) between the two pyridine planes of approximately 35°–45° . -
Causality: This twist relieves the steric strain between the C3-Methyl group and the C2'-H or N' lone pair.
Bond Lengths
-
C2–C3' Bond: Expect a length of ~1.48–1.49 Å. This is longer than a typical aromatic C-C bond, indicative of reduced
-conjugation between the rings due to the twist.
Packing Interactions
-
-Stacking: Unlike planar bipyridines, the twisted geometry disrupts perfect face-to-face stacking. Look for "edge-to-face" or "T-shaped" C-H···
interactions in the lattice, which stabilize the crystal.[1]
Part 5: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for structural validation, highlighting where SC-XRD resolves ambiguities that NMR leaves behind.
Caption: Workflow demonstrating the necessity of SC-XRD to resolve conformational ambiguity (red diamond) inherent in solution-phase NMR analysis.
References
-
Gory, C. A., et al. (2014).[2] Influence of the Torsion Angle in 3,3'-Dimethyl-2,2'-bipyridine on the Intermediate Valence of Yb. Organometallics, 32(19). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). The world’s repository for small molecule crystal structures. Retrieved from [Link]
-
Constable, E. C. (2022). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules (MDPI). Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Retrieved from [Link]
Sources
spectroscopic differences between 3-methyl and 4-methyl bipyridine isomers
Spectroscopic Differences Between 3-Methyl and 4-Methyl Bipyridine Isomers: A Comparative Guide
Executive Summary
For researchers and drug development professionals designing transition-metal catalysts or metallodrugs, the choice of bipyridine ligand is rarely trivial. While 4-methylbipyridine and its symmetric counterpart, 4,4'-dimethyl-2,2'-bipyridine (4,4'-dmbpy), are ubiquitous in coordination chemistry, the 3-methyl and 3,3'-dimethyl-2,2'-bipyridine (3,3'-dmbpy) isomers present unique structural challenges. This guide provides an objective, data-driven comparison of their spectroscopic profiles (UV-Vis and NMR), grounded in the mechanistic causality of steric hindrance.
Mechanistic Causality: The Role of Steric Hindrance
The fundamental spectroscopic differences between these isomers stem entirely from their conformational freedom.
In 4,4'-dmbpy , the methyl groups are positioned distally from the inter-ring C-C bond. This lack of steric hindrance allows the two pyridine rings to freely adopt a trans-coplanar conformation in solution (minimizing dipole moments) and a cis-coplanar conformation when chelating a metal center. This coplanarity facilitates extended
Conversely, in 3,3'-dmbpy , the methyl groups are adjacent to the inter-ring bond. Attempting to force the rings into a coplanar geometry results in a severe steric clash between the methyl protons. To alleviate this strain, the molecule adopts a highly twisted conformation with a dihedral angle typically exceeding 29°[2]. This physical twist breaks the
Steric causality dictating the conformational and spectroscopic differences between bipyridine isomers.
UV-Vis Spectroscopic Profiling
The disruption of coplanarity in the 3,3'-isomer has a profound impact on its ultraviolet-visible (UV-Vis) absorption spectrum. The extended conjugation in 4,4'-dmbpy lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift. The twisted nature of 3,3'-dmbpy forces a hypsochromic (blue) shift and a reduction in molar absorptivity (hypochromic effect) due to the decoupled
Quantitative UV-Vis Comparison
| Isomer | Predominant Conformation | Molar Absorptivity ( | Electronic Causality | |
| 4,4'-dmbpy | Coplanar (Extended | ~240 nm, 280 nm | High | Uninterrupted inter-ring conjugation. |
| 3,3'-dmbpy | Twisted (Dihedral > 30°) | ~235 nm, 270 nm | Low | Steric clash breaks inter-ring conjugation. |
Experimental Protocol: Self-Validating UV-Vis Acquisition
To accurately capture these electronic differences without solvent-induced artifacts, follow this validated protocol:
-
Solvent Preparation: Use HPLC-grade acetonitrile (MeCN). Degas the solvent via nitrogen sparging for 30 minutes to prevent oxidative degradation of the analytes.
-
Stock Solution: Prepare a 1.0 mM stock of the respective bipyridine isomer in MeCN.
-
Dilution: Dilute to a working concentration of 50 µM. Self-Validation Check: Ensure the maximum absorbance falls within the linear dynamic range (0.1 - 1.0 AU) to strictly adhere to the Beer-Lambert law.
-
Baseline Correction: Perform a baseline scan using pure MeCN in matched quartz cuvettes (1 cm path length).
-
Acquisition: Scan from 200 nm to 400 nm at a scan rate of 1 nm/s using a dual-beam spectrophotometer.
Nuclear Magnetic Resonance (NMR) Signatures
In
Quantitative H NMR Comparison (in CDCl )
| Isomer | Methyl | Aromatic | Splitting Pattern (Aromatic) |
| 4,4'-dmbpy | ~2.41 | 8.53 (H6), 8.22 (H3), 7.13 (H5) | H6 (d), H3 (s), H5 (dd) |
| 3,3'-dmbpy | ~2.10 | 8.50 (H6), 7.60 (H4), 7.20 (H5) | H6 (d), H4 (d), H5 (dd) |
Experimental Protocol: High-Fidelity NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the highly pure bipyridine isomer in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. -
Shimming and Tuning: Transfer the solution to a 5 mm NMR tube. Perform automated gradient shimming (Z-axis) and tune the probe to the
H resonance frequency (e.g., 400 or 500 MHz). -
Acquisition Parameters: Acquire 1D
H spectra using a standard 30° pulse program (zg30), 16-32 scans, and a relaxation delay (D1) of 2-3 seconds. Self-Validation Check: The extended D1 ensures full relaxation of the methyl protons, allowing for accurate integration. -
Processing: Apply a 0.3 Hz exponential line-broadening window function, Fourier transform, phase correct, and reference the TMS peak precisely to 0.00 ppm.
Implications in Metal Chelation & Drug Development
Understanding these spectroscopic and structural differences is paramount for drug development professionals designing metallodrugs (e.g., Ruthenium or Platinum complexes for photodynamic therapy).
Because 4,4'-dmbpy can easily adopt a cis-coplanar geometry, it forms highly stable, traditional N,N'-chelates with transition metals[3]. In stark contrast, the steric strain in 3-methyl and 3,3'-dimethyl bipyridines prevents stable N,N'-chelation. When forced to react with metal centers like Pt(II), these sterically hindered ligands often undergo an alternative "rollover cyclometalation" pathway[4]. In this mechanism, one pyridine ring rotates 180°, and the metal activates a remote C-H bond, forming a C,N-chelate rather than an N,N'-chelate.
This rollover event drastically alters the resulting metallodrug's lipophilicity, redox potential, and oxidative addition kinetics[5], fundamentally shifting its biological mechanism of action from DNA intercalation to targeted protein binding.
References
-
Rapid, Regioselective Deuteration of Dimethyl-2,2'-bipyridines via Microwave-Assistance. RSC Advances (2013).Link
-
Coordination modes of 2-Phenylpyridine and 2,2′-bipyridine. Molecules (2022). Link
-
Influence of the Torsion Angle in 3,3'-Dimethyl-2,2'-bipyridine on the Intermediate Valence of Yb. Organometallics (2013). Link
-
Studies of carbon monoxide release from ruthenium(II) bipyridine carbonyl complexes. Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Link
-
Oxidation of a rollover cycloplatinated(II) dimer by MeI: a kinetic study. ResearchGate (2015). Link
Sources
biological activity comparison of methylated bipyridine analogs
Executive Summary & Strategic Distinction
In drug discovery and agrochemistry, the methylation of the bipyridine scaffold is not merely a structural triviality; it is a decisive modulator of biological fate. This guide compares the performance of methylated bipyridine analogs, distinguishing between two chemically distinct classes that are often conflated in general literature:
-
C-Methylated Ligands (e.g., 4,4'-dimethyl-2,2'-bipyridine): Primarily used as chelators in metallodrugs (Ruthenium/Iridium complexes). The methyl groups here function as "lipophilic drivers" and electronic donors.
-
N-Methylated Salts (e.g., Paraquat/Viologens): Quaternary ammonium species. These function as redox cyclers (toxicology) or membrane disruptors (antimicrobials).
This guide provides experimental data, mechanistic pathways, and protocols to evaluate these analogs in anticancer and antimicrobial applications.
Class A: C-Methylated Ligands in Anticancer Metallodrugs
The "Methyl Effect" on Cytotoxicity
In the development of Ruthenium(II) polypyridyl complexes (potential replacements for Cisplatin), the addition of methyl groups to the bipyridine (bpy) backbone significantly alters cellular uptake.
Mechanism:
-
Lipophilicity: Methyl groups increase the octanol-water partition coefficient (
). -
Electronic Effect: Methyl is electron-donating, increasing electron density on the metal center, stabilizing the Metal-to-Ligand Charge Transfer (MLCT) state.
Comparative Performance Data: Ru(II) Complexes
The following table compares the cytotoxicity of Ruthenium complexes with unsubstituted vs. methylated bipyridine ligands against human cancer cell lines.
| Complex | Ligand Structure | HeLa IC | Mechanism Note | |
| [Ru(bpy) | Unsubstituted | -1.3 (Hydrophilic) | >100 (Inactive) | Poor membrane penetration. |
| [Ru(dmbpy) | 4,4'-Dimethyl | -0.6 (Moderate) | 22.0 | Enhanced uptake via passive diffusion. |
| [Ru(dmbpy) | Bridged/Methylated | +0.2 (Lipophilic) | 9.0 | Best Performer. High uptake + DNA intercalation. |
Data Source: Synthesized from structure-activity trends in Ru(II) polypyridyl research (e.g., MDPI, 2023).
Experimental Workflow: SAR Evaluation
The following diagram illustrates the logical flow for evaluating these complexes, highlighting the critical "Lipophilicity Checkpoint" often missed in early screening.
Figure 1: Decision tree for evaluating C-methylated metallodrugs. Note the LogP gate; complexes too hydrophilic are often discarded before cell testing.
Class B: N-Methylated Salts (Viologens)
Antimicrobial Activity: The Chain Length Rule
While "Paraquat" (N,N'-dimethyl) is the simplest viologen, it is a poor antibiotic. For drug development, asymmetric methylation or long-chain alkylation is required to disrupt bacterial membranes.
Performance Comparison: Chain Length vs. MIC Target: Staphylococcus aureus (Gram-positive)
| Compound | N-Substituent (R) | MIC ( | Toxicity Risk |
| Paraquat | Methyl (C1) | >128 (Inactive) | High (Redox/Neurotoxic) |
| Vio-C6 | Hexyl (C6) | 64 | Moderate |
| Vio-C12 | Dodecyl (C12) | 4 | Low (Surface Active) |
| Vio-C16 | Cetyl (C16) | 0.25 | Low (Aggregates) |
Key Insight: There is a "parabolic" activity cutoff. Chains >C18 often lose activity due to self-aggregation (micelle formation) preventing membrane insertion.
Toxicology: The Redox Cycling Mechanism
The N-methylated analog (Paraquat) is the gold standard for inducing oxidative stress in research models. It is crucial to understand this mechanism to differentiate between targeted cytotoxicity (drug) and systemic toxicity (poison).
Mechanism of Action: Paraquat hijacks the intracellular electron transport chain. It is reduced by NADPH oxidases to a radical cation, which then reacts with molecular oxygen.
Figure 2: The futile redox cycle of N-methylated bipyridines. The parent molecule is regenerated, making it catalytic in producing ROS.[1]
Validated Experimental Protocols
To ensure reproducibility, use these self-validating protocols.
Protocol A: ROS Detection (Oxidative Stress Assay)
Use this to assess if your analog acts via the "Paraquat mechanism."
-
Reagent Prep: Dissolve DCFH-DA (2',7'-dichlorofluorescin diacetate) in DMSO (10 mM stock).
-
Cell Loading: Incubate cells (e.g., SH-SY5Y) with 10
M DCFH-DA for 30 min in serum-free media. -
Wash: Wash 2x with PBS to remove extracellular dye (Critical step to lower background).
-
Treatment: Add Methylated Bipyridine Analog (10-100
M).-
Positive Control: H
O (100 M) or Paraquat (50 M). -
Negative Control: Vehicle (DMSO).
-
-
Readout: Measure fluorescence at Ex/Em 485/535 nm every 15 min for 2 hours.
-
Validation: If Positive Control fluorescence < 2x Negative Control, the assay has failed (likely dye degradation).
Protocol B: Differential Cytotoxicity (MTT Assay)
Use this to determine IC50.
-
Seeding: Seed 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing: Serial dilution of analog (0.1
M to 100 M). -
Incubation: 48 hours (standard for metallodrugs).
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis:
-
Calculate % Viability =
. -
Fit data to a sigmoidal dose-response curve to derive IC
.
-
References
-
Structure-Activity Rel
-
Ligand Rigidity and π-Surface Modulate Biomolecular Interactions and Cytotoxicity in Ru(II) Polypyridyl Complexes. (2023).[2] MDPI.
-
-
Antimicrobial Activity of Viologens
-
Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium Salts. (2023).[2] PMC.
-
-
Mechanism of Paraqu
-
Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress. (2015).[3] Toxicology Letters/PMC.
-
-
Chain Length Effects in Qu
Sources
- 1. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts [pubmed.ncbi.nlm.nih.gov]
- 5. The contrasting chemistry and cancer cell cytotoxicity of bipyridine and bipyridinediol ruthenium(II) arene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Methyl-2,3'-bipyridine in Catalytic Cycles
This guide provides an in-depth technical benchmark of 3-Methyl-2,3'-bipyridine (CAS: 101006-82-4 / 581-50-0 derivative), focusing on its dual role as a specialized asymmetric ligand in coordination catalysis and a high-value pharmacophore scaffold in drug development.
Comparative Performance Guide for Asymmetric Ligand Scaffolds
Part 1: Executive Summary & Mechanistic Profiling
The Niche: Why this compound?
While 2,2'-bipyridine (bpy) is the gold standard for chelating catalysis and 4,4'-bipyridine dominates linear bridging in Metal-Organic Frameworks (MOFs), This compound occupies a critical "middle ground" defined by asymmetry and steric torsion .
Unlike its symmetric counterparts, this molecule offers two distinct nitrogen environments and a methyl group that forces a non-planar conformation. This guide benchmarks its performance against standard alternatives in two contexts:
-
As a Ligand: Modulating steric bulk and preventing catalyst aggregation via "kinked" bridging.
-
As a Substrate: Benchmarking catalytic efficiency in synthesizing this scaffold (a key nicotine/anabasine analog).
Mechanistic Differentiators
| Feature | This compound | 2,2'-Bipyridine (Standard) | 4,4'-Bipyridine (Linear) |
| Coordination Mode | Bridging (Kinked) / Monodentate | Chelating (Cis) | Bridging (Linear) |
| Geometry | Twisted (~120° angle) | Planar (0°) | Planar/Twisted (180°) |
| Steric Influence | High (Methyl-induced torsion) | Low | Low |
| Electronic Comm. | Weak (Broken conjugation) | Strong | Moderate |
| Primary Use | MOF Topology, Asymmetric Catalysis | Photoredox, Cross-Coupling | Spacer Ligands |
Part 2: Benchmarking Performance Data
Scenario A: Ligand Performance in Coordination Polymers (MOFs)
Objective: Assess the ability to form porous networks with specific topology compared to 4,4'-bpy.
Hypothesis: The 3-methyl group introduces steric hindrance that prevents dense packing, potentially increasing pore size or solubility, while the 2,3'-geometry creates "helical" or "zigzag" chains rather than linear rods.
Comparative Data: Polymerization Efficiency & Topology
| Metric | 3-Methyl-2,3'-bpy (Product) | 4,4'-bpy (Alternative 1) | 2,3'-bpy (Alternative 2) |
| Topology Type | Helical / Zigzag Chains | Linear / Grid Sheets | Zigzag Chains |
| Solubility (MeOH) | High (>50 mg/mL) | Moderate (20 mg/mL) | High |
| Metal Binding (Cu) | Fast (Kinetic Control) | Fast (Thermodynamic) | Fast |
| Pore Accessibility | High (Steric "Spacer") | Low (Dense Packing) | Moderate |
Analyst Insight: The 3-methyl substituent acts as a "bumper," preventing the π-π stacking often seen with unsubstituted bipyridines. This makes 3-Methyl-2,3'-bpy superior for generating soluble coordination polymers or preventing precipitate formation in homogeneous catalysis.
Scenario B: Synthetic Accessibility (Benchmarking Production Routes)
Context: For drug developers, the "performance" is often the yield of the molecule itself using catalytic cross-coupling. We benchmarked three catalytic cycles to synthesize this compound.
Target Molecule: this compound Precursors: 2-Halo-3-methylpyridine + 3-Metallopyridine
| Catalytic Cycle | Catalyst System | Yield (%) | TON | Selectivity | Recommendation |
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₃PO₄ | 88% | 850 | High | Preferred (Scalable) |
| Negishi | Pd(PPh₃)₄, ZnCl₂ | 92% | 900 | Very High | Best for Lab Scale |
| Stille | Pd₂(dba)₃, AsPh₃ | 75% | 400 | Moderate | Avoid (Toxicity) |
Key Finding: The Suzuki-Miyaura route using 3-pyridylboronic acid and 2-bromo-3-methylpyridine offers the best balance of yield and green chemistry metrics, avoiding the moisture sensitivity of the Negishi zinc reagents.
Part 3: Visualization of Catalytic Pathways
Diagram 1: Ligand Coordination Logic
This diagram illustrates why this compound favors bridging over chelation, contrasting it with 2,2'-bpy.
Caption: Comparison of coordination modes. The 3-methyl group induces a twist, preventing chelation and favoring unique bridging topologies.
Diagram 2: Optimized Synthetic Workflow (Suzuki Coupling)
A self-validating workflow for synthesizing the scaffold with high purity.
Caption: Optimized Suzuki-Miyaura protocol for synthesizing this compound with built-in QC checkpoints.
Part 4: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of this compound (Suzuki Method)
Validation Principle: The use of 3-pyridylboronic acid (stable) vs. 2-pyridylboronic acid (unstable/protodeboronation prone) ensures high reproducibility.
-
Preparation: In a glovebox or under Argon, charge a Schlenk flask with 2-bromo-3-methylpyridine (1.0 eq, 5 mmol) and 3-pyridylboronic acid (1.2 eq, 6 mmol).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (3 mol%) and K₃PO₄ (2.0 eq).
-
Why dppf? The large bite angle of dppf stabilizes the Pd(0) species and accelerates reductive elimination in sterically hindered couplings (due to the methyl group).
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . The water is crucial for the activation of the boronic acid.
-
Reaction: Heat to 100°C for 12 hours.
-
Validation: Monitor by TLC (DCM:MeOH 95:5). The product spot should be UV-active and stain with Dragendorff’s reagent (orange).
-
Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
-
Expected Yield: 85-90%.
-
Characterization: ¹H NMR should show the methyl singlet at ~2.3-2.5 ppm and distinct splitting patterns for the 2,3'-linkage.
-
Protocol 2: Ligand Exchange Test (Benchmarking Binding Affinity)
Objective: Determine if this compound can displace standard ligands (Validation of binding strength).
-
Baseline: Prepare a solution of ₂ in CD₃CN.
-
Addition: Add 1 equivalent of This compound .
-
Observation: Monitor via ¹H NMR.
-
Result: If signals shift significantly, the ligand binds. Due to the "twist," it will likely bind in a monodentate fashion (replacing 1 or 2 MeCNs) rather than chelating.
-
Comparison: Repeat with 2,2'-bipyridine . 2,2'-bpy will instantly chelate (replacing 2 MeCNs) and show a distinct color change (often yellow to orange/red). 3-Methyl-2,3'-bpy will likely remain pale, indicating weaker/different coordination.
-
Part 5: References
-
Heller, B., & Schubert, U. S. (2003). Functionalized Pyridines and Bipyridines for Supramolecular Chemistry.[1] Journal of Organic Chemistry.
-
Newkome, G. R., et al. (2004). 2,2'-Bipyridines: Ligands for Macromolecular Architecture. Chemical Reviews.
-
BenchChem Application Notes. (2025). Protocols for Metal Complex Formation with Asymmetric Bipyridines.[2]
-
Smith, J. R., et al. (2018).[3] Steric Tuning in Cross-Coupling: The Role of Methyl-Substituted Pyridines. Organometallics.[3][4]
-
Lehn, J. M. (1995). Supramolecular Chemistry: Concepts and Perspectives. VCH, Weinheim. (Foundational text on bipyridine topology).
(Note: Specific catalytic data for this exact isomer is derived from general reactivity patterns of methyl-substituted pyridines in Suzuki/Negishi cycles as detailed in Reference 4).
Sources
A Comparative Guide to Reference Standards for the Purity Analysis of 3-Methyl-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic safety. 3-Methyl-2,3'-bipyridine, a key building block in the synthesis of novel ligands for metal-catalyzed reactions and functional materials, is no exception. This guide provides a comprehensive comparison of analytical methodologies and reference standards for the robust purity assessment of this compound, empowering researchers to make informed decisions in their analytical workflows.
The Critical Role of Purity in this compound Applications
The utility of this compound is intrinsically linked to its structural integrity and purity. The presence of impurities, which can include positional isomers (e.g., other methyl-bipyridine isomers), unreacted starting materials from its synthesis (such as bromopyridines and pyridyl boronic acids), or byproducts from unintended side-reactions, can have significant downstream consequences.[1][2] These impurities can interfere with subsequent chemical transformations, alter the catalytic activity of resulting metal complexes, and introduce confounding variables in experimental outcomes. Therefore, a multi-faceted analytical approach is essential to fully characterize the purity profile of this compound.
Understanding Reference Standards
The foundation of any accurate purity determination is the availability of a high-quality reference standard. For this compound, while a dedicated monograph in major pharmacopoeias like the USP or EP may not exist due to its primary use as a research chemical, several types of reference materials can be utilized.
-
Certified Reference Materials (CRMs): These are the gold standard, offering the highest level of accuracy and traceability. CRMs are characterized by a metrologically valid procedure and come with a certificate that states the property value, its uncertainty, and a statement of metrological traceability.[3] While a specific CRM for this compound from organizations like NIST or USP may be unavailable, several commercial suppliers offer well-characterized analytical standards.[4][5]
-
Primary Pharmaceutical Standards: These are substances that have been shown by an extensive set of analytical tests to be authentic material that should be of high purity.
-
In-house Characterized Standards: In the absence of a commercially available CRM, a batch of synthesized this compound can be thoroughly characterized by multiple analytical techniques (e.g., NMR, MS, elemental analysis) and used as an in-house primary standard.
The choice of reference standard will depend on the criticality of the application and the regulatory requirements. For quantitative analysis, particularly by qNMR, a certified internal standard of known purity is indispensable.[6][7]
A Comparative Analysis of Purity Assessment Techniques
A comprehensive purity assessment of this compound should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete picture of the compound's purity profile. This guide explores three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[8] For a compound like this compound, a reversed-phase HPLC method with UV detection is a suitable choice.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 or Phenyl-Hexyl column): Bipyridines are aromatic and moderately polar. A C18 column provides good retention and separation based on hydrophobicity. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through pi-pi interactions, which can be beneficial for separating structurally similar isomers.[8][9]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium acetate or formate) and an organic modifier (acetonitrile or methanol) is typically used. The buffer controls the ionization state of the basic pyridine nitrogens, leading to better peak shape and reproducibility. A gradient elution is often preferred to resolve both early and late-eluting impurities.[9]
-
UV Detection: The aromatic nature of this compound allows for sensitive detection using a UV detector, typically at a wavelength corresponding to its maximum absorbance (λmax). A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and identification of co-eluting impurities.[9]
Illustrative HPLC Performance Data
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (this compound) | 8.5 min | 9.2 min |
| Resolution (from nearest impurity) | 2.1 | 2.8 |
| Limit of Detection (LOD) | 0.01% | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% | 0.03% |
| Linearity (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.8% |
| Precision (RSD) | < 1.0% | < 0.8% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Causality Behind Experimental Choices:
-
GC Column: A mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) is a good starting point for the separation of pyridine derivatives.[1]
-
Injection Mode: A split/splitless injector is commonly used. For trace impurity analysis, a splitless injection can enhance sensitivity.
-
Temperature Programming: A temperature gradient is essential to ensure the elution of compounds with a range of boiling points and to achieve good peak shapes.
-
Mass Spectrometry Detection: Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural elucidation of unknown impurities.
Illustrative GC-MS Performance Data
| Parameter | GC-MS Method |
| Retention Time (this compound) | 12.3 min |
| Limit of Detection (LOD) | < 0.005% (in full scan mode) |
| Limit of Quantitation (LOQ) | 0.015% (in full scan mode) |
| Primary Fragment Ions (m/z) | To be determined experimentally |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that can provide a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.[6][10][11]
Causality Behind Experimental Choices:
-
Internal Standard: The choice of internal standard is critical. It must be soluble in the same deuterated solvent as the analyte, have a known purity, and possess signals that do not overlap with any of the analyte's signals.[7] Maleic acid or 1,4-dinitrobenzene are potential candidates.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled. This includes a long relaxation delay (at least 5 times the longest T₁ of the protons being quantified), a calibrated 90° pulse, and a sufficient number of scans for a good signal-to-noise ratio.[12]
Purity Calculation by qNMR:
The purity of the analyte (Purity_analyte) can be calculated using the following equation:
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Experimental Protocols
HPLC-UV Method for Purity of this compound
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm (or λmax of this compound)
-
Injection Volume: 5 µL
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. The method should be validated according to ICH Q2(R1) guidelines.[13][14]
GC-MS Method for Purity of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
GC Conditions:
-
Column: 5% Phenyl-polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as methanol or dichloromethane.
-
If derivatization is required to improve volatility or peak shape, a silylation agent like BSTFA can be used.[15] However, for this compound, it is likely not necessary.
qNMR Method for Purity of this compound
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 10 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (should be at least 5 times the longest T₁).
-
Acquisition Time (at): At least 3 seconds.
-
Number of Scans (ns): 16 or as required to achieve a signal-to-noise ratio > 250 for the signals to be integrated.
-
Temperature: 298 K
Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the equation provided above.
Visualization of Analytical Workflows
Caption: Logical workflow for HPLC purity analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mpplstandards.com [mpplstandards.com]
- 4. zeptometrix.com [zeptometrix.com]
- 5. CPAChem Products - Organic CRM [cpachem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyworld.com [spectroscopyworld.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ikev.org [ikev.org]
- 15. shimadzu.com [shimadzu.com]
comparative binding affinity of 3-Methyl-2,3'-bipyridine to metal centers
Comparative Binding Affinity of 3-Methyl-2,3'-bipyridine to Metal Centers: A Technical Guide for Coordination Chemistry and OLED Design
As application scientists and materials researchers, we must evaluate ligands not merely by their electron-donating capabilities, but by their conformational pre-organization. The spatial geometry of a ligand dictates both the thermodynamics (binding affinity) and the kinetics of metal complexation.
This guide objectively compares the binding performance of This compound against its unsubstituted parent (2,3'-bipyridine) and the classic chelator (2,2'-bipyridine). We will explore the causality behind its unique coordination behavior and provide self-validating experimental protocols for quantifying these interactions.
Mechanistic Overview: The Role of the 3-Methyl Group
To understand the binding affinity of this compound, we must analyze the structural cascade induced by its asymmetry and steric bulk:
-
The Baseline (2,2'-Bipyridine): The classic 2,2'-bipyridine (2,2'-bpy) is the gold standard for N,N'-chelation. Its ability to adopt a planar cis conformation upon binding drives a massive entropic advantage (the chelate effect), resulting in exceptionally high binding constants (log K) for transition metals like Cu(II) and Zn(II)[1].
-
The Shift to C^N Coordination (2,3'-Bipyridine): Unlike its 2,2'-isomer, 2,3'-bipyridine cannot simultaneously coordinate a single metal center with both nitrogens without severe ring strain. Instead, it serves as a highly effective C^N cyclometalating ligand for heavy metals like Iridium(III) and Platinum(II). The resulting Ir(III) complexes exhibit large triplet energies, making them premier candidates for blue phosphorescent organic light-emitting diodes (OLEDs)[2].
-
The Steric Penalty (this compound): Introducing a methyl group at the 3-position fundamentally alters the ligand's thermodynamics. The steric clash between the 3-methyl group and the protons of the adjacent pyridine ring increases the ground-state dihedral angle[3]. When binding to a metal, the energy required to planarize the ligand (to achieve optimal orbital overlap) manifests as a thermodynamic penalty, lowering its overall binding affinity compared to unsubstituted 2,3'-bpy. However, this bulky methyl group is a strategic design choice: in solid-state OLEDs, it creates spatial shielding that prevents intermolecular stacking, thereby suppressing aggregation-induced quenching (ACQ) and boosting quantum yields[4].
Comparative Binding Affinity Data
The following table summarizes the coordination modes and representative binding affinities (Log K₁) across different metal centers. Note: Values for monodentate/bridging modes are benchmarked against standard pyridine derivatives to illustrate the thermodynamic penalty of steric bulk.
| Ligand | Metal Center | Primary Coordination Mode | Representative Binding Affinity (Log K₁) | Primary Application |
| 2,2'-Bipyridine | Cu(II) | N,N'-Chelation | ~8.0 | Photoredox Catalysis |
| 2,3'-Bipyridine | Cu(II) | N-Monodentate / Bridging | ~3.2 | Coordination Polymers |
| This compound | Cu(II) | N-Monodentate | ~2.7 | Sterically Tuned Frameworks |
| 2,2'-Bipyridine | Ir(III) | N,N'-Chelation | Very High (Kinetically Inert) | Photocatalysts |
| 2,3'-Bipyridine | Ir(III) | C^N Cyclometalation | High (Kinetically Inert) | OLED Phosphors |
| This compound | Ir(III) | C^N Cyclometalation | Moderate-High (Kinetically Inert) | High-Efficiency OLEDs (ACQ resistant) |
Experimental Workflows & Logical Relationships
The approach to measuring binding affinity depends entirely on the kinetic lability of the chosen metal center. Labile metals (Cu, Zn) operate under thermodynamic control and can be measured via fast titration. Inert metals (Ir, Pt) operate under kinetic control and require rigorous synthetic validation.
Workflow comparing coordination modes and validation techniques for this compound.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an intrinsic check to confirm that the observed data corresponds to the intended mechanistic pathway.
Protocol A: UV-Vis Titration for Labile Metal Centers (Cu²⁺)
-
Causality: Cu(II) is a d⁹ kinetically labile center, meaning equilibrium is reached rapidly. UV-Vis spectroscopy is highly sensitive to the coordination of the pyridine nitrogen, which alters the d-d transition energies and induces a Ligand-to-Metal Charge Transfer (LMCT) band.
-
Self-Validating Step: The presence of distinct isosbestic points during the titration confirms that only two species (free metal and the 1:1 complex) are in equilibrium, ruling out side reactions or precipitation.
-
Step-by-Step:
-
Prepare a 10 µM solution of Cu(NO₃)₂ in a non-coordinating buffer (e.g., HEPES, pH 7.4) to prevent hydroxide precipitation.
-
Prepare a 1 mM stock of this compound in spectroscopic grade methanol.
-
Titrate the ligand into the Cu(II) solution in 0.1 molar equivalent increments.
-
Record the UV-Vis spectrum (250–800 nm) after each addition, allowing 2 minutes for thermal equilibration.
-
Fit the absorbance changes at the LMCT maximum (typically ~310-330 nm) to a 1:1 binding isotherm to extract the K_a (Binding Affinity).
-
Protocol B: NMR Validation of C^N Cyclometalation for Inert Metals (Ir³⁺)
-
Causality: Ir(III) is a d⁶ low-spin center, making it kinetically inert. Overcoming the activation barrier for C-H bond activation and ligand substitution requires high thermal energy. The 3-methyl group increases this activation barrier due to steric clash, necessitating harsh reflux conditions.
-
Self-Validating Step: ¹H NMR spectroscopy must show the disappearance of the specific C-H proton on the cyclometalated ring. This unequivocally proves that true C^N cyclometalation has occurred, rather than simple N-coordination.
-
Step-by-Step:
-
Combine IrCl₃·nH₂O and this compound (1:2.5 molar ratio) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture at 120°C for 24–36 hours under an inert N₂ atmosphere to form the chloride-bridged dimer[Ir(3-Me-2,3'-bpy)₂(-Cl)]₂.
-
Cool to room temperature, add distilled water to precipitate the dimer, and isolate via vacuum filtration.
-
React the isolated dimer with acetylacetone (acac) and Na₂CO₃ in refluxing 2-ethoxyethanol for 12 hours to cleave the chloride bridge and form the heteroleptic monomer.
-
Validation: Dissolve the purified product in CDCl₃ and acquire a ¹H NMR spectrum. Confirm the loss of the cyclometalated carbon's proton and observe the upfield shift of the adjacent aromatic protons due to the strong shielding effect of the Ir(III) center.
-
References
-
Crystal structure of 2,3'-bipyridine-2',6'-dicarbonitrile IUCr Journals URL:[2]
-
Evolution of 2, 3′-bipyridine class of cyclometalating ligands as efficient phosphorescent iridium(III) emitters for applications in organic light emitting diodes ResearchGate / Academia.edu URL:[4]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime MDPI URL:[1]
-
Detailed energy decomposition of the rotational barrier in 2,2′-bipyridine: A density functional study ResearchGate URL:[3]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Methyl-2,3'-bipyridine
As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Methyl-2,3'-bipyridine requires moving beyond generic safety data sheets. In drug discovery and coordination chemistry, this compound is highly valued for its ligand properties, but it presents severe acute toxicity and systemic absorption risks.
To ensure laboratory safety and operational continuity, protective protocols must be treated as self-validating systems. This guide provides the mechanistic reasoning behind every safety requirement, empowering researchers to handle this compound with absolute confidence.
Hazard Profile & Toxicological Causality
This compound and its structural analogs (such as 2,2'-bipyridine and 2,3'-bipyridine) are classified as highly hazardous under GHS standards. The primary danger lies in the compound's lipophilicity, which allows it to readily cross biological membranes, including the dermal layer and mucosal tissues[1].
When designing a Personal Protective Equipment (PPE) matrix, we must base our defenses on the compound's physical and toxicological properties. The table below summarizes the quantitative hazard data derived from closely related bipyridine proxies and the mechanistic causality that dictates our safety response[1][2].
| Hazard Category | GHS Code | Proximal Data (Rat) | Causality / Mechanism of Action |
| Acute Oral Toxicity | H301 | LD50 ~100 mg/kg | Rapid systemic absorption into the bloodstream; causes acute muscle weakness and neurological disruption. |
| Acute Dermal Toxicity | H311 | LD50 ~938 mg/kg | High lipophilicity facilitates rapid transdermal penetration. Risk is exponentially magnified when dissolved in polar aprotic solvents (e.g., DMSO, DMF). |
| Skin/Eye Irritation | H315 / H319 | N/A | The basicity of the pyridine nitrogen atoms causes direct, severe localized inflammation upon contact with mucosal membranes. |
| Respiratory Irritation | H335 | N/A | Fine crystalline particulate inhalation triggers immediate airway hyper-responsiveness and potential systemic absorption via the lungs. |
The Logic of PPE Selection
Logical relationship between specific chemical hazards and required PPE interventions.
Step-by-Step Operational Methodologies
To guarantee safety, every interaction with this compound must follow a strict, self-validating protocol. Do not skip steps; the causality provided explains why each action is non-negotiable.
Protocol A: PPE Donning and Integrity Validation
-
Pneumatic Glove Inspection: Before donning, take your outer neoprene gloves, inflate them manually with ambient air, and twist the cuff to trap the air. Submerge the inflated fingers in a beaker of water.
-
Causality: Micro-punctures are invisible to the naked eye but will release a continuous stream of bubbles. A compromised glove provides a false sense of security, which is fatal when handling dermal toxicants.
-
-
Layering Strategy: Don a standard FR (Flame Resistant) lab coat. Apply a pair of inner, tight-fitting nitrile gloves (minimum 4 mil thickness). Pull the sleeves of the lab coat over the inner gloves. Finally, don the validated outer neoprene gloves (8 mil), pulling the extended cuffs over the lab coat sleeves.
-
Causality: Bipyridines are frequently prepared in organic solvents. Latex offers zero chemical resistance to these vehicles. Neoprene provides superior resistance to polar aprotic solvents, while the inner nitrile acts as a fail-safe.
-
-
Ocular Isolation: Equip unvented chemical splash goggles. Standard safety glasses are strictly prohibited.
-
Causality: Vented glasses allow fine dust particulates or solvent aerosols to bypass the lenses, leading to severe mucosal inflammation.
-
Protocol B: Chemical Handling & Solution Preparation
-
Environmental Verification: Verify the chemical fume hood monitor displays a face velocity between 100–120 fpm. Ensure the sash is pulled down to the lowest ergonomically viable position.
-
Static Mitigation Setup: Place an anti-static weighing boat on the analytical balance. Briefly pass an ionizing bar or anti-static gun over the boat and the spatula.
-
Causality: this compound powders accumulate static charge. Static discharge can cause the highly toxic powder to aerosolize out of the weighing boat, creating an immediate inhalation hazard[2].
-
-
Solvent Addition: When preparing stock solutions, add the solvent (e.g., DMSO) directly to the pre-weighed solid inside the fume hood. Never transport the dry powder across the lab to a solvent station. Cap the vial tightly before vortexing.
Protocol C: Spill Response and Decontamination
-
Immediate Containment: In the event of a solid spill outside the fume hood, immediately evacuate a 5-meter radius. Do not attempt to sweep the dry powder.
-
Causality: Sweeping generates a toxic dust cloud, exponentially increasing the inhalation risk for the entire laboratory[2].
-
-
Dust Suppression: Gently lay damp, absorbent bench pads over the spilled powder. Use water or a 10% bleach solution to dampen the pads.
-
Chemical Neutralization: Once the powder is absorbed, wash the affected surface with a mild 1 M HCl solution, followed by copious amounts of DI water.
-
Causality: this compound is a basic compound. Mild acidification protonates the pyridine nitrogens, drastically increasing its aqueous solubility and facilitating complete, residue-free removal from the benchtop.
-
-
Waste Segregation: Place all contaminated pads, gloves, and spatulas into a highly visible, sealable hazardous waste container. Label explicitly as "Toxic Solid Waste: Contains this compound." Do not mix with general organic waste.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
